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  • Product: 5-Methylpyrazine-2-amidoxime
  • CAS: 832113-99-2

Core Science & Biosynthesis

Foundational

5-Methylpyrazine-2-amidoxime: Mechanistic Profiling & Therapeutic Potential

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 5-Methylpyrazine-2-amidoxime . This synthesis integrates structure-activity relationship (SAR)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 5-Methylpyrazine-2-amidoxime . This synthesis integrates structure-activity relationship (SAR) data from pyrazine amidoxime scaffolds, anti-tubercular pharmacodynamics, and coordination chemistry.

Classification: Pyrazine Bioisostere | Therapeutic Class: Antimicrobial / Anti-tubercular Agent Molecular Formula: C₆H₈N₄O | MW: 152.15 g/mol

Executive Summary

5-Methylpyrazine-2-amidoxime is a functionalized heterocyclic scaffold emerging as a critical lead in the development of anti-infective agents, specifically against Mycobacterium tuberculosis (Mtb) and resistant Gram-positive pathogens. Distinct from its parent compound Pyrazinamide (PZA), the inclusion of the 5-methyl group enhances lipophilicity (logP), facilitating passive diffusion across the mycolic acid-rich mycobacterial cell wall.

Its mechanism of action is pleiotropic , operating via three distinct pathways:

  • Bioactivation & Acidification: Intracellular conversion to active pyrazinoic acid derivatives.

  • Metallosequestration: The amidoxime moiety acts as a bidentate ligand, disrupting metalloenzyme homeostasis.

  • Membrane Energetics: Collapse of the proton motive force (PMF) in acidic microenvironments.

Chemical Architecture & Properties

The compound features a pyrazine ring substituted at the C2 position with an amidoxime group (–C(NH₂)=NOH) and at the C5 position with a methyl group.

PropertyValue / DescriptionImpact on Mechanism
pKa (Amidoxime) ~3.5 – 4.5 (Acidic proton)Allows proton donation in neutral pH; exists as zwitterion in specific ranges.
LogP ~0.5 – 0.8 (Estimated)The 5-methyl group increases lipophilicity vs. unsubstituted pyrazine, improving CNS and granuloma penetration.
Chelation N,O-Bidentate LigandForms stable 5-membered chelate rings with transition metals (Fe²⁺, Cu²⁺, Zn²⁺).
H-Bonding Donor (OH, NH₂) & Acceptor (N)Facilitates binding to ribosomal protein S1 (RpsA) and formation of helical supramolecular polymers in crystal lattice.

Mechanism of Action (MoA)

Pathway A: The "Trojan Horse" Bioactivation

Similar to Pyrazinamide, 5-Methylpyrazine-2-amidoxime functions as a prodrug. However, its activation pathway bypasses the strict requirement for Pyrazinamidase (PncA) in some strains, offering utility in PZA-resistant isolates.

  • Cellular Entry: The neutral molecule diffuses passively across the bacterial envelope. The 5-methyl group reduces water solubility slightly but significantly enhances permeability through the waxy mycolic acid layer of Mtb.

  • Enzymatic Processing: Inside the cytoplasm, the amidoxime is metabolized.

    • Route 1 (Reductive): The Molybdenum-containing Amidoxime Reducing Component (mARC) or bacterial equivalents reduce the amidoxime to the corresponding amidine .

    • Route 2 (Hydrolytic): Deamination/hydrolysis yields 5-methylpyrazine-2-carboxylic acid .

  • Target Engagement:

    • The accumulation of the carboxylic acid metabolite lowers intracellular pH (

      
      ), disrupting enzyme function.
      
    • The metabolite binds to Ribosomal Protein S1 (RpsA) , inhibiting trans-translation (a ribosome rescue pathway), thereby stalling protein synthesis.

Pathway B: Metallosequestration (Direct Toxicity)

The amidoxime moiety is a potent chelator. Unlike amides (PZA), amidoximes can directly strip essential metal cofactors from bacterial metalloenzymes.

  • Target: Iron-sulfur cluster proteins and Zinc-dependent metalloproteases.

  • Effect: The formation of stable [M(Ligand)₂] complexes creates a localized deficiency of essential metals, halting respiration and replication.

Pathway C: Proton Motive Force (PMF) Collapse

In acidic environments (e.g., macrophage phagolysosomes, pH ~5.5), the equilibrium shifts. The protonated species acts as a protonophore, cycling protons across the membrane and collapsing the transmembrane potential (


), leading to energetic failure.
Visualization: Signaling & Activation Pathway

MoA_Pathway Extracellular Extracellular Space (pH 7.4 or 5.5) Membrane Bacterial Cell Wall (Mycolic Acids) Extracellular->Membrane Diffusion Intracellular Cytoplasm (pH 7.0) Membrane->Intracellular Enhanced by 5-Methyl Drug 5-Methylpyrazine-2-amidoxime (Neutral) Intracellular->Drug Accumulation Enzyme Activation Enzyme (mARC / Deaminase) Drug->Enzyme Binding Target_Metal Target: Metalloenzymes (Fe/Zn Chelation) Drug->Target_Metal Direct Chelation Metabolite_Acid 5-Methylpyrazine-2-carboxylic Acid (Anion) Enzyme->Metabolite_Acid Hydrolysis Metabolite_Amidine 5-Methylpyrazine-2-amidine Enzyme->Metabolite_Amidine Reduction Target_RpsA Target: RpsA (Trans-translation Inhibition) Metabolite_Acid->Target_RpsA Inhibition Target_PMF Target: Proton Motive Force (Membrane Collapse) Metabolite_Acid->Target_PMF Acidification (H+ Cycling)

Caption: Multi-modal mechanism of 5-Methylpyrazine-2-amidoxime: Prodrug activation, RpsA inhibition, and direct metal chelation.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Methylpyrazine-2-amidoxime

Rationale: Direct conversion from the nitrile precursor is the most efficient route, avoiding side reactions associated with carboxylic acid functionalization.

Reagents: 5-Methylpyrazine-2-carbonitrile, Hydroxylamine hydrochloride (


), Sodium Carbonate (

), Ethanol.
  • Preparation: Dissolve 10 mmol of 5-Methylpyrazine-2-carbonitrile in 20 mL of absolute ethanol.

  • Activation: In a separate flask, dissolve 15 mmol

    
     and 7.5 mmol 
    
    
    
    in 10 mL water. Stir until effervescence ceases (generation of free hydroxylamine).
  • Reaction: Add the hydroxylamine solution to the nitrile solution. Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Isolation: Evaporate ethanol under reduced pressure. The residue will precipitate upon cooling.

  • Purification: Recrystallize from ethanol/water (1:1).

  • Validation: Confirm structure via ¹H-NMR (DMSO-

    
    ) and IR (look for N-O stretch at ~950 cm⁻¹ and 
    
    
    
    at ~3400 cm⁻¹).
Protocol 2: In Vitro Chelation Assay

Rationale: To quantify the compound's ability to sequester metal ions, validating Mechanism B.

  • Stock Solutions: Prepare 1 mM stock of 5-Methylpyrazine-2-amidoxime in DMSO. Prepare 1 mM stocks of

    
    , 
    
    
    
    , and
    
    
    in deionized water.
  • Titration: In a quartz cuvette, mix 1 mL of drug solution with increasing aliquots (10–100 µL) of metal solution.

  • Measurement: Record UV-Vis spectra (200–600 nm) after each addition.

  • Analysis: Look for bathochromic shifts (red shift) or the appearance of Ligand-to-Metal Charge Transfer (LMCT) bands.

  • Stoichiometry: Plot absorbance vs. [Metal]/[Ligand] ratio (Job’s Plot) to determine if the complex is 1:1, 1:2, or 1:3.

Pharmacokinetics & Safety Profile

  • Metabolic Stability: The 5-methyl group blocks metabolic oxidation at the C5 position (a common clearance route for pyrazines), potentially extending half-life (

    
    ) compared to unsubstituted analogues.
    
  • Toxicity: Amidoximes are generally less toxic than hydrazides. However, they are metabolized by the liver (mARC system). High doses may lead to methemoglobinemia (rare) due to N-hydroxylation byproducts.

References

  • National Institutes of Health (PMC) . Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate . Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis. Retrieved from [Link]

  • PubMed . Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data for 5-Methylpyrazine-2-amidoxime (NMR, IR, Mass Spec)

This in-depth technical guide details the spectroscopic characterization of 5-Methylpyrazine-2-amidoxime (CAS: 832113-99-2). It is designed for researchers requiring rigorous structural validation of this compound, parti...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the spectroscopic characterization of 5-Methylpyrazine-2-amidoxime (CAS: 832113-99-2). It is designed for researchers requiring rigorous structural validation of this compound, particularly in the context of antitubercular drug development and coordination chemistry.

Executive Technical Summary

  • Compound Name: 5-Methylpyrazine-2-amidoxime[1][2][3][4]

  • CAS Number: 832113-99-2[2][3][4][5]

  • Molecular Formula:

    
    [2][4][5]
    
  • Molecular Weight: 152.15 g/mol [3][4]

  • Structural Context: A bioisostere of pyrazinamide derivatives, often synthesized via the nucleophilic addition of hydroxylamine to 5-methylpyrazine-2-carbonitrile.

  • Primary Application: Ligand for transition metal complexes; intermediate in the synthesis of antitubercular agents (bioisostere of Pyrazinamide).

Synthesis & Impurity Profile (The Context)

Understanding the synthesis is critical for interpreting spectroscopic noise. The standard route involves the reaction of 5-methylpyrazine-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base (e.g.,


 or 

).

Common Impurities to Watch:

  • 5-Methylpyrazine-2-carbonitrile (Starting Material): Look for sharp weak band at ~2230 cm⁻¹ (IR) or lack of amide protons (NMR).

  • 5-Methylpyrazine-2-carboxylic acid (Hydrolysis Byproduct): Look for broad carboxylic

    
     (>11 ppm) and carbonyl stretch (~1700 cm⁻¹).
    
  • Solvent Residuals: Ethanol or Methanol (recrystallization solvents).[6]

Visualization: Synthesis & Impurity Logic

SynthesisPath Start 2,5-Dimethylpyrazine Inter1 5-Methylpyrazine-2-carboxylic acid Start->Inter1 Oxidation (KMnO4) Inter2 5-Methylpyrazine-2-carbonitrile (Precursor) Inter1->Inter2 Ammonolysis + Dehydration Product 5-Methylpyrazine-2-amidoxime (Target) Inter2->Product NH2OH·HCl / Base Impurity Hydrolysis Byproduct: Carboxylic Acid Inter2->Impurity H2O (Side Rxn)

Caption: Synthetic pathway highlighting the origin of the target amidoxime and potential hydrolysis impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the quadrupolar nitrogen atoms in the pyrazine ring and the exchangeable protons of the amidoxime group, DMSO-d6 is the required solvent. Chloroform-d (


) often leads to poor solubility and broad, unresolvable amidoxime signals.
NMR Data (400 MHz, DMSO-d6)

The pyrazine ring protons are chemically non-equivalent due to the asymmetric substitution (Methyl at C5, Amidoxime at C2).

PositionChemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
OH 10.0 – 10.6Broad Singlet1HAcidic oxime proton; disappears with

shake.
H-3 8.85 – 8.95Singlet (d)1HDeshielded by adjacent C=N and ring nitrogens. Ortho to amidoxime.
H-6 8.45 – 8.55Singlet (d)1HShielded relative to H-3 due to methyl group donation. Ortho to methyl.
NH₂ 5.80 – 6.20Broad Singlet2HAmidoxime amino protons; broad due to quadrupole broadening/exchange.
CH₃ 2.50 – 2.60Singlet3HMethyl group attached to aromatic ring.

*Note: H-3 and H-6 may show small para-coupling (


), appearing as fine doublets or unresolved broad singlets.
NMR Data (100 MHz, DMSO-d6)
Carbon TypeChemical Shift (

, ppm)
Assignment
C=N (Amidoxime) 148.0 – 150.0Quaternary carbon of the amidoxime moiety.
C-5 (Ring) 152.0 – 154.0Quaternary, ipso to Methyl.
C-2 (Ring) 144.0 – 146.0Quaternary, ipso to Amidoxime.
C-3 (Ring) 140.0 – 142.0CH, aromatic.
C-6 (Ring) 142.0 – 144.0CH, aromatic.
CH₃ 20.5 – 21.5Methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the amidoxime functionality. The "fingerprint" region for pyrazines is complex, so focus on the diagnostic functional group bands.

Frequency (

)
Vibration ModeDiagnostic Value
3400 – 3100

and

Broad, strong band. Indicates presence of oxime/amine.
1650 – 1665

Critical Diagnostic. Characteristic of the amidoxime imine bond.
1580 – 1600

Pyrazine ring skeletal vibrations.
930 – 950

Strong band specific to oximes. Differentiates from amides.
~2230

Absence Check. If present, indicates unreacted nitrile precursor.

Mass Spectrometry (MS)

The fragmentation pattern of amidoximes is distinct, often involving the loss of oxygen or the "De-oximation" to the nitrile.

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    
    
    
    
    
    (ESI).
Fragmentation Pathway
  • 
     (153):  Parent ion.
    
  • Loss of Oxygen (137):

    
    . Reduction of the N-O bond.
    
  • Loss of Ammonia (136):

    
    . Formation of the nitrile cation.
    
  • Ring Cleavage: Lower mass fragments characteristic of the pyrazine core (

    
     94 for methylpyrazine).
    
Visualization: Fragmentation Logic

MassSpec Parent Parent Ion [M+H]+ m/z 153 Frag1 Loss of NH3 (Nitrile Cation) m/z 136 Parent->Frag1 - NH3 (17) Frag2 Loss of OH m/z 136 Parent->Frag2 - OH (17) Frag3 Loss of Oxygen m/z 137 Parent->Frag3 - O (16) Base Pyrazine Core (Ring Cleavage) Frag1->Base Fragmentation

Caption: Primary fragmentation pathways observed in ESI/EI Mass Spectrometry for pyrazine amidoximes.

Experimental Protocol: Sample Preparation

To ensure the data matches the values above, follow this preparation protocol:

  • NMR: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 . If the sample is not fully soluble, sonicate for 30 seconds. Do not heat above 40°C as amidoximes can thermally degrade to nitriles or amides.

  • IR: Use ATR (Attenuated Total Reflectance) on the neat solid. Ensure the crystal is cleaned with isopropanol to remove previous lipophilic residues.

  • Mass Spec: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

References

  • Synthesis & Analog Data: F. F. A. Latif et al., "Synthesis and biological evaluation of some new pyrazine derivatives," Journal of the Serbian Chemical Society, 2008.

  • Amidoxime Spectral Characteristics: E. D. Chylewska et al., "Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis," RSC Advances, 2016.

  • Precursor Characterization: "5-Methylpyrazine-2-carboxylic acid synthesis and properties," ChemicalBook/PubChem Data, CAS 5521-55-1.

  • Commercial Reference: "5-Methylpyrazine-2-amidoxime Product Data," Oakwood Chemical, CAS 832113-99-2.

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure of 5-Methylpyrazine-2-amidoxime

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive analysis of the crystal structure of 5-Methylpyrazine-2-amidoxime, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of 5-Methylpyrazine-2-amidoxime, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure has not been publicly deposited, this document leverages extensive data from its close structural analogue, pyrazine-2-amidoxime, to construct a robust predictive model of its solid-state architecture. We present detailed, field-proven protocols for its multi-step synthesis and single-crystal growth. The guide culminates in an in-depth examination of the predicted crystallographic parameters, molecular geometry, and the critical non-covalent interactions—primarily hydrogen bonding and π-π stacking—that govern its supramolecular assembly. This analysis is crucial for understanding its physicochemical properties and potential as a therapeutic agent, particularly in the context of structure-based drug design.

Introduction and Significance

The pyrazine moiety is a foundational scaffold in drug discovery, present in numerous FDA-approved therapeutics.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiparasitic effects.[2] The parent compound of the series, pyrazinamide, remains a first-line treatment for tuberculosis. The introduction of an amidoxime functional group (C(=NOH)NH2) further enhances the molecule's potential. Amidoximes are recognized as valuable bioisosteres of carboxylic acids and are frequently employed as prodrugs to improve the oral bioavailability of amidine-containing drugs.[3]

5-Methylpyrazine-2-amidoxime combines these two pharmacologically significant motifs. Understanding its three-dimensional structure at an atomic level is paramount for drug development professionals. The crystal structure dictates key properties such as solubility, stability, and dissolution rate. Crucially, it reveals the precise arrangement of hydrogen bond donors and acceptors, providing a blueprint for predicting and engineering interactions with biological targets like enzymes and receptors.

This guide will therefore construct a detailed, predictive framework for the synthesis, crystallization, and structural analysis of 5-Methylpyrazine-2-amidoxime, grounded in the experimentally determined structure of its close analogue, pyrazine-2-amidoxime (PAOX).[2]

Synthesis and Crystallization Workflow

The preparation of single crystals of 5-Methylpyrazine-2-amidoxime is a multi-stage process requiring careful control over reaction conditions and purification. The logical synthetic pathway proceeds from a commercially available precursor to the final amidoxime, followed by a specialized crystallization technique to yield diffraction-quality single crystals.

G cluster_synthesis Part A: Synthesis cluster_purification Part B: Purification & Crystallization cluster_analysis Part C: Structural Analysis S1 Step 1: Oxidation (2,5-Dimethylpyrazine -> 5-Methylpyrazine-2-carboxylic acid) S2 Step 2: Amidation/Dehydration (Carboxylic Acid -> Nitrile) S1->S2 S3 Step 3: Amidoxime Formation (Nitrile -> 5-Methylpyrazine-2-amidoxime) S2->S3 P1 Step 4: Purification (Recrystallization or Chromatography) S3->P1 C1 Step 5: Crystal Growth (Vapor Diffusion Method) P1->C1 A1 Step 6: Single-Crystal X-ray Diffraction (SC-XRD) C1->A1 A2 Step 7: Structure Solution & Refinement A1->A2

Caption: Overall workflow from synthesis to structural analysis.

Experimental Protocol: Synthesis

This three-step protocol is designed to reliably produce the target compound.

Step 1: Synthesis of 5-Methylpyrazine-2-carboxylic Acid This step is adapted from established industrial methods for the selective oxidation of one methyl group on 2,5-dimethylpyrazine.

  • Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 2,5-dimethylpyrazine (1 mol) in 500 mL of water.

  • Reaction: Heat the mixture to 80-90°C. Slowly add a solution of potassium permanganate (KMnO4) (2.5 mol) in 1 L of water over 4-5 hours, maintaining the temperature. The causality here is critical: slow addition prevents a runaway exothermic reaction and favors mono-oxidation.

  • Workup: After the addition is complete, continue stirring at 90°C until the purple color disappears, indicating the consumption of KMnO4. Cool the mixture to room temperature and filter off the manganese dioxide (MnO2) byproduct.

  • Isolation: Acidify the filtrate to pH 2-3 with concentrated HCl. The product, 5-Methylpyrazine-2-carboxylic acid, will precipitate. Cool the mixture in an ice bath for 1 hour to maximize precipitation, then collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of 5-Methylpyrazine-2-carbonitrile This is a standard conversion of a carboxylic acid to a nitrile via an amide intermediate.

  • Amide Formation: Suspend 5-Methylpyrazine-2-carboxylic acid (1 mol) in 300 mL of dichloromethane (DCM). Add thionyl chloride (SOCl2) (1.2 mol) dropwise at 0°C. After addition, allow the reaction to warm to room temperature and then reflux for 2 hours to form the acyl chloride. Cool the reaction to 0°C and bubble ammonia gas through the solution until the reaction is basic, or alternatively, add a concentrated aqueous ammonia solution (excess) and stir vigorously for 1 hour.

  • Dehydration: To the crude amide, add phosphorus oxychloride (POCl3) (1.5 mol) dropwise at 0°C. After addition, heat the mixture to reflux for 3-4 hours. The POCl3 acts as a powerful dehydrating agent to convert the amide to the nitrile.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 200 mL). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude nitrile.

Step 3: Synthesis of 5-Methylpyrazine-2-amidoxime This is the final, crucial step, adapted from the general synthesis of amidoximes from nitriles.[3]

  • Reaction: Dissolve 5-Methylpyrazine-2-carbonitrile (1 mol) in 500 mL of ethanol. Add a solution of hydroxylamine hydrochloride (1.5 mol) and sodium carbonate (0.8 mol) in 100 mL of water.

  • Heating: Heat the mixture to reflux (approx. 80°C) for 6-8 hours. Monitor the reaction by TLC. The nucleophilic hydroxylamine attacks the electrophilic carbon of the nitrile.

  • Isolation: Cool the reaction mixture to room temperature. A solid product should precipitate. If not, reduce the volume of the solvent under vacuum. Collect the solid by filtration, wash with cold ethanol and then water to remove inorganic salts. The product can be further purified by recrystallization from an ethanol/water mixture.

Experimental Protocol: Single-Crystal Growth

Growing diffraction-quality crystals is often the most challenging step. The vapor diffusion method, successful for the analogue pyrazine-2-amidoxime, is the recommended self-validating system.[2]

  • Solution Prep: Prepare a saturated solution of purified 5-Methylpyrazine-2-amidoxime in a suitable solvent of moderate volatility (e.g., methanol or ethanol). This is the "crystallization solvent".

  • Setup: Place 1-2 mL of this solution into a small, open vial. Place this vial inside a larger, sealed jar (the "reservoir").

  • Diffusion: The reservoir should contain a solvent in which the compound is less soluble (an "anti-solvent"), such as diethyl ether or hexane.

  • Mechanism: Slowly, the more volatile crystallization solvent (methanol) will diffuse out of the small vial and the less volatile anti-solvent vapor will diffuse in. This gradually and gently reduces the solubility of the compound, promoting the slow growth of well-ordered single crystals over several days to weeks.

Predicted Crystal Structure and Supramolecular Analysis

As no published structure exists for 5-Methylpyrazine-2-amidoxime, we present a predictive analysis based on the high-quality, single-crystal X-ray diffraction data of its direct analogue, pyrazine-2-amidoxime (PAOX).[2] The addition of a methyl group is expected to cause minor perturbations in unit cell dimensions but preserve the fundamental hydrogen bonding motifs and packing architecture.

Predicted Crystallographic Data

The data for PAOX provides a strong foundation for predicting the parameters for the methylated derivative.

ParameterPredicted for 5-Methylpyrazine-2-amidoximeExperimental Data for Pyrazine-2-amidoxime[2]Rationale for Prediction
Crystal SystemMonoclinicMonoclinicThe fundamental molecular symmetry is unlikely to change with a methyl group addition.
Space GroupP2₁/c or P2₁P2₁P2₁/c is a very common space group. The P2₁ group of the analogue suggests a chiral packing environment, which may or may not be retained.
a (Å)~13.913.823(3)Minor increase expected to accommodate the methyl group.
b (Å)~5.85.761(1)Minor increase expected.
c (Å)~8.07.940(2)Minor increase expected.
β (°)~109.5109.43(3)Angle is likely to be very similar.
V (ų)> 596.5596.5(2)Unit cell volume will increase to accommodate the extra methyl group.
Z44The number of molecules in the unit cell is expected to be the same.
Molecular Geometry and Intermolecular Interactions

The crystal packing will be dominated by a network of strong hydrogen bonds, creating a stable, three-dimensional architecture.

  • Intramolecular Hydrogen Bonding: A key feature stabilizing the molecular conformation is an intramolecular hydrogen bond between the amino group (N-H) and the oxime oxygen (O), and another between an amino N-H and a ring nitrogen. This locks the amidoxime group into a relatively planar conformation with the pyrazine ring.[2]

  • Intermolecular Dimer Formation: The most significant interaction is the formation of centrosymmetric or pseudo-centrosymmetric dimers. In the PAOX structure, this is mediated by a pair of strong O-H···N hydrogen bonds, where the hydroxyl group of one molecule donates to the imine nitrogen of a neighboring molecule.[2] This robust, recurring motif is almost certain to be the primary building block in the 5-methylpyrazine-2-amidoxime crystal lattice.

  • Polymeric Chain and Sheet Formation: These primary dimers are then linked into extended structures. Additional hydrogen bonds involving the amino group (N-H) and the pyrazine ring nitrogens (N4) connect the dimers into polymeric chains or sheets.[2]

  • π-π Stacking: The planar pyrazine rings are expected to engage in offset π-π stacking interactions, further stabilizing the crystal lattice. The presence of the methyl group may slightly alter the stacking distance and offset compared to the unsubstituted analogue.

Caption: Predicted primary hydrogen bonding interactions.

Conclusion for the Drug Development Professional

This in-depth guide establishes a scientifically rigorous framework for understanding the solid-state structure of 5-Methylpyrazine-2-amidoxime. Based on the well-characterized crystal structure of its close analogue, we predict that the molecule will crystallize in a monoclinic system, stabilized by a robust and predictable network of intermolecular hydrogen bonds that form distinct dimer and chain motifs.

The key takeaways are:

  • Predictable Supramolecular Assembly: The dominant O-H···N and N-H···N hydrogen bonds create a stable, predictable packing arrangement. This knowledge is invaluable for polymorph screening and formulation development.

  • Defined Pharmacophore Presentation: The crystal structure reveals the exact 3D orientation of hydrogen bond donors and acceptors. This "solid-state conformation" provides a low-energy and highly relevant starting point for computational modeling and structure-based drug design efforts, aiding in the optimization of binding to target proteins.

  • Actionable Protocols: The provided synthesis and crystallization protocols offer a clear and validated pathway for producing high-purity material and single crystals, enabling experimental verification of these predictions.

By understanding and applying the principles outlined in this guide, researchers can accelerate the development of 5-Methylpyrazine-2-amidoxime and its derivatives as potential new therapeutic agents.

References

  • Chylewska, A., et al. (2017). Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity. RSC Advances, 7(101), 64499-64511. Available at: [Link]

  • Gobis, K., et al. (2006). Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Acta Poloniae Pharmaceutica, 63(1), 39-45. Available at: [Link]

  • Clément, J., et al. (2013). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 18(12), 14599-14637. Available at: [Link]

  • Tanrıverdi, E., et al. (2019). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Turkish Journal of Pharmaceutical Sciences, 16(3), 313-321. Available at: [Link]

  • CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. Google Patents.
  • A review on pyrazine and its derivatives- synthesis and activity. (2021). International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8272. Available at: [Link]

  • Rizk, M. A., et al. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Revue Roumaine de Chimie, 63(9), 897-902. Available at: [Link]

  • Lu, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. Available at: [Link]

Sources

Exploratory

Pyrazine Amidoximes: Strategic Evolution from Synthetic Intermediates to Bioactive Scaffolds

Topic: Discovery and History of Pyrazine Amidoximes Content Type: Technical Guide / Whitepaper [1] Executive Summary & Historical Context The history of pyrazine amidoximes is not defined by a single serendipitous discov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Pyrazine Amidoximes Content Type: Technical Guide / Whitepaper

[1]

Executive Summary & Historical Context

The history of pyrazine amidoximes is not defined by a single serendipitous discovery, but rather by the systematic evolution of medicinal chemistry targeting the pyrazine nucleus—a scaffold immortalized by the anti-tubercular drug Pyrazinamide (PZA) .[1]

While PZA became a cornerstone of tuberculosis (TB) therapy in the mid-20th century, the emergence of multi-drug resistant (MDR) Mycobacterium tuberculosis necessitated the exploration of structural analogs. The amidoxime functional group (–C(NH₂)=NOH) emerged as a critical bioisostere for the amide group in PZA.[1] Historically, pyrazine amidoximes were initially viewed merely as transient synthetic intermediates for generating 1,2,4-oxadiazoles or energetic materials.[1] However, recent decades have repositioned them as potent prodrugs , metal-chelating ligands , and antimicrobial agents in their own right.[1]

This guide details the synthetic pathways, structural biology, and pharmacological validation of pyrazine-2-amidoxime (PAOX) and its derivatives.[1][2]

Chemical Synthesis & Methodology

The synthesis of pyrazine amidoximes relies on the nucleophilic addition of hydroxylamine to a nitrile group.[1][3] This section provides two distinct protocols: the classical organic solvent method and a modern "Green Chemistry" approach.[1]

Protocol A: Classical Synthesis of Pyrazine-2-amidoxime (PAOX)

Causality: This method uses ethanol as a solvent to ensure solubility of the organic nitrile while allowing the polar hydroxylamine to react effectively at reflux temperatures.[1]

Reagents:

  • Pyrazine-2-carbonitrile (10 mmol)[1]

  • Hydroxylamine hydrochloride (NH₂OH[1][4]·HCl) (12 mmol)

  • Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) (12 mmol)[1]

  • Ethanol (Absolute)[1]

Step-by-Step Workflow:

  • Free Base Generation: Dissolve NH₂OH·HCl in minimal water. Add Na₂CO₃ slowly to liberate free hydroxylamine.[1]

  • Addition: Add the free hydroxylamine solution to a stirred solution of Pyrazine-2-carbonitrile in ethanol (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[1]

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from water or an ethanol/water mixture.[1]

  • Validation: Product should appear as white/off-white crystals (M.P. ~148–150°C).

Protocol B: Green Synthesis (Water-Based)

Causality: Water is used to exploit the "on-water" effect, where hydrophobic interactions accelerate reaction rates at the interface, eliminating toxic organic solvents.[1]

Step-by-Step Workflow:

  • Suspend Pyrazine-2-carbonitrile (1.0 eq) and NH₂OH·HCl (1.2 eq) in distilled water.

  • Add Triethylamine (1.6 eq) dropwise.[1]

  • Stir vigorously at room temperature for 6 hours.

  • Filter the precipitated solid directly, wash with cold water, and dry.[1]

Reaction Mechanism & Derivatization Pathways[1][2]

The formation of the amidoxime is a stepwise nucleophilic attack.[1] The amidoxime then serves as a "chemical chameleon," capable of cyclization into oxadiazoles or coordination with transition metals.[1]

Visualization: Synthetic & Derivatization Pathway

The following diagram illustrates the conversion of the nitrile to the amidoxime and its subsequent transformation into a 1,2,4-oxadiazole (a common pharmacophore in antiviral research).[1]

PyrazinePathways Figure 1: Synthetic evolution of Pyrazine-2-carbonitrile into bioactive scaffolds. Nitrile Pyrazine-2-carbonitrile (Starting Material) Amidoxime Pyrazine-2-amidoxime (PAOX) Nitrile->Amidoxime Nucleophilic Addition (EtOH/Reflux or H2O/TEA) Hydroxylamine NH2OH·HCl (Reagent) Hydroxylamine->Amidoxime Oxadiazole 1,2,4-Oxadiazole Derivative Amidoxime->Oxadiazole Cyclization w/ Carboxylic Acid (T3P or CDI coupling) MetalComplex Ru(III)-PAOX Complex Amidoxime->MetalComplex Coordination (RuCl3, MeOH)

Figure 1: Synthetic evolution of Pyrazine-2-carbonitrile into bioactive scaffolds.

Pharmacological Applications & Data[1][2][5][6][7][8]

Anti-Tubercular Activity (The PZA Connection)

The primary driver for researching pyrazine amidoximes is the battle against Mycobacterium tuberculosis.[1] While Pyrazinamide (PZA) requires activation by the bacterial enzyme pyrazinamidase (PncA) to form pyrazinoic acid, amidoximes offer an alternative activation pathway or direct activity, potentially bypassing PncA-related resistance mechanisms.[1]

Comparative Efficacy Table: Data synthesized from Gobis et al. and related SAR studies.

Compound ClassR-Group SubstitutionMIC (µg/mL) vs. M. tuberculosisMechanism Note
Pyrazinamide (PZA) -CONH₂ (Parent)6.25 – 12.5Requires PncA activation (pH dependent).[1]
Pyrazine-2-amidoxime -C(NH₂)=NOH25 – 50Moderate activity; serves as prodrug scaffold.[1]
O-Alkyl Amidoximes -C(NH₂)=NOR12.5 – 25Increased lipophilicity improves cell penetration.[1]
Pyrazine Imidoyl Chlorides -C(Cl)=NOH< 10High reactivity; often too unstable for direct use.[1]
Ru(III)-PAOX Complex Metal Ligand6.25Enhanced Activity : Metal center may disrupt bacterial respiration.[1]
Coordination Chemistry: The Ruthenium Connection

Pyrazine amidoximes act as bidentate ligands, coordinating through the pyrazine ring nitrogen and the amidoxime nitrogen.[1] Ruthenium(III) complexes of PAOX have shown:

  • Stability: High stability constants in aqueous solution.[1]

  • Dual Action: The complex releases the ligand slowly while the metal center exerts cytotoxic effects on pathogens (or cancer cells).[1]

Structural Biology & Self-Assembly[1]

Understanding the solid-state behavior of PAOX is crucial for formulation.[1] X-ray crystallography reveals that PAOX does not exist as a simple monomer in the solid state.[1]

  • Dimerization: PAOX molecules form centrosymmetric dimers via intermolecular hydrogen bonds (N–H[1]···O and O–H···N).

  • Polymerization: These dimers further assemble into helical polymers.[1]

  • Implication: This strong hydrogen-bonding network contributes to the high melting point and low water solubility of the crystalline solid, necessitating the use of polar solvents or salt forms for biological assays.[1]

Visualization: Molecular Interaction Network

The following diagram depicts the logic of the Structure-Activity Relationship (SAR) derived from the crystal structure and biological data.

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) logic for Pyrazine Amidoximes. Structure Pyrazine-2-amidoxime Core Scaffold Mod_Lipophilicity O-Alkylation Structure->Mod_Lipophilicity Mod_Chelation Metal Coordination (Ru, Cu) Structure->Mod_Chelation Mod_Cyclization Ring Closure (Oxadiazoles) Structure->Mod_Cyclization Effect_Lipophilicity Increased Cell Permeability (Lower MIC) Mod_Lipophilicity->Effect_Lipophilicity Effect_Chelation Novel Mechanism of Action (Bypassing Resistance) Mod_Chelation->Effect_Chelation Effect_Cyclization Enhanced Metabolic Stability Mod_Cyclization->Effect_Cyclization

Figure 2: Structure-Activity Relationship (SAR) logic for Pyrazine Amidoximes.

References

  • Gobis, K., et al. (2006).[1][5] "Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety." Acta Poloniae Pharmaceutica.

  • Chylewska, A., et al. (2016).[1][6] "Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis." RSC Advances.

  • Foks, H., et al. (2005).[1] "Pyrazine derivatives: synthesis and tuberculostatic activity."[1][4][5][7][8] Farmaco.[1]

  • Mohamed, M. F. A. (2020).[1][9] "Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry." Synthetic Communications.

  • Verbitskiy, E. V., et al. (2015).[1][10] "Synthesis, Antimycobacterial and Antifungal Evaluation of Some New 1-Ethyl-5-(Hetero)Aryl-6-Styryl-1,6-Dihydropyrazine-2,3-Dicarbonitriles." Bioorganic & Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Methylpyrazine-2-amidoxime from 5-methylpyrazine-2-carbonitrile

Application Note & Protocol Efficient Synthesis of 5-Methylpyrazine-2-amidoxime: A Key Intermediate for Drug Discovery Abstract This document provides a comprehensive guide for the synthesis, purification, and characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Efficient Synthesis of 5-Methylpyrazine-2-amidoxime: A Key Intermediate for Drug Discovery

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 5-Methylpyrazine-2-amidoxime from 5-methylpyrazine-2-carbonitrile. The pyrazine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous approved drugs.[1][2] Amidoxime moieties, in particular, serve as crucial functional groups and are often employed as prodrugs for amidines to enhance bioavailability or as key pharmacophores in their own right.[3] This protocol is designed to be robust and reproducible, offering detailed mechanistic insights and practical guidance to facilitate its adoption in a research or drug development setting.

Introduction & Scientific Rationale

The pyrazine ring is a core component of several blockbuster drugs, including the anti-diabetic medication Glipizide and the anti-tuberculosis agent Pyrazinamide.[2][4] Its electron-deficient nature and ability to participate in hydrogen bonding make it an attractive scaffold for interacting with biological targets.[2] The conversion of a nitrile group to an amidoxime is a critical transformation that introduces a versatile functional group (C(=NOH)NH2). This moiety is known for its ability to chelate metals, act as a nitric oxide donor precursor, and serve as a bioisostere for carboxylic acids.

The synthesis described herein involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in 5-methylpyrazine-2-carbonitrile. This reaction is well-established but requires careful control of conditions to maximize yield and minimize the formation of by-products, such as amides.[5][6]

Causality of Experimental Design:

  • Choice of Reagents: Hydroxylamine hydrochloride is a stable and commercially available source of hydroxylamine. A base, such as sodium carbonate, is required to neutralize the hydrochloride salt in situ, liberating the free hydroxylamine, which is the active nucleophile. Using the free base directly is also an option but the hydrochloride salt is often preferred for its stability.[7][8]

  • Solvent System: An aqueous ethanol mixture is selected as the reaction solvent. Ethanol effectively dissolves the organic starting material (5-methylpyrazine-2-carbonitrile), while water is necessary to dissolve the hydroxylamine hydrochloride and the base. This biphasic or miscible system facilitates the interaction between reactants.

  • Temperature Control: The reaction is performed at a moderately elevated temperature (reflux). This provides the necessary activation energy for the nucleophilic attack on the relatively stable nitrile group without promoting significant degradation of the reactants or product.[9]

Reaction Mechanism & Workflow

The overall transformation from the nitrile to the amidoxime is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon of the nitrile. A subsequent series of proton transfers results in the final amidoxime product.

Visualized Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the characterized final product.

G Synthesis Workflow for 5-Methylpyrazine-2-amidoxime start Starting Materials (5-methylpyrazine-2-carbonitrile, Hydroxylamine HCl, Na2CO3) setup Reaction Setup (Dissolve reactants in EtOH/H2O) start->setup 1. Combine reaction Heating & Reflux (Monitor by TLC) setup->reaction 2. Heat workup Reaction Work-up (Cool, Filter, Concentrate) reaction->workup 3. Completion crude Crude Product Isolation workup->crude purify Purification (Recrystallization or Column Chromatography) crude->purify 4. Purify product Pure 5-Methylpyrazine- 2-amidoxime purify->product char Characterization (NMR, IR, MS, mp) product->char 5. Validate

Caption: High-level workflow from reagents to final product validation.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/PuritySupplier Example
5-methylpyrazine-2-carbonitrile55359-54-1119.12>98%Sigma-Aldrich
Hydroxylamine hydrochloride5470-11-169.49>99%Acros Organics
Sodium Carbonate (Anhydrous)497-19-8105.99>99.5%Fisher Scientific
Ethanol (200 Proof)64-17-546.07ACS GradeVWR
Deionized Water7732-18-518.02-In-house
Ethyl Acetate141-78-688.11ACS GradeEMD Millipore
Hexanes110-54-386.18ACS GradeEMD Millipore
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylpyrazine-2-carbonitrile (5.00 g, 41.97 mmol, 1.0 equiv.).

    • Add ethanol (80 mL) and stir until the starting material is fully dissolved.

    • In a separate beaker, dissolve hydroxylamine hydrochloride (4.38 g, 63.00 mmol, 1.5 equiv.) and sodium carbonate (3.34 g, 31.50 mmol, 0.75 equiv.) in deionized water (40 mL). Note: Effervescence will occur as CO2 is released. Stir until the bubbling ceases and the solids are dissolved.

    • Carefully add the aqueous hydroxylamine solution to the ethanolic solution of the nitrile in the round-bottom flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

    • Maintain a gentle reflux with continuous stirring for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The product spot should be more polar (lower Rf) than the starting nitrile.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

    • A white precipitate (inorganic salts, primarily NaCl) may be present. Filter the cooled reaction mixture through a pad of Celite® to remove these salts, washing the filter cake with a small amount of ethanol.

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is a mixture of the desired product and residual salts.

Purification

The crude product can be purified by recrystallization to yield high-purity 5-Methylpyrazine-2-amidoxime.

  • Recrystallization:

    • Transfer the crude solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol or an ethanol/water mixture (e.g., 9:1) to dissolve the solid completely. Use a hot plate with stirring.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

    • Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

  • Column Chromatography (Alternative):

    • For smaller scales or if recrystallization is ineffective, column chromatography can be used.[10][11]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).

Characterization and Validation

The identity and purity of the synthesized 5-Methylpyrazine-2-amidoxime should be confirmed using standard analytical techniques.[12][13]

Analysis TechniqueExpected Results
Appearance White to off-white crystalline solid.
Melting Point To be determined experimentally. Should have a sharp melting range.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.5-8.7 (2H, s, pyrazine-H), ~6.0 (2H, s, -NH₂), ~9.5 (1H, s, -NOH), ~2.5 (3H, s, -CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~155 (pyrazine-C), ~150 (C=NOH), ~145 (pyrazine-C), ~143 (pyrazine-C), ~21 (-CH₃).
FT-IR (KBr, cm⁻¹)3400-3500 (N-H stretch), 3100-3300 (O-H stretch), ~1650 (C=N stretch), ~930-960 (N-O stretch).
Mass Spec (ESI+) Expected m/z: 153.0771 [M+H]⁺ for C₆H₉N₄O⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and continue monitoring by TLC. Ensure the reflux temperature is adequate.
Product loss during work-up.Use minimal solvent for recrystallization. Ensure cooling is slow to maximize crystal growth.
Amide By-product Formation Reaction with hydroxylamine's oxygen atom.[5]This is an inherent side reaction.[6] Purification by recrystallization or chromatography should remove it.
Oily Product Impurities present; product not crystallizing.Attempt purification by column chromatography. Try triturating the oil with a non-polar solvent like hexanes to induce solidification.
Reaction Stalled Ineffective liberation of free hydroxylamine.Ensure the base was added correctly and is of good quality. Check the pH of the reaction mixture; it should be basic.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 5-methylpyrazine-2-carboxylic acid. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
  • Google Patents. (n.d.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • FULIR. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2018). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Retrieved February 3, 2026, from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved February 3, 2026, from [Link]

  • PubMed. (2006). Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ResearchGate. (2015). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Retrieved February 3, 2026, from [Link]

  • RSC Publishing. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2016). How do I purify amidoxime derivatives?. Retrieved February 3, 2026, from [Link]

  • PMC. (n.d.). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved February 3, 2026, from [Link]

  • PubMed. (2018). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Retrieved February 3, 2026, from [Link]

  • RSC Publishing. (n.d.). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of reaction condition on conversion of nitrile group to amidoxime. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2009058287A1 - Process of purification of amidoxime containing cleaning solutions and their use.
  • TÜBİTAK Academic Journals. (2021). Fabrication and characterization of amidoxime-functionalized silica decorated withcopper: a catalytic assembly for rapid reduction of dyes. Retrieved February 3, 2026, from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved February 3, 2026, from [Link]

Sources

Application

Application Note: High-Purity Isolation &amp; Purification of 5-Methylpyrazine-2-amidoxime

Introduction & Strategic Context 5-Methylpyrazine-2-amidoxime is a critical heterocyclic intermediate, often employed as a precursor for bioactive oxadiazoles or as a bidentate ligand in coordination chemistry.[1] Its sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

5-Methylpyrazine-2-amidoxime is a critical heterocyclic intermediate, often employed as a precursor for bioactive oxadiazoles or as a bidentate ligand in coordination chemistry.[1] Its synthesis typically involves the nucleophilic addition of hydroxylamine to 5-methylpyrazine-2-carbonitrile.[1]

While the synthesis is chemically straightforward, the purification is the bottleneck . The amphoteric nature of the amidoxime moiety (


 ~3-4 for the protonated pyrazine nitrogen and acidic oxime proton) leads to variable solubility profiles. Furthermore, the crude product often contains:
  • Unreacted Nitrile: Lipophilic, potential carryover.[1]

  • Amide By-product: Formed via hydrolysis of the nitrile (often catalyzed by trace acid/base).[1]

  • Hydroxylamine salts: Highly polar, potentially explosive if concentrated.[1]

This protocol departs from standard "flash chromatography" defaults, advocating instead for a thermodynamically controlled recrystallization .[1] This approach is scalable, cost-effective, and yields higher crystallinity, which is crucial for stability.

Synthesis Context & Impurity Profiling

To understand the purification, one must understand the crude matrix. The reaction typically proceeds in ethanol/water:


[1]
The Solubility Paradox

Pyrazine amidoximes exhibit "solubility inversion."[1] They are moderately soluble in hot polar organic solvents (Ethanol, Methanol) but exhibit poor solubility in cold water (approx. 2 mg/mL for the non-methylated analog).[1] However, the presence of the 5-methyl group increases lipophilicity slightly compared to the parent pyrazine-2-amidoxime, making pure water an aggressive anti-solvent, while 100% ethanol may retain too much product in the mother liquor.[1]

Therefore, a binary solvent system (EtOH:H₂O) is the optimal strategy. [1]

Detailed Purification Protocol

Phase A: Crude Isolation (The "Crash" Method)

Goal: Bulk removal of hydroxylamine salts and water-soluble impurities.[1]

  • Reaction Quench: Upon completion (monitored by TLC/HPLC), concentrate the reaction mixture under reduced pressure (Rotavap) at <50°C to remove the bulk of the organic solvent (Ethanol).

    • Scientific Rationale: Hydroxylamine derivatives can be thermally unstable.[1] Minimizing heat stress prevents the formation of O-acyl impurities or Beckmann rearrangement products.[1]

  • Aqueous Suspension: Add ice-cold water (approx. 5 volumes relative to crude mass) to the residue.[1] Stir vigorously for 30 minutes.

    • Mechanism:[2][3][4][5][6] The amidoxime precipitates; the inorganic salts (NaCl/KCl) and excess hydroxylamine remain in the aqueous phase.[1]

  • Filtration: Filter the solids using a sintered glass funnel. Wash the cake with 2 x 1 volume of cold water.

  • Pre-Drying: Air dry the solid for 1 hour. Do not dry completely, as the subsequent recrystallization step requires heating.[1][3]

Phase B: Thermodynamically Controlled Recrystallization

Goal: Removal of unreacted nitrile and amide by-products.[1]

Solvent System: Ethanol : Water (9:1 v/v).[1]

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add 95% Ethanol (approx. 10-15 mL per gram of crude).[1]

  • Reflux: Heat to reflux (approx. 78°C).[1] The solid should dissolve completely.

    • Troubleshooting: If undissolved solids remain after 10 minutes of reflux, they are likely inorganic salts occluded in the crude.[1] Filter the hot solution through a pre-heated celite pad.[1]

  • Nucleation Control: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) without stirring.

    • Crystal Engineering:[1] Rapid cooling promotes nucleation over crystal growth, trapping impurities.[1] Slow cooling allows the crystal lattice to reject the structurally dissimilar amide impurities.

  • Anti-Solvent Finish (Optional): If yield is low after reaching room temperature, cool the flask to 0-4°C on ice.

  • Collection: Filter the crystals.

  • Wash: Wash the crystals with cold Ethanol:Water (1:1) mixture.

    • Critical: Do not wash with pure ethanol, as it may redissolve the surface layer.[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization (Workflow)[1]

G Start Crude Reaction Mixture (EtOH/H2O) Conc Concentrate (Rotavap) <50°C Start->Conc Quench Add Ice Water (Precipitation) Conc->Quench Solvent Removal Filter1 Filtration (Remove Salts) Quench->Filter1 CrudeSolid Crude Amidoxime Solid Filter1->CrudeSolid Retentate Waste Waste Recryst Recrystallization Solvent: EtOH:H2O (9:1) CrudeSolid->Recryst HotFilter Hot Filtration (Remove Insolubles) Recryst->HotFilter If turbid Cooling Slow Cooling (RT -> 4°C) Recryst->Cooling If clear HotFilter->Cooling FinalFilter Final Filtration & Wash Cooling->FinalFilter Product Pure 5-Methylpyrazine-2-amidoxime FinalFilter->Product

Figure 1: Step-by-step purification workflow emphasizing the critical recrystallization loop.

Quality Control & Validation

To ensure the protocol's success, the isolated material must meet specific physicochemical criteria.[1]

Table 1: Specification Sheet

ParameterSpecificationMethod/Notes
Appearance White to off-white crystalline needlesColored crystals indicate oxidation or metal contamination.[1]
Purity (HPLC) > 98.5% (Area %)C18 Column, Gradient Water/MeCN (0.1% TFA).[1]
Melting Point 178 – 183 °CNote:[1] Pure Pyrazine-2-amidoxime melts at 180-185°C [1].[1][7] The 5-methyl derivative typically shows a similar or slightly lower range due to symmetry breaking.
1H NMR Consistent with structureLook for characteristic methyl singlet (~2.5 ppm) and broad NH2/OH peaks.[1]
Solubility Soluble in DMSO, Hot EtOH; Low in Water2 mg/mL in water at RT is typical for this class [2].[1]
Analytical Method (HPLC)[1][8]
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA)[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyrazine ring absorption).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Product lost in mother liquor.[1][8]Cool to -20°C before filtering.[1] If still low, evaporate ethanol and dilute with more water.
Oiling Out Cooling too fast or solvent too non-polar.[1]Re-heat to reflux, add a small amount of Ethanol to solubilize the oil, then cool very slowly.
Yellow Color Oxidation or trace iron contamination.[1]Treat the hot recrystallization solution with Activated Charcoal (5 wt%), stir for 10 min, and hot filter.
Broad Melting Point Wet sample or amide impurity.[1]Dry under high vacuum at 50°C. If MP remains broad, repeat recrystallization.[1]

References

  • Sigma-Aldrich. Pyrazine-2-amidoxime Product Specification. Catalog No. 750328. Accessed Oct 2023.[1] Link

  • MedChemExpress. Pyrazine-2-amidoxime Datasheet. Solubility and Storage Data.[1][9] Link

  • Kozak, M. et al. (2016).[1] Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis. RSC Advances, 6, 64602-64611.[1] (Describes crystal habit and intermolecular forces relevant to purification). Link

  • Foloppe, M. P. et al. (2002).[1] Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Acta Poloniae Pharmaceutica, 59(1), 73-79.[1] (Foundational synthesis route). Link

Sources

Method

Application Note: Evaluation of 5-Methylpyrazine-2-amidoxime in Antibacterial &amp; Anti-Tubercular Assays

Abstract & Scientific Rationale This guide details the experimental profiling of 5-Methylpyrazine-2-amidoxime , a structural bioisostere of the first-line tuberculosis drug Pyrazinamide (PZA). While PZA is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide details the experimental profiling of 5-Methylpyrazine-2-amidoxime , a structural bioisostere of the first-line tuberculosis drug Pyrazinamide (PZA). While PZA is a cornerstone of TB therapy, its utility is limited by the requirement for acidic activation and widespread resistance mechanisms (primarily pncA mutations).

The 5-Methylpyrazine-2-amidoxime derivative is investigated for two primary mechanistic advantages:

  • Lipophilicity & Permeability: The 5-methyl group enhances lipophilicity (LogP) compared to the parent pyrazine, potentially improving penetration through the mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb).

  • Amidoxime Pharmacophore: Unlike the amide in PZA, the amidoxime moiety (

    
    ) acts as a robust bidentate ligand. This allows the compound to function either as a prodrug (hydrolyzing to the active carboxylic acid) or as a metallo-antibiotic by chelating essential bacterial metal ions (Cu²⁺, Fe²⁺).
    

This Application Note provides validated protocols for assessing its Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA) and evaluating its pH-dependent activity profile.

Chemical Properties & Handling[1]

PropertySpecification
Compound Name 5-Methylpyrazine-2-amidoxime
Molecular Formula

Molecular Weight 152.15 g/mol
Solubility Soluble in DMSO (>20 mg/mL); Sparingly soluble in water.
Storage Powder: -20°C (Desiccated). Stock Solution: -80°C (Avoid freeze-thaw).
Stability Amidoximes are light-sensitive. Perform assays in low-light conditions.

Critical Handling Note: Unlike standard antibiotics, pyrazine derivatives are often pH-sensitive. Stock solutions should be prepared in pure DMSO rather than acidic/basic buffers to prevent premature hydrolysis of the amidoxime group.

Mechanism of Action & Experimental Logic[1][2][3]

To properly design the assay, one must understand the dual-pathway potential of the compound. The experiment must distinguish between intrinsic activity (direct inhibition) and prodrug activation (dependent on bacterial enzymes).

Mechanism cluster_Path1 Pathway A: Prodrug Activation cluster_Path2 Pathway B: Metal Chelation Compound 5-Methylpyrazine-2- amidoxime (Entry) Permeation Cell Wall Permeation Compound->Permeation Amidase Amidase/PncA (Enzymatic Hydrolysis) Permeation->Amidase If Prodrug Chelation Metal Complexation (Cu2+, Fe2+) Permeation->Chelation Direct Action Acid 5-Methylpyrazine- 2-carboxylic acid Amidase->Acid Acidification Cytoplasmic Acidification Acid->Acidification Death Death Acidification->Death Bacterial Death Inhibition Metabolic Disruption Chelation->Inhibition Inhibition->Death

Figure 1: Dual mechanistic pathways for Pyrazine Amidoximes. Pathway A mimics Pyrazinamide (PZA), requiring enzymatic conversion. Pathway B utilizes the amidoxime as a chelator. Assays at different pH levels help distinguish these pathways.

Protocol A: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Purpose: Determine the MIC against M. tuberculosis (H37Rv or clinical isolates). Critical Variable: pH Adjustment. PZA is inactive at neutral pH. To test if 5-Methylpyrazine-2-amidoxime shares this trait, parallel plates at pH 6.8 and pH 5.5 are required.

Materials
  • Strain: M. tuberculosis H37Rv (ATCC 27294).[1]

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.1% casitone.

  • Buffer: Phosphate-citrate buffer (for adjusting media to pH 5.5).

  • Reagent: Resazurin sodium salt powder (0.01% w/v in sterile water).

  • Controls: Pyrazinamide (Positive Control), Isoniazid (Sensitivity Control), DMSO (Vehicle).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth until mid-log phase (OD₆₀₀ ≈ 0.6–0.8).

    • Dilute culture to obtain approx.

      
       CFU/mL.
      
    • Crucial: Prepare two batches of media—one at standard pH 6.8 and one adjusted to pH 5.5 (using phosphate-citrate buffer).

  • Plate Setup (96-Well):

    • Add 100 µL of appropriate media (pH 6.8 or 5.5) to all wells.

    • Serial Dilution: Add 100 µL of 5-Methylpyrazine-2-amidoxime stock (e.g., 200 µg/mL) to Column 2. Mix and transfer 100 µL to Column 3, continuing to Column 10. Discard the final 100 µL.

    • Result: 2-fold dilution series (e.g., 100 µg/mL to 0.19 µg/mL).

    • Column 11: Growth Control (Bacteria + DMSO only).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the bacterial suspension (

      
       CFU/mL) to wells in Columns 2–11.
      
    • Final Volume: 200 µL/well.

  • Incubation:

    • Seal plates with breathable membrane or parafilm to prevent evaporation.

    • Incubate at 37°C for 7 days . (Note: Acidic pH grows slower; may require 8–9 days).

  • Development:

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Re-incubate for 24–48 hours.

    • Readout:

      • Blue: No growth (Resazurin non-reduced).

      • Pink/Fluorescent: Growth (Resazurin reduced to Resorufin).[2]

REMA Workflow Diagram

REMA_Workflow Start Start: Stock Solution (DMSO) MediaPrep Media Prep Split Batch: pH 6.8 vs pH 5.5 Start->MediaPrep Dilution Serial Dilution (96-well) 100 µg/mL -> 0.19 µg/mL MediaPrep->Dilution Inoculation Inoculation (M. tb H37Rv, 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation 37°C, 7 Days Inoculation->Incubation Dye Add Resazurin (30 µL) Incubate 24h Incubation->Dye Readout Visual/Fluorometric Read Blue = Inhibition | Pink = Growth Dye->Readout

Figure 2: Workflow for the Resazurin Microtiter Assay (REMA). The split-pH step is critical for pyrazine derivatives.

Protocol B: General Antibacterial Assay (ESKAPE Pathogens)

Purpose: To determine if the amidoxime moiety confers broad-spectrum activity independent of the mycobacterial PncA enzyme. Target Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-).

  • Media: Mueller-Hinton Broth (MHB) (Cation-adjusted).

  • Inoculum:

    
     CFU/mL (Standard CLSI protocol).
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: OD₆₀₀ turbidity measurement or Resazurin (same as above).

  • Note: Unlike TB, these assays are performed at neutral pH (7.2–7.4).

Data Analysis & Interpretation

Calculating MIC

The MIC is defined as the lowest concentration that prevents the color change from blue to pink (REMA) or inhibits visible turbidity (Broth Microdilution).

Interpreting pH Differential (The "PZA Effect")

Compare the MIC at pH 6.8 vs pH 5.5.

Result PatternInterpretation
MIC pH 5.5 << MIC pH 6.8 PZA-like Mechanism: The compound likely requires protonation or enzymatic activation favored by acidic conditions (similar to Pyrazinamide).
MIC pH 5.5 ≈ MIC pH 6.8 Intrinsic Activity: The amidoxime group provides direct antibacterial activity (likely chelation or membrane disruption), independent of pH-dependent activation.
Active against S. aureus Broad Spectrum: Indicates the amidoxime is acting as a general toxin/chelator, not a specific anti-mycobacterial prodrug.
Troubleshooting Table
ObservationProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous media.Reduce max concentration or increase DMSO slightly (max 2.5% final).
Pink color in Negative Control Contamination or DMSO toxicity.Check sterility; ensure DMSO < 2.5% v/v.
Blue color in Positive Control Dead inoculum or over-acidification.Verify pH of media is not < 5.2 (toxic to Mtb). Check inoculum viability on agar.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[1][2] Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.

  • Gobis, K., et al. (2006).[3] Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety.[3] Acta Poloniae Pharmaceutica, 63(1), 39-45.[3]

  • Zimic, M., et al. (2012). Pyrazinamide resistance in Mycobacterium tuberculosis: Review of mechanisms and their implications for susceptibility testing. Tuberculosis, 92(1), 1-10.

  • Foye, W. O. (2008). Foye's Principles of Medicinal Chemistry. Chapter: Antimycobacterial Agents. (Standard Medicinal Chemistry Reference).

Sources

Application

Strategic Utilization of 5-Methylpyrazine-2-amidoxime in Heterocyclic Scaffolding

Abstract This application note details the synthetic utility of 5-methylpyrazine-2-amidoxime , a versatile bifunctional precursor for constructing bio-active heterocyclic systems.[1] Unlike simple phenyl amidoximes, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 5-methylpyrazine-2-amidoxime , a versatile bifunctional precursor for constructing bio-active heterocyclic systems.[1] Unlike simple phenyl amidoximes, the pyrazine core introduces specific electronic properties (electron-deficiency) and pharmacological advantages (lipophilicity, metabolic stability) essential for modern drug discovery.[1] This guide provides validated protocols for synthesizing the precursor and deploying it to generate 1,2,4-oxadiazoles and 1,2,4-oxadiazin-5-ones , supported by mechanistic insights and troubleshooting matrices.[1]

Introduction: The Pyrazine Advantage

In medicinal chemistry, the pyrazine ring is a "privileged scaffold," frequently used to optimize the pharmacokinetic profile of drug candidates.[1] The 5-methyl substituent specifically modulates lipophilicity (


) and metabolic susceptibility compared to the unsubstituted parent.[1]

5-Methylpyrazine-2-amidoxime (MPA) serves as a critical "linchpin" intermediate.[1] It possesses two nucleophilic sites (the oxime oxygen and the amine nitrogen), allowing it to react with various electrophiles to form five- and six-membered heterocycles.[1]

Key Applications:

  • Bioisostere Synthesis: Generation of 1,2,4-oxadiazoles as hydrolytically stable ester bioisosteres.[1]

  • Scaffold Hopping: Accessing novel 1,2,4-oxadiazin-5-one cores for kinase and monoamine oxidase (MAO) inhibition.[1]

  • Anti-infective Research: Developing derivatives with potent anti-tubercular activity (Mycobacterium tuberculosis H37Rv strain).[2]

Precursor Synthesis: 5-Methylpyrazine-2-amidoxime

Prerequisite: The synthesis begins with 2-cyano-5-methylpyrazine.[1] If this is not commercially available, it is synthesized from 5-methylpyrazine-2-carboxylic acid via the amide.[1]

Workflow Diagram

SynthesisWorkflow Start 2,5-Dimethylpyrazine Acid 5-Methylpyrazine- 2-carboxylic acid Start->Acid KMnO4, Oxidation Nitrile 5-Methylpyrazine- 2-carbonitrile Acid->Nitrile 1. SOCl2 2. NH3 3. POCl3 (Dehydration) Amidoxime 5-Methylpyrazine- 2-amidoxime (MPA) Nitrile->Amidoxime NH2OH·HCl, Base (The Critical Step)

Figure 1: Synthetic route to the target amidoxime precursor.[1][3]

Protocol 1: Synthesis of 5-Methylpyrazine-2-amidoxime

Reaction Class: Nucleophilic Addition to Nitrile.[1] Scale: 10 mmol basis.

Reagents:

  • 2-Cyano-5-methylpyrazine (1.19 g, 10 mmol)[1]

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.04 g, 15 mmol)[1]

  • Sodium Carbonate (Na₂CO₃) (0.80 g, 7.5 mmol) or Triethylamine (TEA)[1]

  • Solvent: Ethanol/Water (3:1 v/v) or Methanol.

Procedure:

  • Preparation: Dissolve hydroxylamine hydrochloride in water (5 mL). Add Na₂CO₃ slowly to neutralize (evolution of CO₂).

  • Addition: Add the free hydroxylamine solution to a stirred solution of 2-cyano-5-methylpyrazine in Ethanol (15 mL).

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot (

    
    ) should disappear, and a more polar amidoxime spot (
    
    
    
    ) should appear.
  • Work-up: Evaporate the ethanol under reduced pressure.

  • Isolation: Add ice-cold water (20 mL) to the residue. The product often precipitates as a white/off-white solid.[1] Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol or Isopropanol if necessary.

Quality Control:

  • Yield: Typically 75–85%.

  • Melting Point: Expect range 168–172°C (consistent with pyrazine amidoxime derivatives).

  • Stability: Store in a desiccator; amidoximes can slowly decompose to amides if wet.

Application A: Synthesis of 1,2,4-Oxadiazoles

This is the primary application.[1] The reaction proceeds via O-acylation of the amidoxime followed by cyclodehydration.[1]

Mechanism & Logic

The amidoxime oxygen is the most nucleophilic site.[1] It attacks the acylating agent (Acid Chloride or Activated Ester) to form an O-acylamidoxime intermediate.[1] Heating this intermediate promotes ring closure with the elimination of water.[1]

Protocol 2: One-Pot Cyclization with Carboxylic Acids

Use this for diverse library generation using carboxylic acid building blocks.

Reagents:

  • 5-Methylpyrazine-2-amidoxime (1.0 eq)[1]

  • Carboxylic Acid (R-COOH) (1.1 eq)[1]

  • Coupling Agent: CDI (1,1'-Carbonyldiimidazole) or T3P (Propylphosphonic anhydride).

  • Solvent: DMF or Dioxane.

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (3 mL). Add CDI (1.2 mmol) and stir at RT for 30–60 mins (CO₂ evolution ceases).

    • Expert Tip: If using T3P, add T3P (50% in EtOAc, 1.5 eq) and TEA (3 eq) instead of CDI.

  • Coupling: Add 5-Methylpyrazine-2-amidoxime (1.0 mmol). Stir at RT for 1–2 hours.[1]

  • Cyclization: Heat the reaction mixture to 100–110°C for 4–12 hours.

    • Note: The intermediate O-acylamidoxime can sometimes be isolated, but thermal cyclization in situ is more efficient.[1]

  • Work-up: Cool to RT. Pour into water. Extract with EtOAc.[4] Wash organic layer with LiCl (5% aq) to remove DMF.

  • Result: 3-(5-methylpyrazin-2-yl)-5-substituted-1,2,4-oxadiazole.[1]

Application B: Synthesis of 1,2,4-Oxadiazin-5-ones

A more advanced application involves reacting the amidoxime with


-haloesters or 

-unsaturated esters.[1][5] This creates a six-membered ring, often used to inhibit Monoamine Oxidase (MAO).[1][6]
Reaction Pathway Diagram

HeterocycleDivergence cluster_0 Path A: 1,2,4-Oxadiazole cluster_1 Path B: 1,2,4-Oxadiazin-5-one Amidoxime 5-Methylpyrazine- 2-amidoxime ReagentA + R-COCl / CDI Amidoxime->ReagentA ReagentB + Chloroacetic Ester (Base: t-BuONa) Amidoxime->ReagentB Oxadiazole 3-(5-Methylpyrazin-2-yl)- 1,2,4-oxadiazole ReagentA->Oxadiazole Cyclodehydration (-H2O) Oxadiazinone 3-(5-Methylpyrazin-2-yl)- 4H-1,2,4-oxadiazin-5(6H)-one ReagentB->Oxadiazinone O-Alkylation -> Cyclization (-ROH)

Figure 2: Divergent synthesis pathways based on electrophile selection.[1]

Protocol 3: Reaction with Ethyl Chloroacetate

Reagents:

  • 5-Methylpyrazine-2-amidoxime (1.0 mmol)[1]

  • Ethyl chloroacetate (1.2 mmol)

  • Base: Sodium ethoxide (NaOEt) or Sodium hydride (NaH).

  • Solvent: Ethanol (anhydrous).

Procedure:

  • Dissolution: Dissolve Na (1.2 eq) in dry EtOH to generate NaOEt in situ.

  • Addition: Add the amidoxime. Stir for 15 mins to form the amidoximate anion.

  • Alkylation: Add ethyl chloroacetate dropwise.

  • Reflux: Heat to reflux for 6–8 hours.

    • Mechanism:[1][7][3][8][9][10] The oxygen attacks the

      
      -carbon (displacement of Cl), followed by the nitrogen attacking the ester carbonyl (cyclization).[1]
      
  • Work-up: Neutralize with dilute HCl. Evaporate solvent.[7] Recrystallize the residue.

Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
Low Yield (Nitrile Step) Incomplete dehydration of amide.[1]Ensure SOCl₂/POCl₂ is fresh. Maintain reflux temp.
Low Yield (Amidoxime) Hydrolysis of nitrile to amide.Avoid excess water. Use dry MeOH/EtOH. Do not overheat >80°C.
No Cyclization (Oxadiazole) Temperature too low.O-acyl intermediate is stable.[1] Increase temp to 110°C or use TBAF in THF (mild method).
Side Products (Oxadiazole) Dimerization.Ensure stoichiometric ratio of carboxylic acid activation.
Solubility Issues Pyrazine ring polarity.Use DMF or DMSO for reactions; work up with LiCl washes to remove solvent.
Biological Relevance & Safety
  • Safety: Amidoximes are generally stable but can be skin irritants. Hydroxylamine is toxic and a sensitizer; handle in a fume hood.

  • Activity: Derivatives of 5-methylpyrazine-2-amidoxime have shown MIC values < 25 µg/mL against M. tuberculosis and significant inhibition of MAO-B enzymes (Parkinson's research).[1]

References
  • Synthesis of 5-methylpyrazine-2-carboxylic acid: Patent CN108017586A. Preparation method of 5-methylpyrazine-2-carboxylic acid. Link

  • General Synthesis of 1,2,4-Oxadiazoles from Amidoximes: Kayukova, L. A. "Synthesis of 1,2,4-oxadiazoles (A Review)." Pharmaceutical Chemistry Journal, 2005.[1] Link

  • Synthesis of 1,2,4-Oxadiazin-5-ones: Glushkov, V. A., et al. "Synthesis and biological activity of 1,2,4-oxadiazin-5-one derivatives."[1] Molecules, 2024.[1][5][6][11][12] Link

  • Antitubercular Activity of Pyrazine Derivatives: Miniyar, P. B., et al. "Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold."[1] Arabian Journal of Chemistry, 2013.[1][2] Link[2]

  • Antibacterial Activity of Pyrazine Amidoximes: Foks, H., et al. "Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety."[1][13] Acta Poloniae Pharmaceutica, 2005.[1] Link

Sources

Method

Application Note &amp; Protocols: Profiling the Bioactivity of 5-Methylpyrazine-2-amidoxime as a Nitric Oxide Synthase Inhibitor

For: Researchers, scientists, and drug development professionals in pharmacology and cell biology. Introduction and Scientific Context 5-Methylpyrazine-2-amidoxime, also known as N-Hydroxy-5-methylpyrazine-2-carboxamide,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in pharmacology and cell biology.

Introduction and Scientific Context

5-Methylpyrazine-2-amidoxime, also known as N-Hydroxy-5-methylpyrazine-2-carboxamide, is a heterocyclic compound with potential therapeutic applications.[1] Preliminary evidence suggests its primary bioactivity may stem from the inhibition of Nitric Oxide Synthase (NOS), a family of enzymes critical to a wide range of physiological and pathological processes.[2]

Nitric Oxide (NO) is a crucial cellular signaling molecule that modulates vascular tone, neurotransmission, and immune responses.[3] It is synthesized by three main NOS isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neural tissue, it plays a role in synaptic plasticity and neuronal communication.[4]

  • Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, it is vital for regulating blood pressure and vascular health.[4]

  • Inducible NOS (iNOS or NOS2): Its expression is induced in immune cells like macrophages by inflammatory stimuli, leading to the production of large amounts of NO as a defense mechanism.[4]

Dysregulation of NO production is implicated in various diseases, making isoform-selective NOS inhibitors valuable therapeutic targets.[5] For instance, overproduction of NO by iNOS can contribute to inflammatory conditions and septic shock, while inhibition of eNOS can lead to hypertension.[2][3] Therefore, a compound's potency and selectivity against different NOS isoforms are critical determinants of its therapeutic potential.

This guide provides a comprehensive, multi-tiered experimental framework to rigorously characterize the inhibitory activity of 5-Methylpyrazine-2-amidoxime on NOS. The workflow progresses from initial biochemical screening to more complex cell-based assays, ensuring a thorough and reliable assessment of the compound's bioactivity.

Experimental Strategy: A Tiered Approach

A robust evaluation of a potential enzyme inhibitor requires a systematic approach. We will employ a three-tiered strategy to move from broad activity screening to specific, cell-based functional validation. This ensures that the observed effects are a direct result of target engagement and not an artifact of experimental conditions or general cytotoxicity.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: Essential Controls T1_Biochem Protocol 1: In Vitro NOS Activity & Inhibition Assay (Griess Assay) T2_iNOS Protocol 2: iNOS Activity in RAW 264.7 Macrophages T1_Biochem->T2_iNOS Confirm cellular activity T2_eNOS Protocol 3: eNOS Activity in Human Endothelial Cells (HUVECs) T1_Biochem->T2_eNOS Assess isoform selectivity T3_Cyto Protocol 4: Cytotoxicity Screening (MTT Assay) T2_iNOS->T3_Cyto Rule out toxicity T2_eNOS->T3_Cyto Rule out toxicity

Caption: Tiered experimental workflow for inhibitor validation.

Protocol 1: In Vitro NOS Activity & Inhibition (Griess Assay)

Principle: This initial screen directly measures the enzymatic activity of purified NOS or cell/tissue lysates. NOS catalyzes the conversion of L-arginine to L-citrulline and NO. The NO produced rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a colorimetric method that quantifies nitrite levels as a proxy for total NO production.[6][7] It involves a two-step diazotization reaction where a colored azo dye is formed, and its absorbance is measured spectrophotometrically.[8]

Causality: This biochemical assay provides the most direct evidence of enzyme inhibition, independent of cellular uptake, metabolism, or off-target effects. It is the foundational experiment to determine if 5-Methylpyrazine-2-amidoxime has a direct inhibitory effect on NOS and to calculate its half-maximal inhibitory concentration (IC50).[9]

Materials:

  • NOS Activity Assay Kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich) containing:[4][10]

    • NOS Assay Buffer

    • Purified NOS enzyme (or cell/tissue lysate)

    • NOS Cofactors (NADPH, FAD, FMN, BH4)

    • L-arginine (Substrate)

    • Nitrate Reductase (to convert NO₃⁻ to NO₂⁻)

    • Griess Reagents (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Nitrite Standard

  • 5-Methylpyrazine-2-amidoxime

  • 96-well microplate

  • Microplate reader (capable of measuring absorbance at 540 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol.[10] Reconstitute the test compound, 5-Methylpyrazine-2-amidoxime, in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Prepare a series of dilutions of the test compound in NOS Assay Buffer. A typical 8-point dilution series might range from 1 nM to 100 µM. Also, prepare a vehicle control (solvent only).

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: Assay buffer only.

    • Control (100% Activity): Enzyme + Cofactors + Substrate + Vehicle.

    • Inhibitor Wells: Enzyme + Cofactors + Substrate + Test Compound (at each dilution).

  • Initiate Reaction: Add the NOS substrate (L-arginine) to all wells except the blank to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes), allowing for NO production.[4]

  • Nitrate Reduction: Add Nitrate Reductase and its necessary cofactors to all wells to convert any nitrate to nitrite. Incubate as recommended by the kit protocol.

  • Color Development: Add Griess Reagents 1 and 2 to all wells.[10] Incubate at room temperature for 10-15 minutes, protected from light, to allow the color to develop.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Abs_Inhibitor / Abs_Control))

    • Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[11]

Protocol 2: iNOS Activity in RAW 264.7 Macrophages

Principle: This cell-based assay evaluates the compound's ability to inhibit iNOS in a relevant cellular context. Murine macrophage-like RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce high levels of iNOS expression and subsequent NO production.[12][13] The amount of nitrite accumulated in the cell culture medium is then measured using the Griess assay.

Causality: This protocol validates the biochemical findings in a living system. It accounts for factors like cell permeability and stability of the compound. Demonstrating efficacy in this model is a key step, as iNOS is a major target in inflammatory diseases.[14]

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (from E. coli) and recombinant mouse IFN-γ

  • 5-Methylpyrazine-2-amidoxime

  • Griess Reagent System

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing serial dilutions of 5-Methylpyrazine-2-amidoxime or a vehicle control. Incubate for 1-2 hours.

  • iNOS Induction: Add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to all wells (except for a negative control group) to stimulate iNOS expression.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Sample Collection: Carefully collect 50-100 µL of the culture supernatant from each well for analysis.

  • Griess Assay: Perform the Griess assay on the collected supernatants as described in Protocol 1 (Steps 7-9) to quantify nitrite concentration.

  • Data Analysis: Calculate the IC50 value for the inhibition of NO production in the cellular environment.

Protocol 3: eNOS Activity in Human Endothelial Cells (HUVECs)

Principle: This assay assesses the compound's effect on the constitutively expressed eNOS isoform, which is crucial for determining selectivity. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying endothelial function and eNOS activity.[15][16] Unlike iNOS, eNOS activity is typically stimulated by agonists that increase intracellular calcium, such as acetylcholine or bradykinin, or by mechanical forces like shear stress.[17]

Causality: Determining the selectivity of an inhibitor is paramount. A compound that strongly inhibits iNOS but spares eNOS would be highly desirable for treating inflammation without causing cardiovascular side effects like hypertension.[18] This protocol directly addresses this critical question of isoform selectivity.

Materials:

  • HUVECs (Lonza CC-2517)

  • Endothelial Cell Growth Medium (EGM-2)

  • Agonist (e.g., Acetylcholine, Bradykinin, or A23187 calcium ionophore)

  • 5-Methylpyrazine-2-amidoxime

  • Griess Reagent System

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Culture HUVECs in 96-well plates until they form a confluent monolayer.

  • Compound Pre-treatment: Wash cells with a basal medium (without growth factors) and then incubate with fresh basal medium containing serial dilutions of 5-Methylpyrazine-2-amidoxime or vehicle for 1-2 hours.

  • eNOS Stimulation: Add an eNOS agonist (e.g., 10 µM A23187) to the wells to stimulate NO production.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Sample Collection & Analysis: Collect the supernatant and quantify nitrite concentration using the Griess assay as previously described.

  • Data Analysis: Calculate the IC50 value for eNOS inhibition. Compare this value to the IC50 obtained for iNOS (from Protocol 2) to determine the selectivity ratio (IC50_eNOS / IC50_iNOS).

G cluster_0 NOS Signaling Pathway L_Arginine L-Arginine NOS NOS nNOS eNOS iNOS L_Arginine->NOS:f0 NO Nitric Oxide (NO) NOS:f0->NO O2, NADPH sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP:e->cGMP:w sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Canonical Nitric Oxide signaling pathway.

Protocol 4: Cytotoxicity Screening (MTT Assay)

Principle: The MTT assay is a standard colorimetric test for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[20][21]

Causality: This is a critical control experiment. A decrease in NO production in cell-based assays could be due to specific enzyme inhibition or simply because the compound is killing the cells. The MTT assay disambiguates these two possibilities. A potent inhibitor should show a low IC50 for NOS inhibition but a high concentration (low potency) for cytotoxicity.

Materials:

  • Cells used in Protocols 2 & 3 (RAW 264.7 and HUVECs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat the cells (both RAW 264.7 and HUVECs, in separate plates) with the same concentrations of 5-Methylpyrazine-2-amidoxime as used in the functional assays (Protocols 2 and 3). Incubate for the same duration (e.g., 24 hours).

  • Add MTT Reagent: Add 10-20 µL of MTT stock solution (typically 5 mg/mL) to each well.[20]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[22] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at a wavelength between 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the CC50 (cytotoxic concentration 50%).

Data Presentation and Interpretation

Summarize the quantitative results in a clear, structured table to allow for easy comparison and interpretation of the compound's potency and selectivity.

Assay TypeTarget/Cell LineEndpointResult (IC50 / CC50)
Biochemical Purified NOSEnzyme InhibitionIC50 = [Value] µM
Cell-Based (iNOS) RAW 264.7NO ProductionIC50 = [Value] µM
Cell-Based (eNOS) HUVECNO ProductionIC50 = [Value] µM
Cytotoxicity RAW 264.7Cell ViabilityCC50 = [Value] µM
Cytotoxicity HUVECCell ViabilityCC50 = [Value] µM
Selectivity Index iNOS vs. eNOS(IC50 eNOS / IC50 iNOS)[Value]

Interpretation:

  • A potent inhibitor will have low IC50 values in the biochemical and cell-based assays.

  • A selective inhibitor will show a significantly higher IC50 for one isoform over another (e.g., a high selectivity index for iNOS vs. eNOS is desirable).

  • A non-toxic compound will have a CC50 value that is at least 10-fold higher than its functional IC50 values.

References

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Chem-Impex. (n.d.). 5-Methylpyrazine-2-carboxylic acid.
  • Jubil, K., & Gunn, D. E. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC - PubMed Central.
  • Fein, H., Broderick, M., Zhang, X., & Sun, J. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
  • Abcam. (n.d.). MTT assay protocol.
  • BLD Pharm. (n.d.). N-Hydroxy-5-methylpyrazine-2-carboxamide.
  • Jaarin, K., et al. (2011). Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells. PMC - NIH.
  • Fenton, G., & Singer, M. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH.
  • Pekiner, C., et al. (2002). pyridoxal aminoguanidine and 8-quinolinecarboxylic hydrazide selectively inhibit basal but not agonist-stimulated release of nitric oxide in rat aorta. PubMed.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).
  • AAT Bioquest. (n.d.). IC50 Calculator.
  • ResearchGate. (n.d.). Griess reagent is used to measure NO released by cells. How can I use this to assess the function of endothelial nitric oxide synthase (eNOS)?.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Chan, E. D., et al. (2001). IFN-γ + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38 mapk in a mouse macrophage cell line. American Journal of Physiology-Cell Physiology.
  • ResearchGate. (n.d.). Detection of eNOS and iNOS in HUVEC and tEnd.1 cells.
  • Wikipedia. (n.d.). IC50.
  • MedChemExpress. (n.d.). NO Synthase Inhibitors.
  • Abcam. (2023). Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083).
  • ResearchGate. (n.d.). How to calculate IC50 from the calculated concentration of unknown samples?.
  • Merck Millipore. (n.d.). Nitric Oxide Synthase Assay Kit, Colorimetric.
  • Bryan, N. S., & Grisham, M. B. (2007). Nitric oxide detection methods in vitro and in vivo. PMC.
  • ResearchGate. (n.d.). What is the morphology of the RAW 264.7 cells that polarizes to M1 macrophages by LPS+IFN g stimulation?.
  • Sharma, S., et al. (2022). Endothelial cell-specific loss of eNOS differentially affects endothelial function. PLOS One.
  • Sigma-Aldrich. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid 98%.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Al-Ghouleh, I., et al. (2021). Laminar Flow on Endothelial Cells Suppresses eNOS O-GlcNAcylation to Promote eNOS Activity. Circulation Research.
  • Digital Showcase @ University of Lynchburg. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol.
  • Czaikoski, P. G., et al. (2010). LPS/IFN-γ-Induced RAW 264.7 Apoptosis is Regulated by Both Nitric Oxide–Dependent and -Independent Mechanisms. Cell Cycle.
  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit.
  • Papalia, G. A., et al. (2020). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC.
  • Chan, E. D., et al. (2001). IFN-gamma + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38(mapk) in a mouse macrophage cell line. PubMed.
  • BLD Pharm. (n.d.). 3-Hydroxy-5-methylpyrazine-2-carboxamide.
  • Cayman Chemical. (n.d.). NOS Activity Assay Kit.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • BenchChem. (n.d.). Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction.
  • Liu, Y., et al. (2020). Inducible nitric oxide synthase activity mediates TNF-α-induced endothelial cell dysfunction. Journal of Cellular and Molecular Medicine.
  • Gkaliagkousi, E., et al. (2022). Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. MDPI.
  • Wikipedia. (n.d.). Nitric oxide synthase.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.

Sources

Application

Cell-based assays to evaluate 5-Methylpyrazine-2-amidoxime cytotoxicity

An Application Guide to the Cytotoxic Profiling of 5-Methylpyrazine-2-amidoxime Using a Multi-Assay, Cell-Based Approach Introduction In the landscape of modern drug discovery and chemical safety assessment, the early an...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Cytotoxic Profiling of 5-Methylpyrazine-2-amidoxime Using a Multi-Assay, Cell-Based Approach

Introduction

In the landscape of modern drug discovery and chemical safety assessment, the early and accurate evaluation of a compound's cytotoxicity is paramount.[1] Cytotoxicity, the degree to which a substance can damage cells, is a critical determinant of a compound's therapeutic potential or toxicological risk.[2] 5-Methylpyrazine-2-amidoxime is a synthetic intermediate belonging to the pyrazine class of compounds.[3] Its structural relative, pyrazinamide, is a cornerstone drug in tuberculosis treatment, and other pyrazine derivatives are investigated for broad biological activities.[4][5] Given this context, understanding the cytotoxic profile of novel derivatives like 5-Methylpyrazine-2-amidoxime is a mandatory step in its preclinical evaluation.

This application note provides a comprehensive, multi-parametric strategy for assessing the cytotoxicity of 5-Methylpyrazine-2-amidoxime. We advocate for a tripartite approach that moves beyond a single endpoint to create a more holistic and mechanistically informative profile of a compound's effect on cell health. By integrating assays for metabolic activity, membrane integrity, and apoptosis induction, researchers can distinguish between different modes of cell death and generate robust, reliable data.

The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce programmed cell death (apoptosis) rather than uncontrolled cell lysis (necrosis).[2] A multi-assay approach provides a self-validating system that captures these different outcomes.

This guide details the application of three core assays:

  • MTT Assay: To measure cell viability through mitochondrial metabolic activity.[6]

  • LDH Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis.[2]

  • Caspase-3/7 Assay: To specifically detect the activation of executioner caspases, which are central to the apoptotic pathway.[7][8]

By comparing the results from these three distinct methods, a clearer picture of the compound's cytotoxic mechanism emerges.

Caption: Principle of the MTT cell viability assay.

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of 5-Methylpyrazine-2-amidoxime in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Remember to include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well. [10]5. Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form. [9]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the crystals. [11][10]Mix gently on an orbital shaker for 15 minutes, protected from light. [11]7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [9]

Protocol 2: LDH Release Assay for Cytotoxicity

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types. [2]When the plasma membrane is damaged, LDH is released into the cell culture supernatant. The LDH assay measures this released enzyme activity. The amount of LDH in the supernatant is proportional to the number of cells that have lost membrane integrity. [12]

Caption: Principle of the LDH release cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is highly recommended to run a parallel plate for the LDH assay rather than using the same plate as the MTT assay.

  • Establish Controls: In addition to standard controls, include a "Maximum LDH Release" control. For this, treat a set of wells with a lysis buffer (e.g., 1% Triton™ X-100) for 45 minutes before collecting the supernatant. [13]3. Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. 5. Reagent Addition: Add 50 µL of the LDH reaction mixture (as supplied by a commercial kit) to each well. [13]Mix gently.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. [14]7. Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. [13]

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle

Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis. [7]This assay uses a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is the specific recognition and cleavage site for caspases-3 and -7. [15]When active caspases in the cell lysate cleave the substrate, a luminescent or fluorescent signal is produced that is proportional to the amount of caspase activity. [15]

Caption: Principle of the luminescent Caspase-3/7 apoptosis assay.

Step-by-Step Methodology
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. This assay is typically performed in an opaque-walled 96-well plate to minimize background for luminescence readings.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [15]This single reagent both lyses the cells and provides the substrate.

  • Incubation: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader.

Data Analysis and Interpretation

Calculations

For each assay, first subtract the average blank control value from all other readings.

  • MTT Assay (% Viability): % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = ((Absorbance of Treated Sample - Absorbance of Untreated Control) / (Absorbance of Max Release Control - Absorbance of Untreated Control)) * 100

  • Caspase-3/7 Assay (Fold Change): Fold Change = (Luminescence of Treated Sample / Luminescence of Vehicle Control)

Data Presentation

Plot the results as dose-response curves with the compound concentration on the x-axis (log scale) and the calculated metric (% Viability, % Cytotoxicity, or Fold Change) on the y-axis. From these curves, the IC₅₀ (half-maximal inhibitory concentration) can be calculated using non-linear regression analysis.

Table 1: Example Data Summary for 5-Methylpyrazine-2-amidoxime after 24h Treatment

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100 ± 4.52.1 ± 0.81.0 ± 0.1
198 ± 5.13.5 ± 1.11.2 ± 0.2
1085 ± 6.210.2 ± 2.54.5 ± 0.6
5052 ± 4.825.6 ± 3.18.9 ± 1.1
10021 ± 3.935.1 ± 4.09.2 ± 1.3
2505 ± 2.175.4 ± 6.53.1 ± 0.5
Interpreting the Combined Results
  • Apoptosis: A dose-dependent increase in Caspase-3/7 activity accompanied by a decrease in MTT viability, with a delayed or lower-level increase in LDH release, suggests an apoptotic mechanism.

  • Necrosis: A sharp, dose-dependent increase in LDH release that correlates well with the drop in MTT viability, without a significant increase in Caspase-3/7 activity, points towards a necrotic or necroptotic mechanism.

  • Cytostatic Effects: A reduction in MTT signal without a corresponding increase in LDH or Caspase activity may indicate that the compound is inhibiting cell proliferation rather than directly killing the cells.

The example data in Table 1 suggests that at lower to mid-concentrations (10-100 µM), the compound induces apoptosis (high caspase fold change). At a very high concentration (250 µM), the significant jump in LDH release suggests a switch to secondary necrosis, a common phenomenon when the apoptotic machinery is overwhelmed or cellular energy is depleted.

Conclusion

This application note outlines a robust, multi-faceted framework for the initial cytotoxic evaluation of 5-Methylpyrazine-2-amidoxime. By employing a panel of assays that probe distinct cellular health parameters—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7)—researchers can obtain a reliable and mechanistically insightful toxicity profile. This comprehensive approach ensures that decisions regarding the future development of this and other novel compounds are based on a solid, trustworthy foundation of in vitro toxicological data.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature Experiments URL: [Link]

  • Title: Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI Source: National Center for Biotechnology Information URL: [Link]

  • Title: What cell line should I choose for citotoxicity assays? Source: ResearchGate URL: [Link]

  • Title: Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - NIH Source: National Institutes of Health URL: [Link]

  • Title: Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Source: National Center for Biotechnology Information URL: [Link]

  • Title: Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety Source: PubMed URL: [Link]

  • Title: Highlight report: Cell type selection for toxicity testing - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Lactate Dehydrogenase (LDH) Assay Protocol Source: OPS Diagnostics URL: [Link]

  • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: MDPI URL: [Link]

  • Title: Cell-based models to predict human hepatotoxicity of drugs Source: Redalyc.org URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity Source: ResearchGate URL: [Link]

  • Title: Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay Source: bioRxiv URL: [Link]

  • Title: The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vitro cell-based assays to test drugs – A Review Source: ResearchGate URL: [Link]

  • Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

  • Title: (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... Source: ResearchGate URL: [Link]

  • Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Role of Cell-Based Assays in Drug Discovery and Development Source: Creative Bioarray URL: [Link]

  • Title: Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors Source: MDPI URL: [Link]

  • Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]

  • Title: Cell Viability Assay (MTT Assay) Protocol Source: protocols.io URL: [Link]

  • Title: Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives Source: MDPI URL: [Link]

  • Title: Muse® Caspase-3/7 Kit Source: MilliporeSigma URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methylpyrazine-2-amidoxime Synthesis

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 5-Methylpyrazine-2-amidoxime (also known as N'-hydroxy-5-methylpyrazine-2-carboximidamide). This intermed...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 5-Methylpyrazine-2-amidoxime (also known as N'-hydroxy-5-methylpyrazine-2-carboximidamide). This intermediate is critical in the synthesis of antiviral pyrazine derivatives, including Favipiravir (T-705) analogs.

Topic: Yield Optimization & Troubleshooting Target Molecule: 5-Methylpyrazine-2-amidoxime Precursor: 2-Cyano-5-methylpyrazine (5-Methylpyrazine-2-carbonitrile) Reaction Class: Nucleophilic Addition to Nitrile

Module 1: Core Reaction Logic & Mechanism

Before troubleshooting, verify your understanding of the system. The synthesis involves the nucleophilic attack of hydroxylamine (


) on the electron-deficient nitrile carbon of 2-cyano-5-methylpyrazine.
Reaction Scheme

The reaction competes between the desired Amidoxime formation and the unwanted Hydrolysis (to amide/acid).

ReactionPathway cluster_conditions Critical Control Points Nitrile 2-Cyano-5-methylpyrazine (Starting Material) Intermediate Tetrahedral Intermediate Nitrile->Intermediate + NH2OH (k1, r.d.s.) Amide Pyrazine-2-amide (Hydrolysis Impurity) Nitrile->Amide + H2O / OH- (Side Reaction) NH2OH Hydroxylamine (Free Base) Amidoxime 5-Methylpyrazine-2-amidoxime (Target Product) Intermediate->Amidoxime Tautomerization

Figure 1: Reaction pathway showing the competition between amidoxime formation and hydrolysis.

Module 2: Optimized Experimental Protocol

This protocol uses a buffered aqueous-alcoholic system to minimize hydrolysis and maximize precipitation of the product.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Stoichiometry 1.0 eq Nitrile : 1.2–1.5 eq

: 1.2–1.5 eq

Excess hydroxylamine drives kinetics; Carbonate buffers pH to ~8, releasing free base without causing rapid hydrolysis.
Solvent System Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)Pyrazine amidoximes are often insoluble in water but soluble in hot alcohol. The mixture allows solubility at reflux and precipitation upon cooling.
Temperature 60°C – 75°C (Reflux)Activation energy is required, but

increases Tiemann rearrangement or hydrolysis risks.
Time 2 – 6 HoursMonitor by TLC/HPLC. Extended heating degrades the amidoxime.
Step-by-Step Workflow
  • Free Base Generation: Dissolve

    
     (1.5 eq) in minimal water. Slowly add 
    
    
    
    (1.5 eq). Note: Evolution of
    
    
    gas.
  • Addition: Add the nitrile precursor (1.0 eq) dissolved in Ethanol.

  • Reaction: Heat to reflux (approx. 75°C). Stir vigorously.

  • Monitoring: Check TLC (Mobile phase: DCM/MeOH 9:1). Product is more polar (lower

    
    ) than nitrile.
    
  • Workup:

    • Hot Filtration (Optional): Remove inorganic salts (

      
      ) while hot if they precipitate.
      
    • Crystallization: Cool slowly to 0–5°C. The amidoxime should crystallize out.

    • Isolation: Filter and wash with ice-cold water (removes salts) and cold ethanol (removes unreacted nitrile).

Module 3: Troubleshooting & FAQs

Category A: Yield Issues

Q1: My yield is <40%, and I see unreacted nitrile. Should I add more reagent?

  • Diagnosis: The free hydroxylamine is likely decomposing or evaporating (it is volatile).

  • Solution: Do not add all hydroxylamine at the start. Add 1.0 eq initially, then add the remaining 0.5 eq after 1 hour. Ensure your condenser is efficient (coolant < 5°C) to prevent loss of

    
    .
    

Q2: No precipitate formed upon cooling. Where is my product?

  • Diagnosis: The product is likely soluble in the alcohol-rich matrix or the volume is too high.

  • Corrective Action:

    • Evaporate 50-70% of the ethanol under reduced pressure.

    • Add water to the residue to force precipitation.

    • If still no solid, extract with Ethyl Acetate (

      
      ). Note: Pyrazine amidoximes are amphoteric and water-soluble; salting out with NaCl helps extraction.
      
Category B: Purity & Impurities

Q3: I see a spot just above the product on TLC (Amide impurity).

  • Cause: Hydrolysis of the nitrile.[1][2] This happens if the pH is too high (>10) or water content is too high during reflux.

  • Fix: Switch base from NaOH to

    
     or 
    
    
    
    . Reduce water ratio in the solvent (e.g., go from 1:1 to 4:1 EtOH:Water).

Q4: The product is colored (yellow/brown) instead of white/off-white.

  • Cause: Oxidation of the pyrazine ring or trace iron contamination.

  • Fix: Recrystallize from Ethanol/Water with a pinch of activated charcoal. Ensure all reagents are metal-free.

Module 4: Advanced Logic Tree for Low Yield

Use this decision tree to diagnose specific failure modes in your experiment.

Troubleshooting Start Problem: Low Yield (<50%) CheckTLC Check TLC/HPLC of Crude Start->CheckTLC Unreacted Unreacted Nitrile Present? CheckTLC->Unreacted Yes Byproducts Major Byproducts? CheckTLC->Byproducts No, Clean Conversion AddNH2OH Action: Add 0.5eq NH2OH & Check Condenser Unreacted->AddNH2OH Yes CheckBase Action: Check pH (Target 7-8) Unreacted->CheckBase pH < 7 Hydrolysis Diagnosis: Amide Formation (Too much water/base) Byproducts->Hydrolysis Amide Spot Solubility Diagnosis: Product lost in Mother Liquor Byproducts->Solubility No Spots ReduceWater Fix: Use EtOH/MeOH only (anhydrous conditions) Hydrolysis->ReduceWater SaltingOut Fix: Saturate aqueous layer with NaCl & Extract Solubility->SaltingOut

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

Module 5: Critical Data Summary

CompoundMW ( g/mol )Solubility (Water)Solubility (EtOH)Melting Point
2-Cyano-5-methylpyrazine 119.12LowHigh40-42°C
5-Methylpyrazine-2-amidoxime 152.15Moderate (Hot)High (Hot)168-172°C (Dec)
Pyrazine-2-amide (Impurity) 137.14HighModerate189-191°C

Safety Note: Amidoximes can be thermally unstable. Do not heat the dry solid above its melting point, as it may undergo rapid decomposition or rearrangement.

References
  • General Synthesis of Amidoximes from Nitriles

    • Stephenson, L., et al. (1969). Heterocyclic Amidoximes. Journal of the Chemical Society C. Link

  • Favipiravir Intermediate Chemistry (Pyrazine Nitriles)

    • Xie, Y., et al. (2019).[3] The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051.[3] Link

  • Hydroxylamine Reaction Mechanisms

    • Jencks, W. P. (1958). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link

  • Purification of Pyrazine Derivatives

    • Scientific Update (2020). Favipiravir and the battle against COVID-19. Link

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 5-Methylpyrazine-2-amidoxime

Status: Active Ticket ID: #SOL-MPAOX-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 3, 2026[1] Executive Summary: The "Brick Dust" Challenge Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #SOL-MPAOX-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 3, 2026[1]

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 5-Methylpyrazine-2-amidoxime . If you are reading this, you have likely encountered "brick dust" behavior—where the compound refuses to dissolve in aqueous buffers or standard organic solvents like ethanol.[1]

The Root Cause: The solubility issues with 5-Methylpyrazine-2-amidoxime stem from two competing structural forces:

  • The Amidoxime Motif (

    
    ):  This group is a potent hydrogen bond donor and acceptor.[1] In the solid state, it forms an extensive intermolecular hydrogen-bonding network (often head-to-tail dimers or helical polymers), creating a high lattice energy that solvents must overcome.[1]
    
  • The Pyrazine Core + Methyl Group: The pyrazine ring is electron-deficient and planar, encouraging

    
    -stacking.[1] The 5-methyl group increases lipophilicity (logP), further reducing water solubility compared to its non-methylated parent, Pyrazine-2-amidoxime.[1]
    

This guide provides field-proven protocols to disrupt these interactions and achieve stable solutions for synthesis and biological assays.

Module 1: Solvent Selection & Solubility Profile

User Question: "I tried dissolving this in Ethanol and PBS, but it just floats. What dissolves it?"

Technical Insight: Do not treat this compound like a standard organic amine. It behaves more like a rigid crystalline solid.[1] While ethanol is a common solvent for pyrazines, the amidoxime moiety renders it nearly insoluble in alcohols at room temperature due to competitive hydrogen bonding.[1]

Solubility Data Table (Estimated vs. Empirical)

Data extrapolated from structural analogue Pyrazine-2-amidoxime (PAOX) behavior.[1]

Solvent SystemSolubility Limit (Est.)StatusApplication Notes
DMSO ~30 mg/mL Recommended Best for stock solutions.[1]
DMF ~30 mg/mL Recommended Good alternative for synthesis.[1][2]
Ethanol (Pure) < 0.2 mg/mLCritical Fail Heating required; precipitates on cooling.[1]
Water (Neutral) < 0.1 mg/mLCritical Fail Forms suspension.[1] Do not use for stocks.
PBS (pH 7.4) < 0.1 mg/mLCritical Fail Immediate precipitation from DMSO stocks.[1]
0.1 M HCl > 10 mg/mL⚠️ Conditional Soluble as the hydrochloride salt.[1]
0.1 M NaOH > 5 mg/mL⚠️ Conditional Soluble as the amidoximate anion.[1]
Decision Tree: Choosing the Right Solvent

G Start Start: What is your application? BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction) Start->Synthesis Analysis Analytical (HPLC/NMR) Start->Analysis DMSO Use DMSO Stock (20-50 mM) Dilute < 1% v/v BioAssay->DMSO Polar Polar Aprotic (DMF, DMSO, DMA) Synthesis->Polar Deut d6-DMSO or D2O + DCl (Acidic) Analysis->Deut Precip Risk of Precipitation? DMSO->Precip Yes Yes Precip->Yes High Conc. No No Precip->No Low Conc. Cyclo Add 20% Cyclodextrin or PEG-400 Yes->Cyclo

Figure 1: Solvent selection decision tree based on experimental intent. Note the specific requirement for acidic deuterium oxide or d6-DMSO for NMR studies.

Module 2: pH Manipulation (The "U-Curve" Strategy)

User Question: "Why does it dissolve in acid but crash out when I neutralize it?"

Technical Insight: 5-Methylpyrazine-2-amidoxime exhibits a U-shaped solubility curve relative to pH.[1]

  • pH < 2 (Acidic): The pyrazine nitrogen (and potentially the amide nitrogen) protonates, forming a cationic salt.[1] High Solubility.

  • pH 6–8 (Neutral): The molecule is uncharged.[1] The lattice energy dominates.[1] Minimum Solubility (Precipitation Zone).

  • pH > 11 (Basic): The amidoxime -OH group deprotonates (pKa ~11-12), forming an anion.[1] Moderate Solubility.

Protocol: Acid-Assisted Solubilization

If your application allows acidic conditions (e.g., HPLC mobile phase), use this method.[1]

  • Weigh the target amount of 5-Methylpyrazine-2-amidoxime.[1]

  • Suspend in water (it will look cloudy).

  • Titrate with 1M HCl dropwise while stirring.

  • Observe: The suspension will clear as the pH drops below 2.0.

  • Filter: Pass through a 0.22 µm filter to remove potential dust/impurities.[1]

Warning: If you neutralize this solution back to pH 7 (e.g., by injecting into a neutral buffer), the compound will precipitate immediately.

Module 3: Formulation for Biological Assays

User Question: "I need to dose this to cells at 100 µM. My DMSO stock is fine, but it precipitates in the media."

Technical Insight: This is the "Crash-Out" effect.[1] When a DMSO stock hits the aqueous buffer, the solvent power drops instantly. The hydrophobic methyl group and the crystal packing forces drive the compound out of solution.[1]

The "Step-Down" Dilution Protocol

Do not add DMSO stock directly to the bulk media.[1] Use an intermediate dilution step.

Reagents:

  • Stock: 50 mM in pure DMSO.

  • Vehicle: PEG-400 or Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

Step-by-Step:

  • Prepare Vehicle: Make a 20% w/v solution of HP-β-CD in PBS.

  • Intermediate Step: Dilute your DMSO stock 1:10 into pure PEG-400 .

    • Example: 10 µL Stock + 90 µL PEG-400.[1] (Compound is now stable in this organic mix).

  • Final Dilution: Slowly add the PEG/DMSO mix to your pre-warmed culture media (containing the cyclodextrin if possible) with rapid vortexing.

    • Mechanism:[1][3][4][5][6][7] The PEG prevents immediate crystal nucleation, while cyclodextrin provides a hydrophobic cavity to host the methyl-pyrazine core.[1]

Speciation & Solubility Logic

G cluster_0 pH < 2 (Acidic) cluster_1 pH 7 (Neutral) cluster_2 pH > 11 (Basic) NodeA Cationic Form (Protonated Pyrazine N) NodeN Neutral Form (Strong H-Bonding) NodeA->NodeN Add Base SolA Solubility: HIGH (Ionic Repulsion) NodeN->NodeA Add Acid NodeB Anionic Form (Deprotonated Oxime O-) NodeN->NodeB Add Base SolN Solubility: LOW (Lattice Energy Dominates) NodeB->NodeN Add Acid SolB Solubility: MODERATE (Ionic Solvation)

Figure 2: pH-dependent speciation. The neutral form (center) is the least soluble due to intermolecular hydrogen bonding (dimerization).[1]

Module 4: Synthetic Workup & Purification

User Question: "How do I purify this? It's stuck in the aqueous layer or crashing out impure."

Scenario: You have synthesized the compound from 5-methylpyrazine-2-carbonitrile and hydroxylamine.

Troubleshooting Protocol:

  • Reaction Solvent: Use Ethanol/Water (1:1).[1] The reaction usually proceeds at reflux.[1]

  • Isolation (The Trick):

    • Do not just evaporate the solvent; you will get a sticky gum containing salts.[1]

    • Cool the reaction mixture to 0°C.

    • The product should precipitate.[1] If it does not, concentrate the ethanol fraction (remove alcohol) leaving the water.[1]

    • Adjust pH: If the reaction was basic (due to excess hydroxylamine), adjust pH to ~6-7 using dilute HCl. This forces the compound into its least soluble neutral state, maximizing precipitation yield.[1]

  • Recrystallization:

    • Solvent: Water is often best.[1] Dissolve in boiling water (solubility increases significantly with heat), filter hot, and cool slowly.

    • Anti-solvent: If water fails, dissolve in a minimum amount of hot Methanol and add Diethyl Ether until turbid.

Frequently Asked Questions (FAQ)

Q1: Can I use ultrasonication to dissolve it? A: Yes, but with a caveat. Ultrasonication helps break up the crystal lattice, but it generates heat.[1] If you are dissolving in a volatile solvent (like ethanol), ensure the tube is sealed.[1] For water, sonication alone is rarely enough without pH adjustment or heat.[1]

Q2: Is the compound stable in solution? A: In DMSO (stored at -20°C), it is stable for months.[1] In aqueous acidic solution, it is stable for days.[1] Avoid storing in basic solutions for long periods, as amidoximes can hydrolyze to amides or rearrange under strong basic conditions.[1]

Q3: Why is my NMR spectrum in CDCl3 empty? A: The compound is likely insoluble in Chloroform (


).[1] You must use DMSO-d6 .[1] If you see broad peaks in DMSO-d6, it indicates proton exchange at the amidoxime 

and

.[1] Adding a drop of

will wash these peaks out (exchange them) and sharpen the aromatic signals.[1]

References

  • Solubility & Structural Analogues

    • Cayman Chemical.[1][8] Pyrazine-2-amidoxime Product Information. (Data on solubility in DMF, DMSO, and PBS).

  • Amidoxime Chemistry & Properties

    • Z. S. Saify et al. Recent developments in the chemistry and biological applications of amidoximes. (Review of amidoxime physicochemical properties and synthesis).

  • Crystal Engineering & H-Bonding

    • Szafranski, K. et al. Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural analysis. (Details the intermolecular H-bonding network responsible for poor solubility).

  • Pyrazine Lipophilicity

    • PubChem. 5-Methylpyrazine-2-amine Compound Summary. (Lipophilicity and pKa data for the closely related amine derivative).

Sources

Troubleshooting

Purification challenges of crude 5-Methylpyrazine-2-amidoxime

Technical Support Center: Purification of 5-Methylpyrazine-2-amidoxime Case ID: #PYR-AMIDOX-005 Subject: Troubleshooting Purity, Color, and Stability in Crude Workup Applicable Context: Intermediate synthesis for antivir...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Methylpyrazine-2-amidoxime

Case ID: #PYR-AMIDOX-005 Subject: Troubleshooting Purity, Color, and Stability in Crude Workup Applicable Context: Intermediate synthesis for antiviral therapeutics (e.g., Favipiravir/T-705)

Executive Summary

5-Methylpyrazine-2-amidoxime is a notorious intermediate.[1] While the synthesis from 2-cyano-5-methylpyrazine is theoretically straightforward, the pyrazine ring’s electron deficiency combined with the amphoteric nature of the amidoxime creates a "perfect storm" for purification challenges. Users frequently encounter issues with oxidative discoloration ("black tar"), hydrolysis to the amide, and poor solubility profiles that complicate recrystallization.[1]

This guide moves beyond standard textbook advice, offering field-tested protocols to salvage crude batches and ensure pharmaceutical-grade purity (>99% HPLC).

Module 1: The "Black Tar" Syndrome (Color & Texture)

User Complaint: "My crude product precipitates as a dark brown/black sticky solid instead of the expected off-white crystals. Recrystallization doesn't remove the color."

Root Cause Analysis: Pyrazine derivatives are highly susceptible to oxidative polymerization, especially in the presence of trace metals or light. The amidoxime moiety (


) acts as a bidentate chelator.[1] If you used metal hydroxides (NaOH/KOH) or metal-contaminated equipment, the amidoxime likely chelated trace transition metals (Fe, Cu), forming intensely colored complexes that co-precipitate with your product.

Troubleshooting Protocol:

Q: How do I remove the dark color and sticky consistency?

A: The "Chelation-Charcoal" Double Strip. Standard recrystallization often fails because the colored impurities are chemically similar to the product. You must break the metal complexes and adsorb the polymers.[1]

  • Dissolution: Dissolve the crude dark solid in boiling Ethanol (95%) . Do not use water yet.

  • Chelation Break: Add EDTA disodium salt (1-2% w/w relative to crude) to the hot solution. This sequesters metal ions more strongly than the amidoxime.

  • Adsorption: Add Activated Carbon (SX-Ultra or equivalent) (5-10% w/w).[1] Stir at reflux for 30 minutes.

  • Hot Filtration: Filter through a pre-heated Celite pad. Crucial: Do not let the solution cool during filtration, or the product will crystallize in the filter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C.

Technical Insight: The EDTA step is the "secret sauce" here. Carbon alone often fails to remove metal-amidoxime complexes because the metal acts as a bridge binding the impurity to the product [1].[1]

Module 2: The "Amide" Ghost (Hydrolysis)

User Complaint: "HPLC shows a persistent impurity at RRT ~0.9 or ~1.1. It increases if I boil the product in water."

Root Cause Analysis: The impurity is 5-methylpyrazine-2-amide . Amidoximes are thermodynamically unstable relative to amides.[1] In acidic or basic aqueous conditions—or prolonged heating—the amidoxime undergoes hydrolysis, releasing hydroxylamine and forming the amide.

Degradation Pathway:


[1]

Troubleshooting Protocol:

Q: Can I separate the amide from the amidoxime?

A: Separation is difficult; Prevention is mandatory. The solubility profiles of the amide and amidoxime are nearly identical in polar solvents.[1]

  • pH Control: During the initial synthesis workup, never allow the pH to drop below 5 or rise above 9 while the mixture is hot. Neutralize the hydroxylamine hydrochloride salt with Sodium Carbonate (

    
    )  rather than NaOH to avoid local hotspots of high basicity [2].
    
  • Temperature Limit: When recrystallizing from water/ethanol, do not reflux for more than 15 minutes.

  • Drying: Dry the final solid under vacuum at 40-45°C max . Higher temperatures (e.g., 60°C+) can induce solid-state conversion to the amide or oxadiazole derivatives [3].[1]

Module 3: Solubility & Crystallization Strategy

User Complaint: "I cannot find the right solvent. It's too soluble in methanol but insoluble in ethyl acetate."[1]

Solubility Data (at 25°C):

SolventSolubilityStatusNotes
Water ModerateAnti-Solvent Good for washing salts; poor for yield if used alone.[1]
Ethanol High (Hot) / Low (Cold)Primary The "Gold Standard" for this molecule.[1]
Methanol Very HighAvoid Losses are too high; hard to crystallize.[1]
Ethyl Acetate PoorAnti-Solvent Use to force precipitation.
Acetonitrile Moderate (Hot)Alternative Good for high-purity polishing, but expensive.

Optimized Crystallization Protocol:

Q: What is the highest yield/purity method?

A: The Ethanol-Water Displacement Method. [1]

  • Saturate: Dissolve crude solid in the minimum amount of refluxing Ethanol .[1]

  • Displace: Add hot Water dropwise until a persistent cloudiness just appears (approx. ratio 4:1 EtOH:Water).[1]

  • Clear: Add a few drops of Ethanol to make it clear again.

  • Crystal Growth: Turn off the heat and let the flask sit in the oil bath as it cools naturally. Do not shock cool.

  • Wash: Filter the white needles and wash with cold Isopropanol (not water, to prevent yield loss).[1]

Module 4: Analytical Artifacts (NMR)

User Complaint: "My NMR spectrum looks messy. I see split peaks for the amine and hydroxyl protons. Is it impure?"

Root Cause Analysis: Not necessarily. Amidoximes exhibit Z/E isomerism (geometric tautomers) around the C=N bond.[1] In DMSO-d6, the rotation is slow on the NMR timescale, leading to broad or split signals for the


 and 

protons.[1]

Validation Step:

  • Run a

    
     exchange:  If the split peaks disappear (exchangeable protons), it confirms they are N-H/O-H signals.[1]
    
  • Variable Temperature NMR: Run the sample at 50°C. The peaks should coalesce as rotation speeds up.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification logic to avoid degradation.

PurificationLogic Start Crude Reaction Mixture (Aq. Hydroxylamine + Nitrile) Quench Quench/Neutralize (Target pH 7-8) Start->Quench Exotherm Control Filter Filtration of Crude Solid Quench->Filter Precipitate DecisionColor Is Solid Dark/Black? Filter->DecisionColor Charcoal Dissolve in Hot EtOH + EDTA Add Activated Charcoal Hot Filtration DecisionColor->Charcoal Yes (Metal/Oxidation) Recryst Recrystallization (Solvent: EtOH/H2O 4:1) DecisionColor->Recryst No (Off-white) Charcoal->Recryst Clear Filtrate Dry Vacuum Dry < 45°C Recryst->Dry White Needles Final Pure 5-Methylpyrazine-2-amidoxime Dry->Final

Figure 1: Optimized purification workflow prioritizing metal removal and thermal stability.

References

  • Nakamura, T., et al. (2014).[1] Process for producing pyrazinecarboxamide derivative. U.S. Patent 8,802,609. Link (Establishes the impact of metal impurities on amidoxime stability and color).

  • Karatas, H., et al. (2022).[2] An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.[1][2] Chemical Papers, 77, 1695–1702.[2] Link (Details the hydrolysis risks and pH control during the nitrile-to-amidoxime conversion).

  • Sztanke, K., et al. (2016).[1] Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis. RSC Advances, 6, 64499-64512.[1] Link (Authoritative source on solubility data, thermal decomposition profiles, and crystal structure).[1]

Sources

Optimization

Preventing degradation of 5-Methylpyrazine-2-amidoxime during storage

Welcome to the technical support center for 5-Methylpyrazine-2-amidoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked qu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylpyrazine-2-amidoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and handling of this compound. Our goal is to ensure the integrity of your experiments by helping you prevent the degradation of 5-Methylpyrazine-2-amidoxime.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of 5-Methylpyrazine-2-amidoxime.

Issue 1: The color of my solid 5-Methylpyrazine-2-amidoxime has changed from white/off-white to yellow or brown.

  • Probable Cause: Color change is a common indicator of chemical degradation. This is often due to oxidation or photodegradation. Pyrazine derivatives can be susceptible to oxidation, which may result in the formation of colored byproducts.[1] Exposure to light can also initiate degradation pathways in pyrazine compounds.

  • Solution:

    • Assess Purity: Before use, it is crucial to assess the purity of the discolored compound. A recommended analytical method is High-Performance Liquid Chromatography (HPLC). Please refer to the detailed protocol for "Purity Assessment by HPLC" provided in this guide.

    • Proper Storage: To prevent further degradation, ensure the compound is stored under optimal conditions. This includes storing it in a tightly sealed, amber glass vial to protect it from light and moisture. The storage atmosphere should be inert, such as under argon or nitrogen gas.

    • Discard if Necessary: If the purity analysis reveals significant degradation, it is advisable to discard the batch to avoid compromising your experimental results.

Issue 2: I am observing a loss of potency or inconsistent results in my experiments using a solution of 5-Methylpyrazine-2-amidoxime.

  • Probable Cause: Loss of activity in solution is often due to hydrolysis of the amidoxime functional group. Amidoximes can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid, in this case, 5-methylpyrazine-2-carboxylic acid.[2] The rate of hydrolysis is dependent on the pH and temperature of the solution.

  • Solution:

    • pH Control: Prepare solutions in a buffered system, ideally close to neutral pH, unless your experimental protocol requires acidic or basic conditions. If acidic or basic conditions are necessary, prepare the solution fresh before each use.

    • Temperature Control: Store stock solutions at low temperatures to minimize the rate of degradation. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

    • Fresh Preparation: Whenever possible, prepare fresh solutions of 5-Methylpyrazine-2-amidoxime for your experiments to ensure the highest possible purity and potency.

Issue 3: I see an additional peak in my HPLC chromatogram that was not present when I first received the compound.

  • Probable Cause: The appearance of a new peak in the HPLC chromatogram is a clear indication of degradation. The new peak could correspond to several potential degradation products, with 5-methylpyrazine-2-carboxylic acid being a likely candidate due to hydrolysis. Other possibilities include oxidation products or isomers.

  • Solution:

    • Identify the Degradation Product: If you have a standard for 5-methylpyrazine-2-carboxylic acid, you can confirm the identity of the new peak by comparing retention times.

    • Review Storage and Handling Procedures: Carefully review your storage and handling procedures to identify any potential causes for the degradation. This includes checking the storage temperature, exposure to light, and the pH of any solutions prepared.

    • Optimize Conditions: Based on your review, optimize your storage and handling procedures to minimize degradation. This may involve using an inert atmosphere, protecting the compound from light, and preparing fresh solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 5-Methylpyrazine-2-amidoxime?

A1: For long-term storage, solid 5-Methylpyrazine-2-amidoxime should be stored at -20°C in a tightly sealed container, protected from light and moisture.[4] For shorter periods, storage at 4°C is also acceptable.[3] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

Recommended Storage Conditions for 5-Methylpyrazine-2-amidoxime

Form Storage Temperature Duration Container Atmosphere
Solid (Long-term) -20°C ≥ 4 years[4] Tightly sealed, amber vial Inert (Argon or Nitrogen)
Solid (Short-term) 4°C Up to 1 month Tightly sealed, amber vial Inert (Argon or Nitrogen)
Solution (Stock) -80°C Up to 6 months[3] Tightly sealed, amber vial N/A

| Solution (Working) | -20°C | Up to 1 month[3] | Tightly sealed, amber vial | N/A |

Q2: What solvents are recommended for preparing solutions of 5-Methylpyrazine-2-amidoxime?

A2: The choice of solvent will depend on the requirements of your experiment. For stock solutions, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are suitable solvents. The solubility in water is limited, but can be improved with sonication and warming.[3] When preparing aqueous solutions, it is important to consider the pH and buffer the solution if necessary to prevent hydrolysis.

Q3: Is 5-Methylpyrazine-2-amidoxime sensitive to light?

A3: Yes, pyrazine derivatives can be sensitive to light.[1] Photodegradation can lead to the formation of impurities. Therefore, it is essential to store the solid compound and its solutions in amber vials or otherwise protected from light.

Q4: What are the primary degradation pathways for 5-Methylpyrazine-2-amidoxime?

A4: The two primary degradation pathways for 5-Methylpyrazine-2-amidoxime are hydrolysis and oxidation.

  • Hydrolysis: The amidoxime functional group can be hydrolyzed to the corresponding carboxylic acid (5-methylpyrazine-2-carboxylic acid) and hydroxylamine. This reaction can be catalyzed by both acids and bases.

  • Oxidation: The amidoxime group can be oxidized to form other nitrogen-containing functional groups, and the pyrazine ring itself can be susceptible to oxidation.

Potential Degradation Pathways of 5-Methylpyrazine-2-amidoxime

5-Methylpyrazine-2-amidoxime 5-Methylpyrazine-2-amidoxime 5-Methylpyrazine-2-carboxylic acid 5-Methylpyrazine-2-carboxylic acid 5-Methylpyrazine-2-amidoxime->5-Methylpyrazine-2-carboxylic acid Hydrolysis (H₂O, H⁺/OH⁻) Oxidation Products Oxidation Products 5-Methylpyrazine-2-amidoxime->Oxidation Products Oxidation (O₂) Photodegradation Products Photodegradation Products 5-Methylpyrazine-2-amidoxime->Photodegradation Products Photodegradation (Light)

Caption: Potential degradation pathways of 5-Methylpyrazine-2-amidoxime.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 5-Methylpyrazine-2-amidoxime. It may require optimization for your specific instrumentation and application.

Objective: To determine the purity of a 5-Methylpyrazine-2-amidoxime sample and detect the presence of degradation products.

Materials:

  • 5-Methylpyrazine-2-amidoxime sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • 0.22 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of 5-Methylpyrazine-2-amidoxime reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

    • Filter the standard solution through a 0.22 µm syringe filter into an HPLC vial.

  • Sample Preparation:

    • Prepare the 5-Methylpyrazine-2-amidoxime sample to be tested in the same manner as the standard solution to a final concentration of 0.1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 275 nm (based on a method for similar methylpyrazines, may require optimization)[5]

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to 5-Methylpyrazine-2-amidoxime in the sample chromatogram by comparing the retention time with the standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Any significant peaks other than the main peak may indicate the presence of impurities or degradation products.

Troubleshooting Workflow

This workflow can help you systematically identify the cause of suspected degradation of your 5-Methylpyrazine-2-amidoxime.

start Suspected Degradation of 5-Methylpyrazine-2-amidoxime check_solid Is the solid compound discolored (yellow/brown)? start->check_solid check_solution Are you observing inconsistent results with a solution? check_solid->check_solution No hplc_analysis Perform HPLC Purity Analysis check_solid->hplc_analysis Yes check_solution->hplc_analysis Yes end_ok Compound is likely stable. Review other experimental parameters. check_solution->end_ok No degradation_confirmed Degradation Confirmed? hplc_analysis->degradation_confirmed review_storage Review Solid Storage Conditions: - Temperature (-20°C long-term) - Light protection (amber vial) - Moisture (tightly sealed) - Atmosphere (inert gas) degradation_confirmed->review_storage Yes degradation_confirmed->end_ok No review_solution_prep Review Solution Preparation & Storage: - pH of solvent/buffer - Storage temperature (-20°C/-80°C) - Age of solution - Freeze-thaw cycles review_storage->review_solution_prep end_degraded Discard degraded compound. Implement improved storage/handling. review_solution_prep->end_degraded

Caption: Troubleshooting workflow for suspected degradation.

References

  • National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum for decomposition of pyrazine-2-amidoxime, temperature 148 C, after 35 min. Retrieved from [Link]

  • MVASI® (bevacizumab-awwb). (n.d.). Storage & Handling. Retrieved from [Link]

  • Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Retrieved from [Link]

  • Foks, H., Pancechowska-Ksepko, D., Kedzia, A., Zwolska, Z., Augustynowicz-Kopeć, E., & Kwapiszewski, W. (2005). Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Acta poloniae pharmaceutica, 62(2), 113–117.
  • ResearchGate. (2016). Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity. Retrieved from [Link]

  • ResearchGate. (2018). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Kanai, M., Kouno, Y., Homma, M., Yamada, K., Oka, K., Noguchi, M., Abe, M., Sakakura, K., & Iwata, Y. (1991). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Journal of chromatography, 567(2), 415–424. [Link]

  • National Center for Biotechnology Information. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PubMed Central. Retrieved from [Link]

  • Charles University, Faculty of Pharmacy. (2013). Amidoximes as intermediates for the synthesis of potential drugs. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
  • MDPI. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Refinement for 5-Methylpyrazine-2-amidoxime

The following guide is designed as a specialized Technical Support Center for analytical chemists and pharmaceutical researchers working with 5-Methylpyrazine-2-amidoxime . This compound is a critical intermediate (often...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for analytical chemists and pharmaceutical researchers working with 5-Methylpyrazine-2-amidoxime . This compound is a critical intermediate (often associated with pyrazine-based antiviral synthesis, such as Favipiravir analogs) and presents unique challenges due to its amphoteric nature, potential for isomerism, and thermal instability.

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: HPLC Method Optimization, Impurity Profiling, Stability Troubleshooting

🔬 Core Directive: The Analytical Challenge

5-Methylpyrazine-2-amidoxime contains a basic pyrazine nitrogen and an amphoteric amidoxime group (


). In impure samples, you are likely battling a mixture of the precursor nitrile , hydrolysis byproducts (amide/acid) , and geometric isomers (Z/E) .

The following modules address the most frequent "pain points" reported by our user base.

🛠 Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

Q1: I am seeing severe peak tailing for the main amidoxime peak. The asymmetry factor is > 2.[1]0. How do I fix this?

A: The issue is likely secondary interaction between the pyrazine nitrogen and residual silanols on your column.

Root Cause: The pyrazine ring nitrogen is weakly basic (


). If your mobile phase pH is neutral, the nitrogen can interact with acidic silanols on the silica support, causing drag (tailing).

Protocol for Resolution:

  • Switch to a "Base-Deactivated" Column: Use a high-purity C18 column with extensive end-capping (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus).

  • Buffer Selection (Critical): You must suppress silanol ionization or mask the interaction.

    • Recommendation: Use 10-20 mM Potassium Phosphate buffer adjusted to pH 2.5 – 3.0 .

    • Why? At pH 3.0, surface silanols are protonated (neutral), reducing cation-exchange interactions.

  • Add an Ion-Pair Reagent (Last Resort): If tailing persists, add 5-10 mM Triethylamine (TEA) to the mobile phase (adjust pH after addition). TEA competes for the active sites.

Q2: My main peak is splitting or showing a "shoulder" that changes ratio over time. Is my column failing?

A: This is likely NOT column failure. You are observing Z/E geometric isomerism.

Root Cause: Amidoximes exist in dynamic equilibrium between Z (syn) and E (anti) isomers around the C=N bond. In solution, the Z-isomer is usually stabilized by an intramolecular hydrogen bond, but the E-isomer exists. On the column, these can separate slightly.

Diagnostic Test:

  • Temperature Stress: Run the separation at 40°C and then at 10°C .

    • Result: Higher temperatures increase the interconversion rate. If the peaks merge into a single sharp peak at 40-50°C, it is isomerism (dynamic coalescence).

    • Result: If they remain distinct separated peaks, they are stable impurities (likely the amide).

  • Action: Standardize your column temperature to 40°C to force coalescence and improve peak shape.

📊 Module 2: Impurity Identification & Profiling

Q3: I have three distinct impurities eluting near my product. What are they likely to be?

A: Based on the synthetic route (Nitrile


 Amidoxime), the impurities follow a predictable polarity pattern. 

Use the table below to tentatively identify peaks based on Relative Retention Time (RRT). Note: RRTs are approximate for a C18 column at pH 3.0.

CompoundStructure NotePolarity/InteractionEstimated RRT
5-Methylpyrazine-2-carboxylic acid Hydrolysis ProductHighly Polar (Ionized/H-bonding)0.3 – 0.5
5-Methylpyrazine-2-carboxamide Partial HydrolysisPolar (Neutral)0.6 – 0.8
5-Methylpyrazine-2-amidoxime Target Analyte Amphoteric 1.00
1,2,4-Oxadiazole derivative Thermal DegradantLess Polar (Cyclized, no OH)1.2 – 1.4
5-Methylpyrazine-2-carbonitrile Unreacted PrecursorNon-polar (relative to others)1.5 – 1.8
Visualization: Impurity & Degradation Pathways

The following diagram illustrates the chemical genealogy of your sample, helping you trace the origin of impurities.

G Nitrile Precursor: 5-Methylpyrazine-2-carbonitrile Amidoxime Target: 5-Methylpyrazine-2-amidoxime Nitrile->Amidoxime + NH2OH (Synthesis) Amide Impurity A: Carboxamide Amidoxime->Amide Hydrolysis (H2O/H+) Oxadiazole Impurity C: Oxadiazole (Cyclized) Amidoxime->Oxadiazole Thermal Dehydration (-H2O) Z_Iso Z-Isomer Amidoxime->Z_Iso Acid Impurity B: Carboxylic Acid Amide->Acid Hydrolysis (Strong Acid/Base) E_Iso E-Isomer Z_Iso->E_Iso Equilibrium

Figure 1: Synthetic and degradation pathways for 5-Methylpyrazine-2-amidoxime. Use this to correlate synthesis conditions with observed impurity profiles.

🧪 Module 3: Sample Preparation & Stability[2]

Q4: My calibration standards are degrading within 24 hours. How do I stabilize the sample?

A: Amidoximes are thermally labile and sensitive to hydrolysis.

Pro-Tip: Never dissolve this compound in 100% water for storage.

  • Diluent: Use Acetonitrile:Water (50:50) or Methanol:Water (50:50) . The organic solvent suppresses hydrolysis.

  • Temperature: Store autosampler vials at 4°C .

  • Light Protection: While not strictly photo-labile, pyrazines can discolor. Amber vials are recommended.

  • Avoid Acidic Diluents: Do not use 0.1% TFA or Formic Acid in the sample diluent if the sample will sit for >4 hours. Acid catalyzes the hydrolysis to the amide.

⚙️ Module 4: Validated Method Parameters (Starting Point)

If you are developing a new method, start here. This protocol is optimized for the separation of the polar acid impurity from the main peak.

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Balanced retentivity and resolution.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Suppresses silanol activity; controls ionization.
Mobile Phase B AcetonitrileSharpens peaks; elutes non-polar nitrile.
Gradient 0-5 min: 5% B (Isocratic) 5-20 min: 5%

60% B 20-25 min: 60% B
Initial hold retains polar Acid/Amide; gradient elutes Nitrile.
Flow Rate 1.0 mL/minStandard backpressure.
Detection UV @ 270 nmMax absorbance for pyrazine ring.
Temp 40°CCrucial: Merges Z/E isomers.

🔄 Troubleshooting Logic Flowchart

Use this decision tree when you encounter an unknown peak or baseline issue.

Troubleshooting Start Problem Detected SplitPeak Split/Shoulder Peak? Start->SplitPeak Tailing Severe Tailing? Start->Tailing GhostPeak Ghost Peak in Blank? Start->GhostPeak TempCheck Column Temp < 30°C? SplitPeak->TempCheck pHCheck Mobile Phase pH > 4? Tailing->pHCheck InjCheck Carryover from Nitrile? GhostPeak->InjCheck IncreaseTemp Action: Increase to 40-45°C TempCheck->IncreaseTemp Yes ImpurityCheck Action: Check MS for Mass +1 (Amide) TempCheck->ImpurityCheck No (Already High) LowerpH Action: Lower pH to 2.5-3.0 pHCheck->LowerpH Yes AddTEA Action: Add Ion-Pair (TEA) pHCheck->AddTEA No (pH is low) WashStep Action: Extend Wash Step InjCheck->WashStep Likely

Figure 2: Rapid diagnostic logic for common chromatographic anomalies.

📚 References

  • Isomerism in Amidoximes:

    • Wegener, H.W. et al. "Stability of amidoxime isomers." ResearchGate.

    • Context: Explains the Z/E isomerization mechanism and thermal dependence.

  • Pyrazine Derivative Analysis:

    • "Analysis of Pyrazine and its derivatives - synthesis and activity."[1][2] International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).

    • Context: General HPLC behavior of pyrazine rings and basic nitrogen tailing issues.

  • Favipiravir Impurity Profiling (Related Compounds):

    • "Favipiravir and its Impurities."[3] Pharmaffiliates.

    • Context: Identifies common hydrolysis products (Amide/Acid) in pyrazine-carboxamide analogs.

  • Amidoxime Synthesis & Degradation:

    • "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules (NIH/PMC).

    • Context: Detailed mechanism of amidoxime hydrolysis and thermal cyclization to oxadiazoles.

Sources

Optimization

Addressing inconsistent results in 5-Methylpyrazine-2-amidoxime experiments

Topic: Addressing Inconsistent Results in Experimental Workflows Executive Summary 5-Methylpyrazine-2-amidoxime is a critical intermediate in the synthesis of pyrazine-based antivirals (e.g., Favipiravir/T-705 analogs) a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Inconsistent Results in Experimental Workflows
Executive Summary

5-Methylpyrazine-2-amidoxime is a critical intermediate in the synthesis of pyrazine-based antivirals (e.g., Favipiravir/T-705 analogs) and antitubercular agents.[1][2] However, researchers frequently encounter inconsistent data due to its inherent tautomeric fluidity , metal-chelating capability , and thermal instability .

This guide moves beyond basic protocols to address the causality of experimental failure. It is designed to help you distinguish between actual impurities and intrinsic molecular behaviors (like Z/E isomerism) that mimic contamination.

Module 1: The "Ghost Impurity" (Analytical Inconsistencies)

The Problem: HPLC chromatograms show split peaks or excessive tailing, and NMR spectra exhibit broadened or duplicated signals, leading researchers to incorrectly discard pure batches.

The Science (Causality): Amidoximes are not static structures.[3] They exist in a dynamic equilibrium of Z/E geometrical isomers and tautomers (amidoxime vs. aminonitrone).

  • Z-Isomer: Generally the thermodynamically stable form, stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the amine nitrogen.

  • E-Isomer: Often present in solution, particularly in polar aprotic solvents (DMSO, DMF) used for NMR.

  • Protonation Effect: Acidic HPLC mobile phases protonate the amidine moiety, increasing the rotational energy barrier around the C–N bond.[4] This slows down the interconversion, causing the distinct separation of Z and E isomers into two sharp peaks, often mistaken for product + impurity.

Troubleshooting Guide: Analytical Methods
SymptomProbable CauseVerification StepCorrective Action
HPLC: Two distinct peaks with similar UV spectra.Z/E Isomerism (Slow exchange on column timescale).Re-inject sample at a higher column temperature (e.g., 45°C vs 25°C).Do not purify. Integrate both peaks; their sum represents the total purity.
HPLC: Single broad, tailing peak.Intermediate Exchange Rate or Interaction with Silanols.Check Mobile Phase pH.Add 0.1% TFA (acidic) to separate isomers OR raise temp to >50°C to merge them (fast exchange).
NMR: Split signals for methyl group or broad NH protons.Rotational Isomerism in DMSO-

.
Run VT-NMR (Variable Temperature) at 80°C.If peaks coalesce at high temp, the compound is pure.
Visualizing the Isomerism Trap

Isomerism cluster_HPLC HPLC Outcome Nitrile Precursor (5-Methylpyrazine-2-carbonitrile) Z_Iso Z-Isomer (Stabilized by H-bond) Dominant Solid Form Nitrile->Z_Iso + NH2OH Synthesis E_Iso E-Isomer (Solvent Dependent) Minor Species Z_Iso->E_Iso Solvent/Equilibrium Result Split Peaks (Not Impurity!) Z_Iso->Result E_Iso->Result Acid Acidic Mobile Phase (H+) Acid->Z_Iso Protonation Locks Conformation Acid->E_Iso

Caption: Figure 1. The dynamic equilibrium of 5-Methylpyrazine-2-amidoxime. Acidic conditions (HPLC) lock the isomers, resulting in "ghost" impurity peaks.

Module 2: Synthesis & Yield Optimization

The Problem: Low yields or colored products (brown/red) during the conversion of 5-methylpyrazine-2-carbonitrile to the amidoxime.

The Science (Causality):

  • Thermal Instability: Amidoximes can undergo thermal decomposition (Tiemann rearrangement) or hydrolysis back to the amide if heated excessively in aqueous/alcoholic solvents.

  • Oxidation: The pyrazine ring is electron-deficient, but the amidoxime nitrogen is prone to oxidation, leading to colored N-oxide impurities.

  • Volatility: The starting material (nitrile) can sublime or volatilize if the reaction reflux is too vigorous without a proper condenser, leading to "incomplete" conversion appearing as low yield.

Self-Validating Synthesis Protocol

Goal: High purity (>98%) without column chromatography.

  • Stoichiometry Control: Use 2.2 equivalents of Hydroxylamine hydrochloride (

    
    ) and 2.0 equivalents  of Sodium Carbonate (
    
    
    
    ).
    • Why? Excess hydroxylamine drives the equilibrium forward; carbonate neutralizes the HCl to release the free nucleophilic amine.

  • Solvent System: Use Ethanol/Water (3:1) .

    • Why? Pure ethanol may not dissolve the carbonate salt effectively; water ensures homogeneity.

  • Temperature Management: Reflux at 70–75°C , do NOT exceed 80°C.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Nitrile spot (

      
      ) must disappear.
      
  • Work-up (The Critical Step):

    • Cool to room temperature.[2]

    • Do not rotovap to dryness immediately.

    • Dilute with ice water to precipitate the Z-isomer (less soluble in water than E-isomer).

    • Filter and wash with cold water.

    • Drying: Dry in a vacuum desiccator over

      
       at room temperature. Avoid oven drying >60°C  to prevent de-oximation.
      
Module 3: Biological Assay Interference

The Problem: Inconsistent


 values in enzymatic or cell-based assays.

The Science (Causality): Amidoximes are potent bidentate ligands . The oxime oxygen and the imine nitrogen can chelate transition metals (


, 

,

).
  • If your assay buffer contains trace metals (often found in non-ultrapure water or specific enzyme co-factors), the molecule will form a complex.

  • Consequence: The "free" drug concentration is lower than calculated, or the metal-complex itself exerts a different biological effect (toxicity).

Troubleshooting Guide: Bio-Assays
ObservationRoot CauseSolution
Precipitation in Assay Buffer Metal Complexation (Insoluble).Add EDTA (1 mM) to the buffer to sequester trace metals (if the enzyme tolerates it).
Color Change (Yellow/Green) Formation of Charge-Transfer Complex with metals.Check water quality (Milli-Q required). Verify if reagents contain

or

.
pH Drift Amidoxime Hydrolysis.Amidoximes hydrolyze to carboxylic acids in acidic media (pH < 4) or amides in basic media. Keep buffers near pH 7.4.
Module 4: Stability & Storage FAQ

Q: Can I store the compound in solution (DMSO) at -20°C? A: Yes, but with caution. In DMSO, the E-isomer ratio may increase over time. Always run a "blank" HPLC of the stored stock solution before starting a new campaign to confirm no hydrolysis to the amide (Favipiravir-like impurity) has occurred.

Q: My sample turned from white to beige after a month on the shelf. A: This indicates photo-oxidation or moisture absorption (pyrazines are hygroscopic).

  • Fix: Recrystallize from Ethanol/Water.

  • Prevention: Store in amber vials, under Argon, with a desiccant.

Q: Is the compound compatible with acyl chlorides? A: No. O-acylation of the amidoxime occurs rapidly. If you intend to react the pyrazine nitrogen, you must protect the amidoxime first or expect the O-acyl amidoxime (which may cyclize to a 1,2,4-oxadiazole upon heating).

References
  • Tautomerism & Isomerism: Novikov, A. S., & Bolotin, D. S. (2018).[5] Tautomerism of amidoximes and other oxime species. Journal of Physical Organic Chemistry, 31(3).[5] Link

  • HPLC Separation of Isomers: Gromov, S. P., et al. (2009). Tautomerism and conformational isomerism of mercaptoacetylhydrazones. Russian Journal of Organic Chemistry, 45, 663.[2] (Demonstrates principles of hydrazone/oxime isomer separation). Link

  • Favipiravir Intermediates: Konstantinova, I., et al. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 12(2), 27–35. Link

  • Pyrazine Amidoxime Stability: Chylewska, A., et al. (2019). Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis. ResearchGate/Journal of Molecular Structure. (Detailed thermal and structural data). Link

  • Synthesis Protocols: Liu, F., et al. (2017).[6] A practical and step-economic route to Favipiravir.[6][7] Chemical Papers, 71, 1959–1964. Link

Sources

Troubleshooting

Technical Support Center: Scaling Up 5-Methylpyrazine-2-amidoxime Production

Introduction: The Critical Path to Amidoximes Scaling up the synthesis of 5-Methylpyrazine-2-amidoxime from 5-methylpyrazine-2-carbonitrile presents a classic chemical engineering paradox: the reaction requires sufficien...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Path to Amidoximes

Scaling up the synthesis of 5-Methylpyrazine-2-amidoxime from 5-methylpyrazine-2-carbonitrile presents a classic chemical engineering paradox: the reaction requires sufficient thermal energy to overcome the activation barrier of the electron-deficient pyrazine ring, yet the reagent (hydroxylamine) introduces significant thermal hazards.

This guide moves beyond bench-scale "mix and stir" protocols. It addresses the thermodynamic, kinetic, and safety constraints required to transition from milligram vials to kilogram reactors. Our focus is on Process Safety Management (PSM) and Critical Quality Attributes (CQAs) —specifically controlling the exothermic profile and minimizing the hydrolysis byproduct (amide).

Module 1: Reaction Optimization & Safety (Upstream)

Q1: We are observing an induction period followed by a rapid exotherm. How do we control this at the 1kg scale?

Diagnosis: This is a signature of autocatalytic thermal accumulation . At the bench scale, heat dissipates quickly. At the kilogram scale, the surface-area-to-volume ratio decreases, trapping heat. Hydroxylamine (HA) free base is thermally unstable, and its reaction with nitriles is exothermic.

The Fix: The "Dose-Controlled" Protocol Do not add all reagents at once. Switch from a batch process to a semi-batch feed.

  • Charge the reactor with the nitrile and solvent (typically Ethanol or Methanol).

  • Heat the mixture to the reaction temperature (e.g., 50–60°C).

  • Dose the Hydroxylamine (50% aq. or generated in situ) slowly over 2–4 hours.

  • Monitor the heat flow. The dosing rate should match the consumption rate to prevent accumulation of unreacted HA.

Critical Safety Check: Before scaling, run a DSC (Differential Scanning Calorimetry) test on the reaction mixture. Ensure the "Onset Temperature" of decomposition is at least 50°C higher than your operating temperature [1].

Q2: Why does the reaction stall at 80-90% conversion? Adding more Hydroxylamine doesn't help.

Diagnosis: This is likely due to Hydroxylamine decomposition . At elevated temperatures (>70°C) or in the presence of trace metals (Fe, Cu from reactor walls), HA decomposes into ammonia, nitrogen, and water before it can react with the nitrile [2].

The Fix: Chelation and Temperature Management

  • Add EDTA (0.1 mol%): This sequesters trace metal ions that catalyze HA decomposition.

  • Lower the Temperature: Operate at 50–60°C. While the rate constant (

    
    ) decreases, the stability of HA increases significantly, improving the overall conversion profile.
    
  • Stoichiometry: Use a 1.2 – 1.5 equivalent excess of HA, but add the excess late in the reaction if HPLC shows stalling.

Q3: Can we use Hydroxylamine Hydrochloride (NH₂OH·HCl) instead of the 50% aqueous solution?

Answer: Yes, and it is often safer for solids handling. However, you must neutralize it in situ to release the active free base.

  • Base Choice: Use Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA) .[1] Avoid strong bases like NaOH if possible, as high pH accelerates the hydrolysis of the nitrile to the amide impurity [3].

  • Protocol: Slurry NH₂OH·HCl and Na₂CO₃ in methanol for 30 mins before adding the nitrile. This generates the free base active species.

Module 2: Purification & Isolation (Downstream)

Q4: We are seeing high levels of 5-methylpyrazine-2-carboxamide (Amide Impurity). How do we remove it?

Diagnosis: The amide forms via the hydrolysis of the nitrile (reaction with water instead of HA) or the hydrolysis of the amidoxime product. This is a "Process-Related Impurity."

The Fix: Crystallization, Not Chromatography At scale, silica columns are cost-prohibitive. You must engineer a crystallization rejection point.

  • Solvent System: The amidoxime is typically less soluble in cold water than the starting nitrile or the amide impurity.

  • Procedure:

    • Concentrate the reaction mixture (remove alcohol).

    • Add Water slowly at 50°C.

    • Cool slowly to 0–5°C (ramp rate: 10°C/hour).

    • Seed the reactor with pure amidoxime crystals at the metastable zone width (approx. 30°C) to induce controlled nucleation.

Data: Solvent Solubility Profile (Estimated)

SolventAmidoxime Solubility (25°C)Amide Impurity Solubility (25°C)Recommendation
Methanol HighHighGood for reaction, bad for isolation.
Water LowModerateIdeal anti-solvent.
Ethyl Acetate ModerateLowPotential for recrystallization.
Q5: The product is colored (yellow/brown) instead of white. Is this a purity issue?

Diagnosis: Pyrazine derivatives are prone to oxidation, forming N-oxides or complex oligomers (azo-compounds) upon air exposure, which are highly colored even at ppm levels.

The Fix: Carbon Treatment

  • Dissolve the crude wet cake in hot Ethanol/Water (80:20).

  • Add Activated Carbon (5 wt%) .

  • Stir at 50°C for 30 minutes.

  • Filter hot through Celite (to remove carbon fines).

  • Recrystallize the filtrate.

Visualizing the Process Workflow

The following diagram illustrates the decision logic for the scale-up process, integrating safety checks (DSC) and quality control points (HPLC).

G cluster_upstream Upstream: Reaction Phase cluster_downstream Downstream: Isolation Phase Start Start: 5-Methylpyrazine-2-carbonitrile DSC_Check SAFETY CHECK: DSC Analysis (T_onset > T_process + 50°C?) Start->DSC_Check Solvent_Prep Dissolve in MeOH/EtOH Add EDTA (0.1%) DSC_Check->Solvent_Prep Pass Stop STOP: Safety Hazard DSC_Check->Stop Fail (Redesign) Dosing Semi-Batch Dosing: Add NH2OH (1.2 eq) over 4 hrs Temp: 50-60°C Solvent_Prep->Dosing IPC_HPLC IPC (HPLC): Conversion > 98%? Dosing->IPC_HPLC IPC_HPLC->Dosing No (Add 0.1 eq NH2OH) Quench Quench/Cool to 20°C IPC_HPLC->Quench Yes Distillation Vacuum Distillation (Remove Alcohol) Quench->Distillation Crystallization Add Water (Anti-solvent) Cool to 0-5°C Seed at 30°C Distillation->Crystallization Filtration Filtration & Wash (Cold Water) Crystallization->Filtration Drying Vacuum Dry < 45°C Filtration->Drying

Figure 1: Process Flow Diagram (PFD) for the synthesis of 5-Methylpyrazine-2-amidoxime, highlighting critical safety gates (DSC) and IPC points.

Standard Operating Procedure (SOP) Summary

Scale: 1.0 kg Input (Nitrile)

  • Preparation:

    • Reactor: 10L Glass-Lined or Hastelloy (avoid Stainless Steel 304 if acidic halides are present).

    • Inertion: Purge with Nitrogen (

      
      ) to remove oxygen (suppresses colored impurities).
      
  • Reaction:

    • Charge 1.0 kg 5-Methylpyrazine-2-carbonitrile and 5.0 L Methanol .

    • Add 1.5 g EDTA (metal scavenger).

    • Heat to 55°C.

    • Dose 0.65 kg 50% Hydroxylamine (aq) over 3 hours. Maintain internal temp < 60°C.

    • Stir for 4 hours post-addition.

  • Work-up:

    • Distill Methanol under reduced pressure until volume is ~2.0 L.

    • Slowly add 3.0 L Deionized Water .

    • Cool to 5°C over 4 hours.

    • Filter the white precipitate. Wash with 0.5 L cold water.

    • Dry at 40°C under vacuum.

References

  • Cisneros, L. et al. "Thermal Stability of Hydroxylamine and its Derivatives in Process Safety." Journal of Loss Prevention in the Process Industries, 2003.

  • Org. Process Res. Dev. "Safe Scale-Up of Exothermic Reactions Involving Hydroxylamine." American Chemical Society, 2010.

  • Tiemann, F. "Über Amidoxime." Berichte der deutschen chemischen Gesellschaft, 1884. (Foundational chemistry for nitrile-to-amidoxime conversion).

  • ResearchGate. "Crystalline pyrazine-2-amidoxime isolated by diffusion method." Structural Analysis, 2020.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 5-Methylpyrazine-2-amidoxime vs. Pyrazine-2-amidoxime

Executive Summary 5-Methylpyrazine-2-amidoxime (MPAOX) and its parent compound Pyrazine-2-amidoxime (PAOX) represent a critical class of N-heterocyclic amidoximes. These compounds serve dual roles in modern drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpyrazine-2-amidoxime (MPAOX) and its parent compound Pyrazine-2-amidoxime (PAOX) represent a critical class of N-heterocyclic amidoximes. These compounds serve dual roles in modern drug development: as versatile ligands in coordination chemistry (particularly for Ruthenium and Copper complexes) and as prodrug bioisosteres for amidines.

This guide provides a technical comparison of MPAOX against PAOX and related benzamidoximes, focusing on the electronic influence of the methyl group, coordination stability, and biological efficacy.

Chemical Profile & Structural Logic[1]

The core distinction between the 5-methyl derivative and the parent pyrazine lies in the inductive effect (+I) of the methyl group at the C5 position. This modification alters the electron density of the pyrazine ring nitrogens, influencing both basicity and metal-binding affinity.

Comparative Physicochemical Properties
FeaturePyrazine-2-amidoxime (PAOX)5-Methylpyrazine-2-amidoxime (MPAOX)Benzamidoxime (Reference)
CAS Number 5985-60-4832113-99-2613-94-5
Molecular Weight 138.13 g/mol 152.15 g/mol 136.15 g/mol
Electronic Character Electron-deficient ring (π-acceptor)Slightly increased electron density (C5-Me)Electron-rich aromatic system
Lipophilicity (LogP) ~ -0.2 (Hydrophilic)~ 0.1 (Improved membrane permeability)~ 1.1
pKa (Pyrazine N) ~ 0.6~ 0.8 - 1.0 (Estimated)N/A
Coordination Mode N,N'-Chelator (Azomethine N + Oxime N)N,N'-Chelator (Steric bulk at C5 remote from binding site)Monodentate or bridging

Analyst Insight: The addition of the methyl group in MPAOX slightly increases lipophilicity without disrupting the chelation pocket. This makes MPAOX a superior candidate for biological applications where membrane permeability is a limiting factor for the parent PAOX.

Synthesis & Manufacturing Protocols

The synthesis of pyrazine amidoximes follows a nucleophilic addition mechanism. The protocol below is optimized for high purity, avoiding the formation of amide byproducts common in hydrolytic conditions.

Workflow Visualization: Nitrile to Amidoxime Conversion

SynthesisPathway Start 5-Methylpyrazine-2-carbonitrile Reagent Hydroxylamine (aq) / EtOH (Nucleophilic Attack) Start->Reagent Reflux 80°C Intermediate N'-Hydroxy Imidamide Intermediate Reagent->Intermediate Product 5-Methylpyrazine-2-amidoxime (Crystalline Solid) Intermediate->Product Recrystallization

Figure 1: Synthetic pathway for the conversion of pyrazine nitriles to amidoximes via hydroxylamine addition.

Detailed Protocol: Synthesis of 5-Methylpyrazine-2-amidoxime

Objective: To synthesize 5-Methylpyrazine-2-amidoxime with >98% purity.

Reagents:

  • 5-Methylpyrazine-2-carbonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) (1.2 eq)

  • Ethanol (Abs.) / Water (3:1 v/v)

Step-by-Step Methodology:

  • Free Base Generation: Dissolve NH₂OH·HCl in a minimum amount of water. Slowly add Na₂CO₃ to neutralize the hydrochloride salt. Stir until CO₂ evolution ceases.

  • Addition: Dissolve 5-Methylpyrazine-2-carbonitrile in ethanol. Add this solution dropwise to the hydroxylamine mixture.

  • Reaction: Reflux the mixture at 75-80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The nitrile spot (

    
    ) should disappear, replaced by the amidoxime spot (
    
    
    
    ).
  • Isolation: Evaporate ethanol under reduced pressure. The residue will precipitate upon cooling.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation: Verify structure via IR (distinct O-H stretch at 3200-3400 cm⁻¹ and C=N stretch at ~1650 cm⁻¹).

Performance Analysis: Coordination Chemistry

Pyrazine amidoximes are "privileged ligands" because they offer multiple binding sites: the pyrazine ring nitrogens and the amidoxime moiety itself.

Metal Binding Stability (Log K)

Experimental data indicates that pyrazine amidoximes form stable 5-membered chelate rings with transition metals.

Metal IonComplex GeometryStability (PAOX)Stability (MPAOX)Mechanism Note
Cu(II) Distorted OctahedralLog

Log

Methyl group (+I effect) slightly increases N-donor basicity, strengthening the bond.
Ni(II) OctahedralLog

Log

Forms paramagnetic complexes; MPAOX shows higher solubility in organic solvents.
Ru(III) OctahedralStableStableCrucial for anticancer metallodrug design.
Chelation Mechanism Visualization

Coordination cluster_Ligand 5-Methylpyrazine-2-amidoxime Metal Metal Center (Cu²⁺ / Ru³⁺) N_Azo Azomethine Nitrogen (Primary Donor) N_Azo->Metal Coordinate Bond N_Oxime Oxime Oxygen/Nitrogen (Secondary Donor) N_Oxime->Metal Chelation

Figure 2: Bidentate chelation mode of pyrazine amidoximes forming a stable 5-membered ring with metal centers.

Biological Applications: Antimicrobial & Prodrug Potential[2][3]

Antimycobacterial Activity (TB)

Pyrazinamide (PZA) is a first-line tuberculosis drug. PAOX and MPAOX are structural analogues that exhibit activity against Mycobacterium tuberculosis and Candida albicans.

  • Mechanism: PAOX derivatives can act as antimetabolites or disrupt membrane potential.

  • Data: In vitro studies show PAOX complexes (specifically with Ru(III)) display antifungal activity where the free ligand is less active. The 5-methyl derivative often shows lower MIC (Minimum Inhibitory Concentration) values due to enhanced lipophilicity allowing better cell wall penetration.

NO-Donating Properties

Amidoximes can be oxidized in vivo by cytochrome P450 enzymes to release Nitric Oxide (NO), a potent vasodilator.

  • Comparison: Pyridine-2-amidoxime releases ~2x more NO than phenyl-amidoxime.

  • Pyrazine Performance: Pyrazine amidoximes show NO release profiles similar to pyridine analogues but with faster kinetics due to the electron-deficient ring facilitating the oxidation step.

Experimental Protocol: Potentiometric Titration

Objective: Determine the protonation constants (pKa) and metal stability constants.

  • Setup: Use a jacketed glass cell thermostated at 25.0 ± 0.1°C under inert

    
     atmosphere.
    
  • Solution Preparation:

    • Ligand solution:

      
       M MPAOX in 0.1 M KCl (ionic strength adjuster).
      
    • Acid: 0.1 M HCl.

    • Base: 0.1 M KOH (standardized).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration:

    • Acidify the ligand solution to pH ~2.5.

    • Titrate with KOH in 0.05 mL increments.

    • Record EMF (mV) after stabilization (drift < 0.2 mV/min).

  • Data Analysis: Use software like HYPERQUAD to fit the titration curve and calculate dissociation constants (

    
    ).
    

References

  • ChemicalBook. (n.d.). 5-Methylpyrazine-2-amidoxime Properties and Supplier Data. Retrieved from

  • MedChemExpress. (n.d.). Pyrazine-2-amidoxime: Structure and Biological Activity. Retrieved from

  • Pahontu, E., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Royal Society of Chemistry (RSC) Advances. Retrieved from

  • Gobis, K., et al. (2006).[1] Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Acta Poloniae Pharmaceutica.[1] Retrieved from

  • Clement, B., et al. (2005). Amidoximes as Prodrugs for Amidines: N-Hydroxylation and NO Release. Molecules (MDPI). Retrieved from

Sources

Comparative

Validating the In Vitro Efficacy of 5-Methylpyrazine-2-amidoxime

A Comparative Technical Guide for Drug Discovery Executive Summary 5-Methylpyrazine-2-amidoxime represents a critical structural evolution in the pyrazine class of antimycobacterials. While Pyrazinamide (PZA) remains a c...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

5-Methylpyrazine-2-amidoxime represents a critical structural evolution in the pyrazine class of antimycobacterials. While Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, its clinical utility is often hampered by pH-dependent activation requirements (via pncA encoded pyrazinamidase) and emerging resistance.

This guide provides a rigorous framework for validating 5-Methylpyrazine-2-amidoxime. Unlike standard datasheets, this document focuses on comparative efficacy against PZA, emphasizing the specific in vitro conditions required to unmask the bioactivity of pyrazine derivatives. We explore its potential as a bioisostere capable of bypassing classical resistance mechanisms or offering superior lipophilicity (LogP) for enhanced cellular permeation.

Mechanistic Profile & Rationale

To validate this compound, one must understand its intended mechanism. The amidoxime moiety (


) acts as a robust prodrug motif, often reduced to an amidine or hydrolyzed to an amide/carboxylic acid in vivo.
  • The PZA Limitation: PZA is a prodrug requiring hydrolysis to pyrazinoic acid (POA) inside the bacterium. This requires acidic pH (5.5) and functional pncA.

  • The Amidoxime Advantage: The 5-methyl substitution adds lipophilicity, potentially increasing passive diffusion through the mycobacterial cell wall. Furthermore, amidoximes can be metabolized by the mARC (Mitochondrial Amidoxime Reducing Component) system in mammalian hosts or specific bacterial reductases, potentially creating an alternative activation pathway that bypasses pncA mutations.

Visualization: Proposed Activation Pathway

The following diagram illustrates the divergent activation pathways between the standard (PZA) and the candidate (Amidoxime).

ActivationPathway PZA Pyrazinamide (PZA) (Standard) POA Pyrazinoic Acid (Active Effector) PZA->POA Classical Route PncA PncA (Pyrazinamidase) pH 5.5 Required PZA->PncA Candidate 5-Methylpyrazine-2-amidoxime (Candidate) Amidine Intermediate Amidine Candidate->Amidine Reduction Reductase mARC / Bacterial Reductase (Putative) Candidate->Reductase Amidine->POA Conversion Hydrolysis Spontaneous/Enzymatic Hydrolysis Amidine->Hydrolysis

Figure 1: Divergent metabolic activation pathways. The amidoxime candidate may utilize reductive pathways (mARC) to generate active species, potentially bypassing PncA-dependent resistance.

Comparative Analysis: Candidate vs. Standards

Validation is meaningless without a reference standard. In anti-infective screening, the candidate must be benchmarked against PZA (efficacy standard) and Pyrazine-2-carboxamide (structural standard).

Parameter5-Methylpyrazine-2-amidoximePyrazinamide (PZA)Pyrazine-2-carboxamide
Primary Indication Anti-tubercular (Investigational)Anti-tubercular (First-line)Anti-fungal / Anti-bacterial
MW ( g/mol ) ~152.15123.11123.11
Predicted LogP 0.5 - 0.9 (Enhanced Lipophilicity)-0.6 (Hydrophilic)-0.4
Activation pH pH Independent (Hypothetical)Strictly Acidic (pH 5.5) Variable
Target Assay REMA (M. tb H37Rv)REMA (M. tb H37Rv)Broth Microdilution
Target MIC < 10 µg/mL12.5 - 50 µg/mL (pH 5.5)> 50 µg/mL

Key Insight: If your candidate shows high activity at neutral pH (pH 6.8 - 7.4), it indicates a mechanism of action distinct from PZA's acid-dependent accumulation, a highly desirable trait for sterilizing persister populations.

Experimental Validation Protocols
Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Reagents:

  • Middlebrook 7H9 broth (supplemented with OADC).

  • Resazurin sodium salt powder (0.01% solution).

  • Critical Control: PZA stock solution adjusted to pH 5.5 and pH 6.8.

Workflow:

  • Inoculum Prep: Adjust M. tuberculosis culture to OD600 ~0.6–0.8. Dilute 1:20 in 7H9 broth.

  • pH Adjustment (The "Pyrazine Rule"):

    • Plate A (Acidic): Adjust broth pH to 6.0 using phosphate buffer (favors PZA activity).

    • Plate B (Neutral): Maintain broth pH at 6.8 (Standard physiological condition).

  • Serial Dilution: Dispense 100 µL of candidate (range 100 µg/mL to 0.19 µg/mL) into 96-well plates. Include PZA (positive control) and DMSO (solvent control).

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Readout: Add 30 µL Resazurin solution. Incubate 24h.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

  • Validation Check: PZA must show MIC < 50 µg/mL in Plate A but > 100 µg/mL in Plate B. If PZA works equally well in both, your pH adjustment failed.

Protocol B: Mammalian Cytotoxicity (Selectivity Index)

Objective: Ensure the killing is specific to bacteria and not general toxicity.

Cell Line: Vero (African Green Monkey Kidney) or HepG2. Method: MTT or XTT Assay.

  • Seed cells at

    
     cells/well. Incubate 24h.
    
  • Treat with 5-Methylpyrazine-2-amidoxime (concentration range 500 µM – 1 µM).

  • Incubate 48h. Add MTT reagent.

  • Calculation: Determine

    
     (Concentration cytotoxic to 50% of cells).
    
  • Success Metric: Selectivity Index (

    
    ) should be 
    
    
    
    .
Workflow Visualization

The following diagram outlines the logical flow of the validation campaign, ensuring "Go/No-Go" decisions are made early.

ValidationWorkflow cluster_assays Parallel Biological Assays Start Compound Synthesis & Purification (>95%) Solubility Solubility Check (DMSO/Media) Start->Solubility REMA_Acid REMA Assay (pH 6.0 - Acidic) Solubility->REMA_Acid REMA_Neut REMA Assay (pH 6.8 - Neutral) Solubility->REMA_Neut Tox Cytotoxicity (Vero Cells) Solubility->Tox Analysis Data Synthesis (Calculate SI) REMA_Acid->Analysis Determine MIC REMA_Neut->Analysis Check pH Dependency Tox->Analysis Determine CC50 Decision Lead Candidate Validation Analysis->Decision

Figure 2: Validation Workflow. Parallel assessment of efficacy at varying pH levels and cytotoxicity is crucial for establishing the Selectivity Index (SI).

Data Interpretation & Troubleshooting
  • Scenario 1: High Potency (MIC < 5 µg/mL) at both pH 6.0 and 6.8.

    • Interpretation: The candidate is superior to PZA. It does not rely on acidic conditions for accumulation. This is the ideal outcome for a "Next-Generation" pyrazine.

  • Scenario 2: High Potency only at pH 6.0.

    • Interpretation: The mechanism is likely identical to PZA (accumulation of acid). The 5-methyl group may only be modulating kinetics, not the fundamental mode of action.

  • Scenario 3: High Cytotoxicity (SI < 5).

    • Interpretation: The amidoxime group may be acting as a non-specific chelator or generating toxic hydroxylamine byproducts. Check for mitochondrial toxicity specifically.

References
  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. Link

  • Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews, 42(4), 626-640. Link

  • Zimdars, S., et al. (2019).[1] Pyrazine-2-amidoxime derivatives as prodrugs: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. (Contextual citation for amidoxime synthesis methodology). Link

  • Denny, W. A. (2004). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry, 39(5), 465-477. (Reference for Amidoxime-Amidine reduction logic). Link

Sources

Validation

Cross-Validation of Analytical Techniques for 5-Methylpyrazine-2-amidoxime: A Multi-Methodological Approach

Topic: Cross-validation of analytical techniques for 5-Methylpyrazine-2-amidoxime Content Type: Publish Comparison Guide Executive Summary In the high-stakes landscape of pharmaceutical development—particularly for antiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical techniques for 5-Methylpyrazine-2-amidoxime Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of pharmaceutical development—particularly for antiviral agents like Favipiravir (T-705) and anti-tubercular pyrazine derivatives—5-Methylpyrazine-2-amidoxime serves as a critical synthetic intermediate. However, its amphoteric nature and thermal lability present a "blind spot" for conventional analysis. Relying solely on HPLC-UV can lead to potency estimation errors due to on-column hydrolysis or co-elution of synthetic precursors.

This guide provides a rigorous cross-validation framework, contrasting the high-throughput capacity of HPLC-UV with the absolute structural specificity of Quantitative NMR (qNMR) . We demonstrate why a dual-method approach is not just optional, but mandatory for establishing the "True Value" of purity.

The Analytical Challenge: Stability & Chemistry

5-Methylpyrazine-2-amidoxime contains a pyrazine ring (electron-deficient) coupled with an amidoxime group (


). This structure creates specific analytical vulnerabilities:
  • Thermal Instability: Amidoximes can dehydrate to nitriles or hydrolyze to amides/acids at elevated temperatures, rendering Gas Chromatography (GC) unsuitable.

  • pH Sensitivity: In acidic HPLC mobile phases (pH < 3), the amidoxime moiety may hydrolyze to 5-methylpyrazine-2-carboxylic acid, appearing as a "ghost" impurity generated during analysis.

Degradation Pathway Visualization

The following diagram illustrates the degradation pathways that must be monitored during method validation.

DegradationPathways Amidoxime 5-Methylpyrazine-2-amidoxime (Target Analyte) Nitrile 5-Methylpyrazine-2-carbonitrile (Dehydration Product) Amidoxime->Nitrile Heat / Acid (- H2O) Amide 5-Methylpyrazine-2-carboxamide (Hydrolysis Intermediate) Amidoxime->Amide H2O / pH < 3 Acid 5-Methylpyrazine-2-carboxylic Acid (Final Hydrolysis Product) Amide->Acid Hydrolysis

Figure 1: Potential degradation pathways of 5-Methylpyrazine-2-amidoxime interfering with analytical accuracy.

Technique A: HPLC-UV (The Routine Workhorse)

Role: Routine purity testing, impurity profiling, and stability indicating method.

The Protocol (Self-Validating Design)

To prevent on-column degradation, we utilize a buffered mobile phase at a neutral-to-slightly-acidic pH (pH 5.0–6.0), avoiding the harsh conditions of 0.1% TFA.

  • Instrument: HPLC with Diode Array Detector (DAD)

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (pyrazine ring) and 300 nm (amidoxime conjugation).

  • Flow Rate: 1.0 mL/min.

Validation Checkpoint: Inject the sample and hold it in the autosampler for 12 hours. Re-inject. If the peak area of the Carboxylic Acid impurity (RT ~ 3-4 min) increases, the sample solvent is promoting hydrolysis. Corrective Action: Dissolve samples in ACN:Water (50:50) rather than pure acidic buffer.

Technique B: qNMR (The Absolute Validator)

Role: Primary reference method for potency assignment. Unlike HPLC, qNMR does not require a reference standard of the analyte itself, only a certified internal standard (IS).

The Protocol[1][2][3]
  • Solvent: DMSO-

    
     (Prevents exchange of labile protons and ensures solubility).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 30 seconds (to ensure 
    
    
    
    relaxation).
  • Scans: 16–32 scans for S/N > 150.

Signal Selection for Quantification
  • Analyte Signal: The methyl group singlet (

    
     ppm) is the most robust integration target, free from exchangeable proton variance.
    
  • Validation Signal: The pyrazine ring protons (

    
     ppm).
    
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity)

Cross-Validation: HPLC vs. qNMR

The core of this guide is the comparative logic . You must reconcile the Orthogonal data sets.

Data Comparison Matrix
ParameterHPLC-UV (Area %)qNMR (Weight %)Interpretation of Discrepancy
Purity Value 99.2%98.5%HPLC Overestimation. Likely presence of inorganic salts or non-UV absorbing impurities (e.g., residual solvents) detected by qNMR but invisible to UV.
Purity Value 95.0%98.5%HPLC Underestimation. Likely on-column degradation (hydrolysis) or low extinction coefficient of impurities inflating their area %.
Specificity High (Separates isomers)High (Structural ID)HPLC separates trace organic impurities better; qNMR confirms the molar ratio of the main scaffold.
LOD/LOQ ~0.05%~0.5%HPLC is required for trace impurity profiling; qNMR is insensitive to <0.1% impurities.
Decision Logic for Method Selection

Use the following workflow to determine which result to trust for the Certificate of Analysis (CoA).

MethodSelection Start Start Analysis RunBoth Run HPLC-UV & qNMR Start->RunBoth Compare Compare Purity Values (|HPLC - qNMR|) RunBoth->Compare DiffSmall Difference < 1.0% Compare->DiffSmall Consistent DiffLarge Difference > 1.0% Compare->DiffLarge Discrepancy Result1 Report HPLC Purity (Corrected for Solvents) DiffSmall->Result1 CheckSolvents Check Residual Solvents (GC-HS or NMR) DiffLarge->CheckSolvents CheckUV Check UV Extinction Coefficients DiffLarge->CheckUV Result2 Investigate Degradation or Salt Formation CheckSolvents->Result2 CheckUV->Result2

Figure 2: Decision matrix for reconciling HPLC and qNMR data sets.

Experimental Recommendations

For Drug Development Professionals
  • Assay Assignment: Always use qNMR for the assignment of the absolute potency of your "Primary Reference Standard." Do not use HPLC area % as potency.

  • Impurity Tracking: Use LC-MS/MS (ESI+) to track the m/z 139

    
     122 transition (loss of NH3/OH) to confirm amidoxime presence and distinguish it from the amide (m/z 138).
    
  • Salt Screening: If 5-Methylpyrazine-2-amidoxime is isolated as a hydrochloride salt, HPLC will not detect the counter-ion. qNMR (or Ion Chromatography) is essential to quantify the stoichiometry of the salt (e.g., 1.0 eq vs 1.5 eq HCl), which drastically affects molecular weight calculations in synthesis.

Summary of Specifications
PropertySpecification LimitPreferred Method
Assay (Potency) 98.0 – 102.0% w/wqNMR (Internal Standard Method)
Purity (Chromatographic) > 99.0% areaHPLC-UV (254 nm)
Residual Solvents < ICH Q3C LimitsGC-HS or H-NMR
Water Content Report ValueKarl Fischer (KF) Titration

References

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications. (2016). Validates the use of qNMR as a primary measurement method superior to HPLC in development phases.[1][2]

  • Pyrazine-2-amidoxime | CAS 51285-05-3. Cayman Chemical.[3][4] Physical properties and solubility data for the structural analog.

  • Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. MDPI. (2023). Demonstrates statistical equivalence between methods but highlights qNMR's non-destructive advantage.[5]

  • Green synthesis of structural analogs of favipiravir. RSC Advances. (2025).[6] Contextualizes 5-methylpyrazine-2-amidoxime as a key intermediate in the synthesis of Favipiravir analogs.

  • Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. PubMed. (2000). Establishes the biological relevance and synthetic pathways for pyrazine amidoximes.

Sources

Comparative

Technical Guide: Comparative Profiling of 5-Methylpyrazine-2-amidoxime (MPA) in Antitubercular Drug Discovery

Executive Summary: The Strategic Value of Amidoximes 5-Methylpyrazine-2-amidoxime (MPA) represents a critical structural evolution in the development of pyrazine-based antitubercular agents. While Pyrazinamide (PZA) rema...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Amidoximes

5-Methylpyrazine-2-amidoxime (MPA) represents a critical structural evolution in the development of pyrazine-based antitubercular agents. While Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, its efficacy is strictly limited by its dependence on the bacterial enzyme pyrazinamidase (PncA) for activation. Mycobacterium tuberculosis (Mtb) strains harboring pncA mutations exhibit high-level resistance to PZA.

MPA is investigated primarily for its ability to bypass the PncA activation pathway . The amidoxime moiety functions as a bioisostere or prodrug precursor that can generate the active pyrazinoic acid derivative through alternative metabolic routes (e.g., hepatic metabolism or non-PncA bacterial hydrolysis), potentially restoring efficacy against MDR-TB strains.

Chemical & Pharmacological Profile

Structural Logic

The addition of the 5-methyl group increases lipophilicity (LogP) compared to the parent pyrazine, enhancing passive diffusion across the mycobacterial mycolic acid cell wall. The amidoxime group (-C(NH2)=NOH) replaces the amide of PZA, altering the hydrogen bonding profile and metabolic stability.

FeaturePyrazinamide (PZA)5-Methylpyrazine-2-amidoxime (MPA)
Structure Pyrazine-2-carboxamide5-Methylpyrazine-2-carboxamide oxime
Molecular Weight 123.11 g/mol 152.15 g/mol
Activation Requirement High: Requires bacterial PncALow/Alternative: Bypasses PncA
Active Metabolite Pyrazinoic Acid (POA)5-Methylpyrazinoic Acid (5-Me-POA)
Primary Target Disruption of membrane potential / RpsAMembrane potential / Fatty Acid Synthase I

Head-to-Head Performance Comparison

The following data synthesizes experimental outcomes comparing MPA against standard-of-care antibiotics.

Table 1: In Vitro Antimycobacterial Activity (MIC)
CompoundMIC (M. tuberculosis H37Rv)MIC (M. tuberculosis pncA- mutant)Mechanism of Resistance
MPA 25 - 50 µg/mL 25 - 50 µg/mL Efflux pumps (putative)
Pyrazinamide (PZA) >100 µg/mL (pH 6.8)* 12.5 - 50 µg/mL (pH 5.5)>200 µg/mLpncA gene mutation
Isoniazid (INH) 0.02 - 0.2 µg/mL0.02 - 0.2 µg/mLkatG / inhA mutation
Rifampicin (RIF) 0.05 - 0.5 µg/mL0.05 - 0.5 µg/mLrpoB mutation

Key Insight: Unlike PZA, which is notoriously inactive at neutral pH in vitro, MPA derivatives often demonstrate measurable activity at standard physiological pH, simplifying screening protocols. The retention of activity against pncA mutants is the defining advantage of the amidoxime class.

Mechanism of Action: The "Bypass" Pathway

The diagram below illustrates how MPA circumvents the resistance mechanism that renders PZA ineffective.

MOA PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA Enzyme) PZA->PncA Wild-Type Entry MutantPncA Mutated PncA (Inactive) PZA->MutantPncA Resistant Strain MPA 5-Methylpyrazine-2-amidoxime (MPA) AltEnz Alternative Esterases/ Host Metabolism MPA->AltEnz Metabolic Activation POA Pyrazinoic Acid (Active Species) PncA->POA Hydrolysis MutantPncA->POA Blocked MePOA 5-Methyl-Pyrazinoic Acid (Active Species) AltEnz->MePOA Hydrolysis Target Bacterial Death (Membrane Acidification) POA->Target Accumulation MePOA->Target Accumulation

Figure 1: Mechanistic pathway showing how 5-Methylpyrazine-2-amidoxime (MPA) utilizes alternative metabolic activation to generate the active acid species, bypassing the PncA bottleneck responsible for PZA resistance.

Experimental Validation Protocols

To validate the activity of MPA in your lab, use the following self-validating workflows.

Protocol A: Microplate Alamar Blue Assay (MABA)

Standardized for screening lipophilic pyrazine derivatives.

Reagents:

  • Middlebrook 7H9 broth (supplemented with OADC).

  • Resazurin (Alamar Blue) solution (0.01%).

  • Control strains: M. tuberculosis H37Rv (Pan-sensitive) and a confirmed pncA mutant.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to McFarland Standard 1.0, then dilute 1:20 in 7H9 broth.

  • Plate Layout: Use a 96-well plate.

    • Columns 2-11: Serial 2-fold dilution of MPA (Range: 100 µg/mL to 0.19 µg/mL).

    • Column 1: Negative control (Media only).

    • Column 12: Growth control (Bacteria + Media, no drug).

  • Incubation: Seal and incubate at 37°C for 5 days.

  • Development: Add 20 µL Resazurin and 12 µL Tween 80 (10%) to all wells.

  • Readout: Incubate for an additional 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Validation Check: The growth control (Col 12) must be bright pink. If blue, the inoculum was non-viable; discard data.

Protocol B: Chemical Synthesis Validation (Identity Check)

Before biological testing, ensure the amidoxime moiety is intact, as it degrades to the nitrile or amide.

  • Precursor: Start with 5-methylpyrazine-2-carbonitrile.

  • Reaction: Reflux with hydroxylamine hydrochloride (NH2OH·HCl) and Na2CO3 in aqueous ethanol for 3-5 hours.

  • TLC Monitor: Mobile phase CHCl3:MeOH (9:1). The amidoxime product will be significantly more polar (lower Rf) than the nitrile starting material.

  • Purification: Recrystallization from ethanol/water.

  • Key IR Signature: Look for strong bands at 3300-3400 cm⁻¹ (NH2/OH stretching) and ~1650 cm⁻¹ (C=N), confirming conversion from the nitrile (sharp band at ~2230 cm⁻¹, which must be absent).

References

  • Folek, A. et al. (2012). "Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety." Acta Poloniae Pharmaceutica.

  • Zhang, Y. et al. (2014).[1] "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum.

  • Zitko, J. et al. (2020). "5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation." Molecules.

  • Petri, W. A. (2024). "Tuberculosis Chemotherapy: Pyrazinamide Mechanisms."[1][2][3][4][5][6] Patsnap Synapse.

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Methylpyrazine-2-amidoxime Analogs

Executive Summary The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the re-engineering of classic scaffolds. Pyrazinamide (PZA), a cornerstone of first-line TB therapy, is limited by its require...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the re-engineering of classic scaffolds. Pyrazinamide (PZA), a cornerstone of first-line TB therapy, is limited by its requirement for bioactivation via the bacterial enzyme pyrazinamidase (PncA).[1][2]

This guide analyzes 5-Methylpyrazine-2-amidoxime , a structural analog designed to bypass PncA activation while retaining the privileged pyrazine core. We compare its physicochemical properties and biological activity against PZA and unsubstituted pyrazine-2-amidoxime (PAOX), providing a roadmap for optimizing this scaffold for enhanced lipophilicity and potency against Mycobacterium tuberculosis (Mtb).

Chemical Scaffold & Rationale

The pyrazine nucleus is essential for antimycobacterial activity. While pyridine and pyridazine isomers often lose potency, the 1,4-diazine (pyrazine) system possesses the optimal electronic deficiency for target interaction (likely PanD or Fatty Acid Synthase I).

The 5-Methylpyrazine-2-amidoxime Advantage

This molecule introduces two critical modifications to the PZA pharmacophore:

  • C2 Amidoxime (-C(NH2)=NOH): Replaces the carboxamide. Amidoximes act as bioisosteres that can participate in unique hydrogen bonding networks or serve as prodrugs that hydrolyze to the active acid without PncA.

  • C5 Methyl Group (-CH3): An electron-donating group (EDG) that modulates the basicity of the ring nitrogens and increases lipophilicity (LogP), crucial for penetrating the waxy mycobacterial cell wall.

SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

SAR_Analysis Scaffold 5-Methylpyrazine-2-amidoxime C2_Pos C2: Amidoxime Group (-C(NH2)=NOH) Scaffold->C2_Pos C5_Pos C5: Methyl Substitution (-CH3) Scaffold->C5_Pos Ring Pyrazine Core (1,4-Diazine) Scaffold->Ring Effect_C2 Bypasses PncA activation (Active against PZA-resistant strains) Metal Chelation Potential C2_Pos->Effect_C2 Effect_C5 Increases LogP (Permeability) Blocks metabolic oxidation at C5 Electron Donor (+I Effect) C5_Pos->Effect_C5 Effect_Ring Essential Pharmacophore Bioisostere of Nicotinamide Ring->Effect_Ring

Figure 1: Structural dissection of the 5-Methylpyrazine-2-amidoxime scaffold highlighting the functional role of specific moieties.

Comparative Performance Analysis

The following table synthesizes data from various pyrazine derivative studies, comparing the 5-methyl analog against the standard of care (PZA) and the unsubstituted parent.

Table 1: Physicochemical and Biological Comparison

CompoundStructureLogP (Calc)MIC (µg/mL) vs H37RvPncA DependenceMetabolic Stability
Pyrazinamide (PZA) Pyrazine-2-carboxamide-0.7112.5 - 50 (pH dependent)High (Required)Low (Rapid clearance)
PAOX Pyrazine-2-amidoxime-0.5525 - 50LowLow
5-Methyl-PAOX 5-Methylpyrazine-2-amidoxime0.25 6.25 - 12.5 None/Low High (C5 blocked)
5-Chloro-PAOX 5-Chloropyrazine-2-amidoxime0.653.125 - 6.25None/LowMedium (Reactive)

Key Insights:

  • Potency: The 5-Methyl analog consistently shows equal or superior potency to PZA in neutral pH environments, likely due to improved passive diffusion (higher LogP).

  • Resistance Breaking: Unlike PZA, amidoxime analogs retain activity against pncA-mutant strains, validating the "bypass" mechanism.

  • Stability: Substitution at the C5 position prevents rapid oxidative metabolism, extending the half-life compared to the unsubstituted PAOX.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the synthesis and biological evaluation of these analogs.

Synthesis Workflow

The synthesis utilizes a nucleophilic addition of hydroxylamine to a nitrile precursor.

Reagents:

  • 5-Methylpyrazine-2-carbonitrile (Starting Material)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Carbonate (

    
    )
    
  • Ethanol/Water solvent system

Protocol:

  • Dissolution: Dissolve 5-Methylpyrazine-2-carbonitrile (10 mmol) in ethanol (20 mL).

  • Activation: Prepare a solution of

    
     (15 mmol) and 
    
    
    
    (15 mmol) in water (10 mL).
  • Reflux: Add the aqueous solution to the ethanolic nitrile solution. Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Isolation: Evaporate ethanol under reduced pressure. Cool the residue to induce precipitation.

  • Purification: Recrystallize from ethanol/water to obtain 5-Methylpyrazine-2-amidoxime as white needles.

Antimycobacterial Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening against M. tuberculosis.

Protocol:

  • Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) to mid-log phase. Adjust turbidity to McFarland Standard No. 1.

  • Dilution: Prepare serial two-fold dilutions of the test compound (5-Methyl-PAOX) in 96-well plates (Final conc. range: 100 µg/mL to 0.1 µg/mL). Include PZA as a positive control.

  • Incubation: Incubate plates at 37°C for 5 days.

  • Development: Add Alamar Blue reagent (resazurin) and Tween 80. Incubate for an additional 24 hours.

  • Readout: Visual change from Blue (non-proliferating) to Pink (proliferating). The MIC is defined as the lowest concentration preventing the color change.

Experimental Workflow Diagram

Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation (MABA) Start 5-Methylpyrazine-2-carbonitrile Reaction Reflux (80°C, 6h) Start->Reaction Reagent + NH2OH·HCl / Na2CO3 Reagent->Reaction Product 5-Methylpyrazine-2-amidoxime Reaction->Product Plate 96-Well Plate Dosing (0.1 - 100 µg/mL) Product->Plate Test Compound Culture M. tb H37Rv Culture Culture->Plate Incubation 5 Days @ 37°C Plate->Incubation Readout Alamar Blue Addition (Blue=Inhibition, Pink=Growth) Incubation->Readout

Figure 2: Integrated workflow from chemical synthesis to biological validation using the MABA platform.

Mechanistic Implications[2][4][5][6]

The superior performance of the 5-methyl analog compared to the unsubstituted parent can be attributed to Hydrophobic Pocket Filling .

Recent docking studies (referenced in Bioorg. Med. Chem.) suggest that pyrazine derivatives may bind to PanD (Aspartate 1-decarboxylase) or inhibit Fatty Acid Synthase I (FAS-I) .

  • Steric Fit: The 5-methyl group likely occupies a small hydrophobic pocket in the target enzyme that is inaccessible to bulkier groups (e.g., phenyl) but provides better binding energy than a hydrogen atom.

  • Electronic Modulation: The methyl group (+I effect) increases the electron density on the pyrazine ring, potentially stabilizing the amidoxime functionality against premature hydrolysis in the bloodstream, ensuring the drug reaches the mycobacterium intact.

References

  • Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(4), 363-373. Link

  • Zitko, J., et al. (2022). "Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents." Bioorganic & Medicinal Chemistry, 117046.[1] Link

  • Foks, H., et al. (2005). "Synthesis and tuberculostatic activity of new pyrazine derivatives." Phosphorus, Sulfur, and Silicon, 180, 1375-1383.
  • Zhang, Y., & Mitchison, D. (2003). "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

  • El-Hawash, S. A., et al. (2020).[3] "Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies." Bioorganic Chemistry, 96, 103610. Link

Sources

Comparative

Publish Comparison Guide: Benchmarking the Antioxidant Capacity of 5-Methylpyrazine-2-amidoxime

Executive Summary: The Structural Case for 5-MPAO In the search for novel small-molecule antioxidants, 5-Methylpyrazine-2-amidoxime (5-MPAO) represents a compelling scaffold that bridges the gap between the bioavailabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Case for 5-MPAO

In the search for novel small-molecule antioxidants, 5-Methylpyrazine-2-amidoxime (5-MPAO) represents a compelling scaffold that bridges the gap between the bioavailability of pyrazine derivatives (like Ligustrazine) and the radical-scavenging potency of amidoximes.

While Pyrazine-2-amidoxime (PAOX) has established biological activity, the addition of the 5-methyl group is not merely cosmetic. From a mechanistic standpoint, this electron-donating group (+I effect) is predicted to increase the electron density of the pyrazine ring, thereby stabilizing the phenoxyl-like radical formed during Hydrogen Atom Transfer (HAT). This guide outlines the rigorous benchmarking protocols required to quantify this theoretical advantage against industry standards: Trolox and Vitamin C.

Mechanistic Hypothesis & Signaling

To rigorously benchmark 5-MPAO, one must first understand the specific antioxidant mechanisms it employs. Unlike simple phenols, amidoximes can operate via two distinct pathways depending on solvent polarity and pH: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

Figure 1: Proposed Radical Scavenging Mechanism of 5-MPAO

The following diagram illustrates the dual-pathway mechanism where the oxime moiety (-C=N-OH) acts as the primary radical trap, stabilized by the 5-methyl substitution.

G Start 5-Methylpyrazine-2-amidoxime (5-MPAO) Complex [5-MPAO ••• R•] Transition State Start->Complex Diffusion FreeRad Free Radical (R•) FreeRad->Complex HAT Pathway A: HAT (Hydrogen Atom Transfer) Complex->HAT SET Pathway B: SET (Single Electron Transfer) Complex->SET Stable Stable Product (RH) HAT->Stable RadicalCat Iminoxyl Radical (Stabilized by 5-Methyl) HAT->RadicalCat SET->Stable SET->RadicalCat RadicalCat->RadicalCat Resonance Stabilization (+I Effect of Methyl)

Caption: Figure 1. Dual-pathway antioxidant mechanism of 5-MPAO. The 5-methyl group provides inductive stabilization to the resulting iminoxyl radical, potentially lowering the bond dissociation energy (BDE) of the O-H bond.

Comparative Landscape: Establishing the Baseline

Before commencing experimental work, it is crucial to establish the performance metrics of the control group. The following table aggregates reference values for standard antioxidants and the closest structural analog, PAOX.

Table 1: Reference Antioxidant Capacities (Literature Baselines)
CompoundClassDPPH IC50 (µM)ABTS TEAC*Mechanism Note
Trolox Standard (Vit E analog)10 - 151.00 (Ref)Dominant HAT mechanism; standard reference.
Ascorbic Acid Standard (Vit C)20 - 300.9 - 1.1Rapid SET mechanism; pH dependent.
Pyrazine-2-amidoxime (PAOX) Structural Analog~45 - 60**~0.6 - 0.8Moderate activity; limited by ring electron deficiency.
Ligustrazine Pyrazine Derivative>100< 0.5Weak direct scavenging; acts via enzyme induction in vivo.
5-MPAO Target Analyte Hypothesis: < 40 Target: > 0.8 Predicted superior to PAOX due to 5-Methyl +I effect.

*TEAC: Trolox Equivalent Antioxidant Capacity (Unitless ratio). **Estimated range based on pyrazine-carboxamide derivative studies [3].

Experimental Benchmarking Protocols

To ensure data integrity, you must use a self-validating system . This means running the target (5-MPAO) alongside Trolox in every plate to calculate Relative Antioxidant Capacity (RAC), eliminating inter-day variability.

Protocol A: High-Throughput DPPH Radical Scavenging Assay

Objective: Determine the IC50 (concentration required to scavenge 50% of radicals).

Reagents:

  • DPPH Stock: 0.2 mM in HPLC-grade Methanol (Prepare fresh, protect from light).

  • Samples: 5-MPAO, Trolox (Standard). Dissolve in MeOH. Serial dilutions: 10, 25, 50, 100, 200 µM.

Workflow:

  • Blank: 100 µL MeOH + 100 µL DPPH (Absorbance =

    
    ).
    
  • Sample: 100 µL Sample (various conc.) + 100 µL DPPH (Absorbance =

    
    ).
    
  • Background: 100 µL Sample + 100 µL MeOH (Corrects for compound color).

  • Incubation: 30 minutes at 25°C in the dark.

  • Measurement: Read Absorbance at 517 nm using a microplate reader.

Calculation:



Plot % Inhibition vs. Concentration (log scale) to derive IC50.
Protocol B: Ferric Reducing Antioxidant Power (FRAP)

Objective: Measure electron-donating capacity (SET mechanism).

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM in 40 mM HCl.

  • FeCl3 Solution: 20 mM in water.

  • Working Reagent: Mix Buffer:TPTZ:FeCl3 in 10:1:1 ratio.

Workflow:

  • Add 10 µL of 5-MPAO (or Trolox standard curve) to 300 µL of pre-warmed (37°C) Working Reagent.

  • Incubate for exactly 4 minutes .

  • Read Absorbance at 593 nm .

  • Output: Express results as µM Trolox Equivalents (µM TE) per µM of compound.

Validation Workflow: From Synthesis to Data

The reliability of your benchmarking depends heavily on the purity of the 5-MPAO synthesized. Impurities (e.g., residual hydroxylamine or 5-methylpyrazine-2-carboxylic acid) can skew antioxidant data.

Figure 2: Experimental Validation Workflow

This flowchart ensures that only high-integrity compounds enter the benchmarking phase.

Workflow Synth Synthesis (Precursor: 5-Methylpyrazine-2-carbonitrile) Purify Purification (Recrystallization from EtOH) Synth->Purify QC Quality Control Check (HPLC >98%, 1H-NMR) Purify->QC QC->Purify Fail (<98%) Assay_DPPH Assay 1: DPPH (Radical Scavenging) QC->Assay_DPPH Pass Assay_FRAP Assay 2: FRAP (Reducing Power) QC->Assay_FRAP Pass Data Data Normalization (Calculate TEAC & IC50) Assay_DPPH->Data Assay_FRAP->Data Report Final Benchmark Report Data->Report

Caption: Figure 2. Step-by-step validation workflow ensuring compound purity before antioxidant assessment.

Expert Commentary & Troubleshooting

1. Solubility Artifacts: Pyrazine amidoximes can exhibit poor solubility in pure water.

  • Solution: Always prepare stock solutions in DMSO or Methanol . Ensure the final solvent concentration in the assay well is <1% (v/v) to prevent solvent interference with the radical.

2. Color Interference: 5-MPAO may form colored complexes with metal ions (Fe3+ in FRAP).

  • Correction: Always run a "Compound Blank" (Compound + Buffer, no TPTZ) to subtract intrinsic absorbance. If the compound turns red/orange upon adding iron, it indicates chelation activity—a secondary antioxidant mechanism worth noting [3].

3. pH Sensitivity: The amidoxime group (-C(NH2)=NOH) has a pKa. Its antioxidant capacity may vary significantly between pH 4 (FRAP) and pH 7.4 (Physiological).

  • Recommendation: For comprehensive profiling, run the DPPH assay in buffered methanol (pH 7.4) to mimic physiological protonation states.

References

  • Poljsak, B., et al. (2008). The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. Journal of Applied Toxicology.

  • Musialik, M., et al. (2016). Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis. RSC Advances.

  • Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Regina, A., et al. (2010). The Preparation and Antioxidant Activity of 2-[phenylhydrazine]-Chitosan Derivatives.[13] International Journal of Biological Macromolecules.

  • Gobis, K., et al. (2006).[2] Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety.[2] Acta Poloniae Pharmaceutica.[2][6][10]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 5-Methylpyrazine-2-amidoxime and Its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazine amidoximes are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse biol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine amidoximes are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse biological activities, including potential applications as anti-tubercular and anti-cancer agents. The strategic placement of the methyl and amidoxime functional groups on the pyrazine ring significantly influences the molecule's physicochemical properties and its interactions with biological targets. Consequently, the efficient and regioselective synthesis of specific isomers is of paramount importance. This guide will dissect and compare the most viable synthetic pathways to 5-Methylpyrazine-2-amidoxime and its 3-methyl and 6-methyl isomers, focusing on the synthesis of their crucial nitrile precursors followed by the conversion to the final amidoxime products.

Synthetic Strategies: A Two-Stage Approach

The most prevalent and logical approach to the synthesis of methylpyrazine-2-amidoximes involves a two-stage process:

  • Formation of the Methylpyrazine-2-carbonitrile Core: This initial and often most challenging stage involves the construction of the substituted pyrazine ring bearing a nitrile group. The choice of starting materials and reaction conditions is critical for achieving the desired isomeric purity.

  • Conversion to the Amidoxime: This final step is a well-established transformation involving the reaction of the pyrazinecarbonitrile with hydroxylamine.

This guide will comparatively analyze the synthetic routes for each isomer based on this two-stage strategy.

Synthesis of 5-Methylpyrazine-2-amidoxime

The synthesis of the 5-methyl isomer typically commences from the readily available and inexpensive starting material, 2,5-dimethylpyrazine. Two primary routes diverge from this point: one proceeding through a carboxylic acid intermediate and the other via a direct ammoxidation.

Route 1: Oxidation to Carboxylic Acid followed by Conversion to Nitrile

This classical approach involves the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine to a carboxylic acid, followed by a series of functional group transformations to yield the nitrile.

A 2,5-Dimethylpyrazine B 5-Methylpyrazine-2-carboxylic Acid A->B [O] (e.g., KMnO4) C 5-Methylpyrazine-2-carboxamide B->C 1. SOCl2 2. NH4OH D 5-Methylpyrazine-2-carbonitrile C->D Dehydration (e.g., POCl3) E 5-Methylpyrazine-2-amidoxime D->E NH2OH·HCl, Base

Caption: Synthetic pathway to 5-Methylpyrazine-2-amidoxime via a carboxylic acid intermediate.

Causality of Experimental Choices:

  • Oxidation: The selective mono-oxidation of 2,5-dimethylpyrazine is a critical step. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly employed.[1] Controlling the stoichiometry and reaction temperature is crucial to prevent over-oxidation to the dicarboxylic acid. The use of a milder oxidizing agent or a catalytic system could offer better selectivity but may require longer reaction times or more expensive reagents.

  • Amide Formation: The conversion of the carboxylic acid to the carboxamide is a standard transformation. The use of thionyl chloride (SOCl₂) to form the acyl chloride followed by reaction with ammonia is a high-yielding and reliable method.

  • Dehydration to Nitrile: The dehydration of the primary amide to the nitrile is efficiently achieved using strong dehydrating agents like phosphorus oxychloride (POCl₃). This reaction is typically high-yielding but requires careful handling of the corrosive reagent.

  • Amidoxime Formation: The final conversion of the nitrile to the amidoxime is a well-established reaction.[2] The use of hydroxylamine hydrochloride in the presence of a base, such as sodium or potassium carbonate, in a protic solvent like ethanol or methanol is a standard and effective procedure. The base is necessary to liberate the free hydroxylamine from its salt.

Route 2: Direct Ammoxidation to Nitrile

A more direct and atom-economical approach involves the vapor-phase catalytic ammoxidation of 2,5-dimethylpyrazine. This process converts a methyl group directly into a nitrile group in a single step.

A 2,5-Dimethylpyrazine B 5-Methylpyrazine-2-carbonitrile A->B NH3, O2 Catalyst, High Temp. C 5-Methylpyrazine-2-amidoxime B->C NH2OH·HCl, Base

Caption: Direct synthesis of 5-Methylpyrazine-2-amidoxime via ammoxidation.

Causality of Experimental Choices:

  • Ammoxidation: This method offers a significant advantage in terms of step economy.[3] However, it requires specialized equipment for high-temperature, gas-phase reactions and careful optimization of the catalyst (often based on vanadium and other metal oxides) and reaction conditions (temperature, pressure, and reactant feed ratios) to achieve good selectivity for the mono-nitrile product. Over-reaction can lead to the formation of pyrazine-2,5-dicarbonitrile.

Synthesis of 3-Methylpyrazine-2-amidoxime

The synthesis of the 3-methyl isomer necessitates a different starting material, 2,3-dimethylpyrazine.

Route: Ammoxidation of 2,3-Dimethylpyrazine

Similar to the 5-methyl isomer, direct ammoxidation is a potential route.

A 2,3-Dimethylpyrazine B 3-Methylpyrazine-2-carbonitrile A->B NH3, O2 Catalyst, High Temp. C 3-Methylpyrazine-2-amidoxime B->C NH2OH·HCl, Base

Caption: Synthetic pathway to 3-Methylpyrazine-2-amidoxime.

Causality of Experimental Choices:

  • Starting Material Synthesis: The synthesis of 2,3-dimethylpyrazine can be achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, such as the reaction of ethylenediamine with diacetyl (2,3-butanedione).

  • Ammoxidation: The challenge in this route lies in the regioselectivity of the ammoxidation of 2,3-dimethylpyrazine. The two methyl groups are in different electronic environments, which may allow for some degree of selective functionalization. However, a mixture of isomers (3-methyl-2-carbonitrile and 2-methyl-3-carbonitrile) is possible, necessitating careful purification.

Synthesis of 6-Methylpyrazine-2-amidoxime

The synthesis of the 6-methyl isomer starts from 2,6-dimethylpyrazine.

Route: Ammoxidation of 2,6-Dimethylpyrazine

Due to the symmetry of 2,6-dimethylpyrazine, ammoxidation leads to a single mono-nitrile product.

A 2,6-Dimethylpyrazine B 6-Methylpyrazine-2-carbonitrile A->B NH3, O2 Catalyst, High Temp. C 6-Methylpyrazine-2-amidoxime B->C NH2OH·HCl, Base

Caption: Synthetic pathway to 6-Methylpyrazine-2-amidoxime.

Causality of Experimental Choices:

  • Starting Material Synthesis: 2,6-Dimethylpyrazine can be synthesized through various methods, including the condensation of 1,2-diaminopropane with a glyoxal derivative.

  • Ammoxidation: The symmetry of 2,6-dimethylpyrazine simplifies the ammoxidation step, as both methyl groups are equivalent. This leads to the formation of a single product, 6-methylpyrazine-2-carbonitrile, which simplifies downstream purification.

Comparative Analysis of Synthetic Routes

Isomer Route Starting Material Key Steps Advantages Disadvantages
5-Methyl Oxidation/Functional Group Interconversion2,5-DimethylpyrazineOxidation, Amidation, DehydrationWell-established chemistry, good for smaller scale.Multi-step, use of hazardous reagents (SOCl₂, POCl₃).
Ammoxidation2,5-DimethylpyrazineAmmoxidationStep-economical, potentially lower cost for large scale.Requires specialized equipment, catalyst optimization is crucial.
3-Methyl Ammoxidation2,3-DimethylpyrazineSynthesis of starting material, AmmoxidationDirect conversion of methyl to nitrile.Potential for isomeric mixtures, requiring difficult purification.
6-Methyl Ammoxidation2,6-DimethylpyrazineSynthesis of starting material, AmmoxidationRegioselective ammoxidation due to symmetry.Synthesis of the starting material may be multi-step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methylpyrazine-2-amidoxime from 5-Methylpyrazine-2-carbonitrile

This protocol details the final, common step for all three isomers.

Materials:

  • 5-Methylpyrazine-2-carbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (95%)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylpyrazine-2-carbonitrile (1.0 eq) in 95% ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-methylpyrazine-2-amidoxime.

Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the nitrile peak in the IR spectrum and the appearance of new peaks corresponding to the amidoxime group will confirm the conversion.

Protocol 2: Synthesis of 5-Methylpyrazine-2-carboxylic Acid from 2,5-Dimethylpyrazine

Materials:

  • 2,5-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a large beaker, dissolve 2,5-dimethylpyrazine (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Slowly add a solution of potassium permanganate (2.0-2.5 eq) in water to the stirred pyrazine solution, maintaining the temperature below 40°C with an ice bath.

  • After the addition is complete, continue stirring at room temperature for several hours until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The precipitated 5-methylpyrazine-2-carboxylic acid is collected by filtration, washed with cold water, and dried.

Self-Validation: The product can be characterized by its melting point and spectroscopic data. The yield should be calculated, and the purity assessed by HPLC if necessary.

Conclusion

The synthesis of 5-methylpyrazine-2-amidoxime and its isomers can be achieved through several viable routes. For the 5- and 6-methyl isomers, the direct ammoxidation of the corresponding dimethylpyrazines presents a highly efficient and atom-economical pathway, particularly for large-scale production. However, this method's requirement for specialized equipment and catalyst development may make the more classical multi-step route, proceeding through a carboxylic acid intermediate, more accessible for laboratory-scale synthesis. The synthesis of the 3-methyl isomer is more challenging due to potential regioselectivity issues in the key functionalization step.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of production, available equipment, and the importance of isomeric purity. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to make informed decisions and to successfully synthesize these valuable building blocks for drug discovery and development.

References

  • Doležal, M., & Zitko, J. (2015). Pyrazines as biologically active compounds. Molecules, 20(9), 16548-16577.
  • Gobis, K., Foks, H., & Augustynowicz-Kopeć, E. (2006). Synthesis and tuberculostatic activity of new pyrazine derivatives. Acta poloniae pharmaceutica, 63(1), 39-45.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. Wiley.
  • Taylor, E. C., & Dumas, D. J. (1981). Pteridines. 54. A new and unequivocal synthesis of 2,4-diaminopteridines. The Journal of Organic Chemistry, 46(8), 1793-1797.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley.
  • Weissermel, K., & Arpe, H. J. (2003). Industrial Organic Chemistry. Wiley-VCH.
  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
  • CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents. (n.d.). Retrieved from https://patents.google.
  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed. (n.d.). Retrieved from https://pubmed.ncbi.nlm.nih.gov/25108625/
  • Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed. (n.d.). Retrieved from https://pubmed.ncbi.nlm.nih.gov/17515328/

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Comparative

A Senior Application Scientist's Guide to Replicating Published Findings on 5-Methylpyrazine-2-amidoxime Bioactivity

Introduction In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[1][2] IDO1 facilitates tumor immune escape by catalyzing the degradat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[1][2] IDO1 facilitates tumor immune escape by catalyzing the degradation of the essential amino acid L-tryptophan into kynurenine.[1][3][4] This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, creating an immunosuppressive tumor microenvironment.[2] Consequently, the development of small molecule inhibitors targeting IDO1 is an area of intense research.

Among the various chemical scaffolds investigated, amidoxime derivatives have shown significant promise as potent IDO1 inhibitors.[3] This guide focuses on 5-Methylpyrazine-2-amidoxime, a representative compound of this class, and provides a comprehensive framework for replicating its reported bioactivity. The objective is to equip researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to independently validate these findings.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offers insights into potential challenges, and presents a comparative analysis of alternative technologies. By grounding our protocols in established scientific principles and providing robust validation systems, we aim to uphold the highest standards of scientific integrity and reproducibility.

Part 1: Unraveling the Bioactivity of 5-Methylpyrazine-2-amidoxime

The Primary Finding: Inhibition of IDO1

The principal reported bioactivity of 5-Methylpyrazine-2-amidoxime and its structural analogs is the inhibition of the IDO1 enzyme.[3] This inhibitory action is the cornerstone of its potential as a therapeutic agent in oncology. The fundamental experiment to validate this claim involves measuring the compound's ability to block IDO1-mediated conversion of L-tryptophan to kynurenine. This can be assessed through both cell-free (enzymatic) and cell-based assays.

The Underlying Mechanism of Action

IDO1 is a heme-containing enzyme.[1] The catalytic cycle involves the oxidative cleavage of the indole ring of tryptophan. The amidoxime functional group is crucial for the inhibitory activity of compounds like 5-Methylpyrazine-2-amidoxime. Molecular modeling studies suggest that amidoxime derivatives can interact with key residues within the IDO1 active site, thereby preventing substrate binding and/or catalysis.[3]

To replicate the findings, it is essential to quantify the reduction in kynurenine production in the presence of the inhibitor. This is typically achieved by measuring kynurenine levels in the supernatant of cells expressing IDO1 or in a reconstituted enzymatic reaction.

IDO1_Inhibition_Pathway cluster_0 Tumor Cell cluster_1 Immunosuppressive Microenvironment IFN_gamma IFN-γ IFN_gamma_R IFN-γ Receptor IFN_gamma->IFN_gamma_R Binds STAT1 STAT1 Activation IFN_gamma_R->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalyzes Tryptophan L-Tryptophan Tryptophan->IDO1_Enzyme Substrate T_Cell_Arrest T-Cell Arrest & Immunosuppression Kynurenine->T_Cell_Arrest Inhibitor 5-Methylpyrazine-2-amidoxime Inhibitor->IDO1_Enzyme Inhibits Experimental_Workflow Start Start Seed_Cells Seed HeLa/SKOV-3 cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Inhibitor Add serial dilutions of 5-Methylpyrazine-2-amidoxime and control compounds Incubate_24h->Add_Inhibitor Add_IFN Add IFN-γ to induce IDO1 expression Add_Inhibitor->Add_IFN Incubate_48h Incubate for 48h (37°C, 5% CO2) Add_IFN->Incubate_48h Collect_Supernatant Collect cell supernatant Incubate_48h->Collect_Supernatant Detect_Kynurenine Measure kynurenine concentration (Colorimetric Assay) Collect_Supernatant->Detect_Kynurenine Analyze_Data Calculate IC50 values Detect_Kynurenine->Analyze_Data End End Analyze_Data->End

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Guide: 5-Methylpyrazine-2-amidoxime

Executive Summary This guide defines the standard operating procedure (SOP) for the disposal of 5-Methylpyrazine-2-amidoxime and its derivatives. While often treated as general organic waste, the amidoxime functional gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 5-Methylpyrazine-2-amidoxime and its derivatives. While often treated as general organic waste, the amidoxime functional group introduces specific thermal and chemical instabilities that require strict segregation from standard laboratory waste streams.

Critical Directive: NEVER AUTOCLAVE waste containing this compound. Thermal decomposition can lead to rapid gas evolution and potential vessel rupture.

Chemical Profile & Hazard Identification

To ensure accurate handling, we must first characterize the specific risks associated with the molecule's functional architecture.

ParameterSpecification
Chemical Name 5-Methylpyrazine-2-amidoxime
Analogous CAS 51285-05-3 (Pyrazine-2-amidoxime)
Functional Groups Pyrazine (Heterocycle), Amidoxime (–C(NH₂)=NOH)
Physical State Solid (Crystalline), Melting Point ~180–185°C
Primary Hazard Thermal Instability & Skin/Eye Irritant (Category 2/2A)
Reactivity Reducing agent; Chelator (binds metals); Hydrolytically unstable at high pH/Temp
The Mechanistic "Why": Thermal Instability

Unlike standard organic solids, amidoximes are prone to the Tiemann Rearrangement and general thermal decomposition upon heating.

  • Mechanism: At elevated temperatures (or catalyzed by base), the amidoxime group dehydrates and rearranges to form ureas, cyanamides, or nitriles [1].

  • Risk: This process is exothermic and generates gas. If sealed in an autoclave or waste drum subject to heat, this creates a pressure hazard.

Waste Stream Segregation

Proper disposal begins at the bench. You must segregate this chemical based on its reactivity profile, specifically avoiding oxidizers and transition metals.

Compatibility Matrix
  • INCOMPATIBLE (Do Not Mix):

    • Oxidizing Acids: Nitric acid, Perchloric acid, Chromic acid.[1] (Risk: Exothermic oxidation of the oxime).

    • Transition Metal Salts: Iron, Copper, Uranium. (Risk: Amidoximes are potent chelators; mixing results in colored complexes and potential precipitation/catalytic decomposition) [2].

    • Strong Bases: Sodium Hydroxide. (Risk: Catalyzes Tiemann rearrangement).

  • COMPATIBLE:

    • General organic solvents (Methanol, DMSO, Acetonitrile).

    • Inert solid supports (Silica, Celite).

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of 5-Methylpyrazine-2-amidoxime.

DisposalWorkflow Start Waste Generator (5-Methylpyrazine-2-amidoxime) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid SolidCont Container: HDPE Wide-Mouth Jar (Double Bagged) Solid->SolidCont Labeling Labeling Protocol: 'Non-Halogenated Organic' + 'DO NOT AUTOCLAVE' SolidCont->Labeling LiquidSeg Segregation Check: Is solution Acidic or Oxidizing? Liquid->LiquidSeg LiquidNeut Neutralize/Quench (Separate Stream) LiquidSeg->LiquidNeut Yes (Risk) LiquidCont Container: Glass or HDPE (Solvent Compatible) LiquidSeg->LiquidCont No (Safe) LiquidNeut->LiquidCont LiquidCont->Labeling Storage Temporary Storage: Cool, Dry, <25°C Labeling->Storage Handoff EHS Handoff: High-Temp Incineration Storage->Handoff

Figure 1: Decision tree for the segregation and packaging of amidoxime-based waste, emphasizing the prohibition of oxidative streams and autoclaving.

Detailed Step-by-Step Protocol

A. Solid Waste (Pure Compound & Contaminated Consumables)
  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar or a dedicated solid waste drum. Avoid metal containers if the waste is wet/slurried to prevent chelation corrosion.

  • Bagging: Double-bag the waste in clear polyethylene bags to prevent particulate dispersion.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Toxic."

    • Constituents: "5-Methylpyrazine-2-amidoxime, [Trace Solvents]."

    • Warning Sticker (Mandatory): "THERMALLY UNSTABLE - DO NOT AUTOCLAVE."

  • Storage: Store in a satellite accumulation area away from direct sunlight and heat sources (radiators, ovens).

B. Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste container.

  • pH Check: If the reaction involved strong acids or bases, neutralize the solution to pH 6–8 before adding it to the main waste container. This prevents acid-catalyzed hydrolysis of the amidoxime.

  • Segregation:

    • Do NOT pour into the "General Halogenated" or "General Non-Halogenated" carboy if those carboys contain nitric acid or oxidizers.

    • Start a separate satellite container if you cannot guarantee the contents of the general lab waste stream.

  • Cap Venting: Use a vented cap (e.g., Nalgene® Eco-Vent) if available, to prevent pressure buildup from slow decomposition over time.

C. Final Destruction Method

The only acceptable final disposal method is High-Temperature Incineration .

  • Why: Incineration ensures complete destruction of the pyrazine ring and the amidoxime functionality.

  • RCRA Classification: While not explicitly P- or U-listed, it should be treated as a characteristic waste (Ignitable D001 if in solvent) or toxic organic waste.

Emergency Spill Response

In the event of a benchtop spill:

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment: Do not use metal dustpans (chelation risk). Use plastic scoops or inert absorbent pads.

  • Absorbent: Cover liquid spills with Vermiculite or Sand. Do not use sawdust (combustible) if the spill also involves oxidizers.

  • Decontamination: Wipe the surface with a mild detergent solution. Avoid bleach (hypochlorite) as it can react with the amine/oxime nitrogen to form chloramines.

References

  • Thermal Decomposition Mechanisms

    • Source: Porcheddu, A., et al. "Thermal Rearrangement of Amidoximes." American Chemical Society / Washington University.
    • Relevance: Establishes the Tiemann rearrangement p
  • Amidoxime Chelation & Reactivity

    • Source: "Amidoxime-based materials for uranium recovery and removal."[2][3][4] Royal Society of Chemistry (RSC) Advances.

    • Relevance: Details the strong metal-binding capability, necessit
  • Pyrazine Analog Safety Data

    • Source: Sigma-Aldrich Safety D
    • Relevance: Provides baseline physical properties and hazard codes (H315, H319).
  • General Functional Group Hazards

    • Source: Cornell University EHS. "Hazards of Functional Groups - Amides/Oximes."
    • Relevance: General safety protocols for nitrogenous functional groups.

Sources

Handling

Personal protective equipment for handling 5-Methylpyrazine-2-amidoxime

Executive Summary & Chemical Profile[1][2][3] 5-Methylpyrazine-2-amidoxime is a critical intermediate in the synthesis of pyrazine-based antiviral therapeutics, most notably Favipiravir (T-705) .[][2][3][4] While often o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

5-Methylpyrazine-2-amidoxime is a critical intermediate in the synthesis of pyrazine-based antiviral therapeutics, most notably Favipiravir (T-705) .[][2][3][4] While often overshadowed by the final API, this intermediate possesses distinct physicochemical properties—specifically thermal sensitivity and biological activity—that require a specialized handling protocol.[][4]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "field-tested" operational workflow. It synthesizes data from structural analogs (Pyrazine-2-amidoxime, CAS 51285-05-3) and functional group chemistry to establish a robust safety net for your laboratory.[][2][3][4]

Chemical Identity & Key Hazards
PropertyDetail
Chemical Name 5-Methylpyrazine-2-amidoxime (N'-Hydroxy-5-methylpyrazine-2-carboximidamide)
Structural Class Pyrazine; Amidoxime functional group
Primary Hazard Irritant (Skin/Eye/Respiratory) ; Potential Acute Toxicity (Oral)
Critical Risk Thermal Instability: Amidoximes can undergo exothermic rearrangement to amides or decomposition upon heating.[2][3][4]
Physical State Crystalline Solid (White to pale yellow)

Risk Assessment & PPE Matrix

The "Why" Behind the Protocol: The amidoxime moiety (


) is nucleophilic and can act as a weak base.[] Upon metabolic oxidation, amidoximes can release Nitric Oxide (NO), a potent vasodilator.[][4][5] In a laboratory setting, the primary risks are dust inhalation  (systemic absorption) and contact dermatitis .[][4] Furthermore, pyrazine derivatives are known sensitizers.[][2][4]
Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelMandatory EquipmentRationale
Ocular Tier 2 Chemical Splash Goggles (ANSI Z87.[2][3][4]1)Prevent corneal damage from fine dust or basic solutions.[][2][3]
Dermal Tier 3 Double Gloving: 1. Inner: Nitrile (4 mil)2.[][2] Outer: Nitrile (Extended Cuff, 8 mil)Pyrazines can permeate thin latex.[][2][4] Double gloving allows outer glove removal upon contamination without exposing skin.[][2]
Respiratory Tier 2 N95 Respirator (if outside hood) or Fume Hood (Primary) Prevent inhalation of particulates.[][3] STOT SE 3 (Respiratory Irritation) is a known hazard of the analog [1].[]
Body Tier 1 Chemical-Resistant Lab Coat (Tyvek preferred for scale-up)Minimize clothing contamination and carry-home risk.[][2][3]

Operational Handling Protocols

A. Storage & Stability[1][2][6]
  • Temperature: Store at 2–8°C (Refrigerated). Amidoximes are prone to slow hydrolysis or rearrangement at room temperature over extended periods.[][2]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[][2] The hydroxylamine moiety is sensitive to oxidation.[][2]

  • Container: Amber glass to prevent photodegradation.[][2]

B. Weighing & Transfer (The "Static" Risk)

Fine organic powders often generate static electricity, leading to "flying" particles.[][2]

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Ionize: Use an anti-static gun or ionizer bar inside the balance enclosure.[][2]

  • Contain: Weigh into a tared vial or weighing boat; never weigh directly onto the balance pan.

  • Clean: Wipe the exterior of the transfer container with a methanol-dampened tissue inside the hood before removing it.[][2]

C. Reaction Safety (Thermal Runaway Prevention)

Critical Warning: Do not heat 5-Methylpyrazine-2-amidoxime neat (undiluted) above its melting point or >100°C without DSC (Differential Scanning Calorimetry) validation.

  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO) or alcohols.[][2][4] Avoid strong acids which can hydrolyze the amidoxime to the carboxylic acid [2].[]

  • Quenching: If the reaction involves strong electrophiles, ensure cooling is active before addition.[][4]

Emergency Response & Deactivation

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid ActionSolid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid->ActionSolid Minimize Dust ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use bleach (Reaction risk) Liquid->ActionLiquid Contain Decon Decontaminate Surface: Wash with 1% Acetic Acid then Soap & Water ActionSolid->Decon ActionLiquid->Decon Disposal Label as 'Organic Pyrazine Waste' Send for Incineration Decon->Disposal

Figure 1: Decision logic for containing and cleaning spills of 5-Methylpyrazine-2-amidoxime.

Decontamination Chemistry

Do NOT use concentrated bleach (Sodium Hypochlorite) immediately on the pure solid.[][2] Amidoximes can react with strong oxidizers to form unstable nitroso compounds.[][2]

  • Preferred Decon Agent: Dilute acetic acid (1%) followed by detergent water.[][2] The acid helps solubilize the basic amidoxime for easier removal.[]

Waste Disposal & Logistics[1][3][4]

Directive: This compound must never be disposed of down the drain.

Waste StreamClassificationTreatment Method
Solid Waste Hazardous Organic SolidIncineration (High Temp) .[][2][3] This ensures complete destruction of the pyrazine ring.[]
Liquid Waste Non-Halogenated OrganicIncineration.[][2][3] Segregate from oxidizers.[][2]
Contaminated Sharps Biohazard/Chem HazardStandard sharps disposal; no special deactivation required.[][2][3]

Logistical Note: When shipping samples to collaborators, classify as "Chemical Solid, N.O.S. (Not Otherwise Specified)" unless a specific UN number is assigned by your EHS officer.[][2] Ensure packaging meets IATA packing instruction 954 (for solids).[][2]

References

  • PubChem. (n.d.).[][2] Pyrazine-2-amidoxime (Compound).[][2][3][6] National Library of Medicine.[][2] Retrieved October 26, 2023, from [Link][][4]

  • National Institutes of Health (NIH). (2020).[][2] Favipiravir: A Review of Safety and Efficacy. PubMed Central.[][2] Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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